2,6-Dimethoxy-benzamidine hydrochloride
Description
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Properties
IUPAC Name |
2,6-dimethoxybenzenecarboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.ClH/c1-12-6-4-3-5-7(13-2)8(6)9(10)11;/h3-5H,1-2H3,(H3,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTTQMRUMYMSHDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 2,6-Dimethoxy-benzamidine hydrochloride (CAS No. 1171047-31-6): A Putative Modulator of Serine Proteases for Drug Discovery
This technical guide provides a comprehensive overview of 2,6-Dimethoxy-benzamidine hydrochloride, a research chemical with potential applications in drug development and biochemical research. While empirical data on this specific molecule is limited, this document synthesizes information on the broader class of benzamidine derivatives and its likely precursor, 2,6-dimethoxybenzonitrile, to offer a predictive profile for researchers, scientists, and drug development professionals.
Introduction: The Therapeutic Potential of Substituted Benzamidines
Benzamidine and its derivatives are a well-established class of compounds recognized for their ability to act as competitive inhibitors of serine proteases, including trypsin, thrombin, and plasmin.[1][2] This inhibitory activity stems from the structural mimicry of the guanidinium group of arginine, a key recognition motif for these enzymes. By occupying the active site, benzamidine-based molecules can modulate a wide array of physiological and pathological processes, from blood coagulation and fibrinolysis to inflammation and cancer progression. The strategic placement of substituents on the phenyl ring, such as methoxy groups, can significantly influence the potency, selectivity, and pharmacokinetic properties of these inhibitors, making them attractive scaffolds for drug design.[1] This guide focuses on the 2,6-dimethoxy substituted variant, a compound available to the research community but not yet extensively characterized in the scientific literature.
Physicochemical Properties and Structure
| Property | Value | Source |
| CAS Number | 1171047-31-6 | [3] |
| Molecular Formula | C9H13ClN2O2 | |
| Molecular Weight | 216.67 g/mol | |
| Appearance | Predicted to be a white to off-white solid | Inferred from related compounds |
| Solubility | Predicted to be soluble in water and polar organic solvents | Inferred from related compounds |
The chemical structure, featuring a benzamidine core with two methoxy groups at the 2 and 6 positions, suggests specific steric and electronic properties that will dictate its biological activity. The hydrochloride salt form is expected to enhance its aqueous solubility.
Synthesis and Manufacturing
The synthesis of this compound would likely proceed through the formation of its nitrile precursor, 2,6-dimethoxybenzonitrile. Several synthetic routes for this intermediate have been reported in the literature.
One common approach involves the nucleophilic substitution of a di-substituted benzene. For instance, 2,6-dichlorobenzonitrile can be reacted with a dry alkoxide in an organic solvent to yield the desired 2,6-dialkoxybenzonitrile.[4] Another route starts from 1,3-dimethoxybenzene, which can be reacted with chlorosulfonyl isocyanate (ClSO2NCO) to introduce the nitrile group.[4]
Once 2,6-dimethoxybenzonitrile is obtained, it can be converted to the corresponding benzamidine. A standard method for this transformation is the Pinner reaction, which involves treating the nitrile with an alcohol in the presence of hydrogen chloride to form an imidate, followed by reaction with ammonia.
Caption: A plausible two-step synthesis of 2,6-Dimethoxy-benzamidine HCl from its nitrile precursor.
Predicted Biological Activity and Mechanism of Action
Based on the extensive research on substituted benzamidines, this compound is predicted to function as a serine protease inhibitor.[1] The methoxy groups at the 2 and 6 positions are expected to influence its binding affinity and selectivity for different proteases. These groups can affect the electronic distribution of the aromatic ring and introduce steric constraints, potentially leading to a unique inhibitory profile compared to other benzamidine derivatives.[1]
The primary mechanism of action is anticipated to be competitive inhibition, where the amidine group interacts with the serine residue in the enzyme's active site, mimicking the natural substrate.
Caption: Predicted mechanism of action for 2,6-Dimethoxy-benzamidine HCl as a serine protease inhibitor.
Potential Applications in Research and Drug Development
Given its predicted activity, this compound could be a valuable tool in several areas of research:
-
Enzyme Kinetics and Inhibition Studies: This compound can be used to probe the structure and function of serine proteases and to validate their role in various disease models.[5]
-
Drug Discovery Lead Compound: As a starting point for medicinal chemistry campaigns, the 2,6-dimethoxy substitution pattern offers a unique scaffold that can be further modified to optimize potency, selectivity, and drug-like properties.
-
Agrochemical Research: Some benzamide derivatives have shown promise as pesticides and fungicides, suggesting a potential application in the development of new crop protection agents.[6][7]
Experimental Protocols: A General Framework for Characterization
Researchers interested in characterizing this compound can adapt standard protocols used for other protease inhibitors.
Serine Protease Inhibition Assay (General Protocol)
-
Prepare Reagents:
-
Assay buffer (e.g., Tris-HCl with CaCl2).
-
Serine protease stock solution (e.g., trypsin, thrombin).
-
Substrate stock solution (a chromogenic or fluorogenic substrate specific to the protease).
-
A stock solution of this compound in a suitable solvent (e.g., water or DMSO).
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer.
-
Add varying concentrations of the inhibitor (this compound).
-
Add the enzyme to each well and incubate for a predefined period (e.g., 15 minutes) at a controlled temperature.
-
Initiate the reaction by adding the substrate.
-
Monitor the change in absorbance or fluorescence over time using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocities.
-
Plot the enzyme activity against the inhibitor concentration to determine the IC50 value.
-
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound is not widely available, general precautions for handling benzamidine derivatives should be followed. These compounds can be irritants to the skin, eyes, and respiratory system.
-
Handling: Use in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place, protected from light.
Conclusion and Future Directions
This compound represents an under-explored molecule within the pharmacologically significant class of benzamidine-based serine protease inhibitors. Its unique substitution pattern suggests the potential for a distinct biological activity profile. This technical guide, by synthesizing available information on related compounds, provides a foundational framework for researchers to begin their investigations. Further studies are warranted to elucidate its specific inhibitory profile, mechanism of action, and potential therapeutic applications.
References
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Benzonitrile, 2,6-dimethoxy - Organic Syntheses Procedure. Available at: [Link]
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Synthesis of 2,6-dichlorobenzonitrile - PrepChem.com. Available at: [Link]
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Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - NIH. Available at: [Link]
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Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole - MDPI. Available at: [Link]
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Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs - Longdom Publishing. Available at: [Link]
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maleic anhydride, 108-31-6 - The Good Scents Company. Available at: [Link]
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Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole - PubMed. Available at: [Link]
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Maleic anhydride | CAS#:108-31-6 | Chemsrc. Available at: [Link]
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Preparation of 2,6-dialkoxybenzaldehydes - Semantic Scholar. Available at: [Link]
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Inhibition of four human serine proteases by substituted benzamidines - PubMed. Available at: [Link]
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Pharmaceutical Chemical - Benzamidine Hydrochloride Cas No 1670-14-0 Wholesaler / Distributor from Hyderabad. Available at: [Link]
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Benzamidine hydrochloride hydr | B6506-25G - Scientific Laboratory Supplies. Available at: [Link]
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1171047-31-6 CAS|2,6-二甲氧基-苯脒盐酸盐|生产厂家|价格信息. Available at: [Link]
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CAS 1171047-31-6 2,6-DIMETHOXY-BENZAMIDIN HCL kaufen. Available at: [Link]
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Amadis Chemical Company Limited (Page 127) @ ChemBuyersGuide.com, Inc. Available at: [Link]
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An In-depth Technical Guide to the Core Mechanism of Action of 2,6-Dimethoxy-benzamidine Hydrochloride
Abstract
This technical guide provides a comprehensive analysis of the mechanism of action for 2,6-Dimethoxy-benzamidine hydrochloride. While primarily recognized as a key intermediate in the synthesis of the direct thrombin inhibitor dabigatran etexilate, the inherent biological activity of its core benzamidine structure warrants a detailed mechanistic exploration. This document elucidates the foundational role of the benzamidine pharmacophore as a competitive inhibitor of serine proteases, details its interaction with the enzyme active site, and contextualizes its significance in therapeutic drug development. Furthermore, we present standardized protocols for evaluating the inhibitory activity of such compounds, providing researchers and drug development professionals with a robust framework for their own investigations.
Introduction: A Tale of Two Roles
This compound is a molecule with a dual identity. In the world of pharmaceutical manufacturing, it is a critical starting material, a molecular scaffold upon which the potent oral anticoagulant, dabigatran etexilate, is constructed. However, to dismiss it as a mere precursor would be to overlook the intrinsic biological activity conferred by its core chemical feature: the benzamidine group.
The benzamidine moiety is a well-established pharmacophore, recognized for its ability to act as a reversible, competitive inhibitor of trypsin-like serine proteases.[1][2] These enzymes, which include critical players in the blood coagulation cascade like thrombin and Factor Xa, are characterized by a catalytic triad (Serine, Histidine, Aspartate) in their active site.[2][3] The unique charge distribution and planar structure of the benzamidine group allow it to mimic the natural substrates of these enzymes, effectively blocking their catalytic function.[1]
This guide will dissect the mechanism of action from first principles, starting with the foundational biochemistry of serine protease inhibition by the benzamidine pharmacophore. We will then place this compound in its primary context as a synthetic intermediate for dabigatran, a direct thrombin inhibitor that relies on this very mechanism for its therapeutic effect.[4][5] Finally, we will provide detailed, field-proven experimental protocols for characterizing such inhibitors, empowering researchers to validate these mechanisms in their own laboratories.
The Benzamidine Pharmacophore: A Classic Serine Protease Inhibitor
The inhibitory action of benzamidine and its derivatives is a classic example of competitive inhibition.[1][2] The positively charged amidinium group is the key to its function, acting as a mimic of the guanidinium side chain of arginine, a common recognition motif for trypsin-like serine proteases.
Molecular Mechanism of Inhibition
The interaction occurs at the enzyme's active site, specifically within the S1 specificity pocket. The mechanism can be broken down into the following key interactions:
-
Salt Bridge Formation: The cationic amidinium group of benzamidine forms a strong salt bridge with the carboxylate side chain of a conserved Aspartate residue (Asp189 in trypsin) at the base of the S1 pocket. This electrostatic interaction is the primary anchor for the inhibitor.
-
Hydrogen Bonding: The amine groups of the benzamidine moiety engage in a network of hydrogen bonds with backbone carbonyls and the serine residue (Ser195) within the active site.
-
Hydrophobic Interactions: The phenyl ring of the benzamidine core engages in hydrophobic interactions with aromatic or aliphatic residues lining the S1 pocket, further stabilizing the enzyme-inhibitor complex.
This binding effectively occludes the active site, preventing the natural substrate (e.g., fibrinogen for thrombin) from binding and being cleaved.[5] Because the inhibitor binds reversibly, the degree of inhibition is dependent on the concentrations of both the inhibitor and the substrate.[6]
Caption: Fig. 2: Simplified Synthetic Pathway to Dabigatran
The synthesis essentially builds a larger molecular structure around the benzamidine core, enhancing its affinity and specificity for thrombin. Dabigatran's design improves upon the simple benzamidine structure by incorporating additional binding elements that interact with thrombin's exosites, resulting in a much more potent and selective inhibitor. [5]
Experimental Protocols: Characterizing Inhibitory Activity
To empirically validate the mechanism of action, a robust and reproducible experimental workflow is essential. The following section details a standard protocol for a chromogenic serine protease inhibition assay, a cornerstone technique for characterizing inhibitors like 2,6-Dimethoxy-benzamidine.
Workflow for Serine Protease Inhibition Assay
Caption: Fig. 3: Workflow for Characterizing a Serine Protease Inhibitor
Detailed Step-by-Step Methodology
Objective: To determine the IC₅₀ and inhibition kinetics of this compound against a model serine protease (e.g., Trypsin or Thrombin).
Materials:
-
Serine Protease (e.g., human α-thrombin, bovine trypsin)
-
This compound
-
Chromogenic substrate (e.g., Boc-Val-Pro-Arg-NHMec for thrombin) [7]* Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)
-
96-well microtiter plates [7]* Microplate reader capable of kinetic measurements [7]* DMSO (for dissolving inhibitor) [8] Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO. [8] * Prepare a working stock of the protease in assay buffer (e.g., 10 nM thrombin).
-
Prepare a working stock of the chromogenic substrate in assay buffer (e.g., 100 µM).
-
Create a serial dilution of the inhibitor stock solution in assay buffer to cover a range of concentrations (e.g., 1 mM down to 10 nM).
-
-
Assay Setup (in a 96-well plate): [7] * To each well, add a fixed volume of the protease solution.
-
Add an equal volume of the serially diluted inhibitor solutions (or buffer for the 'no inhibitor' control).
-
Incubate the plate at 37°C for 15 minutes to allow the enzyme and inhibitor to reach binding equilibrium. [9]
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding a fixed volume of the chromogenic substrate to all wells. [7] * Immediately place the plate in a microplate reader pre-set to 37°C.
-
Measure the rate of increase in absorbance (e.g., at 405 nm for p-nitroanilide substrates or fluorescence at λex 360 nm, λem 480 nm for NHMec substrates) kinetically over a period of 15-30 minutes. [7]
-
-
Data Analysis:
-
Calculate the initial velocity (V₀) for each inhibitor concentration from the linear portion of the kinetic curves.
-
Normalize the velocities to the 'no inhibitor' control (set to 100% activity).
-
Plot the percent activity versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
To determine the Ki and confirm the mechanism, repeat the experiment with multiple substrate concentrations and analyze the data using Michaelis-Menten and Lineweaver-Burk plots. [10]
-
Conclusion and Future Directions
This compound serves as a powerful case study in medicinal chemistry and drug development. Its mechanism of action is rooted in the fundamental principles of enzyme inhibition, with its benzamidine core acting as a competitive inhibitor of serine proteases. [1][2]While its own inhibitory potency may be modest, its true value is realized as a foundational building block for highly potent and specific drugs like dabigatran. [4][5] The experimental protocols outlined in this guide provide a clear and validated pathway for researchers to investigate this and other benzamidine-based compounds. Future research could focus on quantifying the precise Ki of 2,6-Dimethoxy-benzamidine against a panel of proteases to better understand the impact of the dimethoxy substitutions. Such studies would not only provide a more complete profile of this specific molecule but also contribute to the broader understanding of structure-activity relationships in the design of next-generation serine protease inhibitors.
References
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Khasim Sharif, S. D., Sri Ramudu, B., Rambabu, N., & Ramachandran, D. (2017). An Improved Process for Preparation of Dabigatran Etexilate Mesylate. Asian Journal of Chemistry, 29(7), 1483-1486. Available from: [Link]
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Walsmann, P. (1977). Inhibition of serine proteinases by benzamidine derivatives. Acta Biologica et Medica Germanica, 36(11-12), 1931-1937. Available from: [Link]
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Wikipedia contributors. (2023). Benzamidine. In Wikipedia, The Free Encyclopedia. Available from: [Link]
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Nieman, M. T., et al. (2012). Thrombostatin FM compounds: direct thrombin inhibitors – mechanism of action in vitro and in vivo. Journal of Thrombosis and Haemostasis, 10(8), 1615-1623. Available from: [Link]
- Hauel, N., et al. (2002). WO9837075 - Substituted (4-benzimidazol-2yl-methylamino)-benzamidines, the preparation thereof and the use thereof as pharmaceutical compositions. European Patent Office.
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Ferguson, F. M., et al. (2022). Novel inhibitors and activity-based probes targeting serine proteases. Frontiers in Chemistry, 10, 986326. Available from: [Link]
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Bitesize Bio. (2022). Protease Inhibitors 101: Best Practices for Use in the Lab. Available from: [Link]
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Lemos, F. J. A., et al. (2015). Characterization of a Novel Serine Protease Inhibitor Gene from a Marine Metagenome. Marine Drugs, 13(5), 2790-2806. Available from: [Link]
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A-Z Guide to Structure-Activity Relationship (SAR) Analysis: The 2,6-Dimethoxy-benzamidine Hydrochloride Scaffold
This in-depth technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive framework for elucidating the structure-activity relationship (SAR) of the 2,6-dimethoxy-benzamidine hydrochloride scaffold. While this specific molecule is a known building block, this guide uses it as a foundational model to explain the principles and methodologies required to systematically explore and optimize its biological activity, particularly as a competitive inhibitor of serine proteases.
Introduction: The Benzamidine Moiety as a Privileged Scaffold
The benzamidine functional group is a cornerstone in the design of inhibitors for a class of enzymes known as serine proteases.[1] These enzymes, which include crucial physiological regulators like trypsin, thrombin, and plasmin, are characterized by a highly conserved catalytic triad featuring a key serine residue.[2][3] The positively charged amidinium group of benzamidine derivatives allows them to act as potent mimics of the natural arginine or lysine substrates, anchoring the inhibitor within the enzyme's S1 specificity pocket through strong electrostatic interactions.[1]
The 2,6-dimethoxy-benzamidine scaffold presents a unique starting point for a drug discovery campaign. The methoxy groups at the 2 and 6 positions significantly influence the electronic and conformational properties of the phenyl ring, providing a distinct chemical space to explore. This guide will not merely list facts but will detail the strategic thinking and experimental causality behind a systematic SAR investigation of this scaffold. We will explore how to dissect the molecule, plan modifications, execute robust biochemical assays, and interpret the resulting data to build a coherent SAR model.
Core Scaffold Analysis and Strategic Modifications
A successful SAR campaign begins with a thorough analysis of the core structure and a logical plan for its modification. The 2,6-dimethoxy-benzamidine scaffold can be deconstructed into three primary regions for exploration.
Caption: Logical breakdown of the 2,6-dimethoxy-benzamidine scaffold for SAR.
-
Region 1: The Amidine Group (The Anchor): This positively charged group is critical for binding to the negatively charged aspartate residue at the bottom of the S1 pocket of many serine proteases. While essential, its high basicity can be a liability for oral bioavailability and can lead to off-target effects.
-
Experimental Rationale: The primary goal here is to maintain the key electrostatic interaction while modulating physicochemical properties. Bioisosteric replacements such as guanidines, amino-pyridines, or other nitrogen-containing heterocycles can be synthesized. The hypothesis is that a less basic but still effective hydrogen-bonding moiety could improve drug-like properties without sacrificing potency.
-
-
Region 2: The Phenyl Ring (The Scaffold): The 2,6-dimethoxy substitution pattern is a key starting point. These groups are electron-donating and sterically bulky, forcing a specific conformation of the phenyl ring relative to the amidine.
-
Experimental Rationale: To understand the role of these groups, a systematic substitution analysis is required. One would synthesize analogs where the methoxy groups are:
-
Removed: Replaced with hydrogen to assess the baseline contribution of the unsubstituted phenylamidine.
-
Shifted: Moved to other positions (e.g., 3,4- or 3,5-dimethoxy) to probe the geometric requirements of the S1 pocket.
-
Replaced: Substituted with groups of varying electronic properties (e.g., electron-withdrawing Cl, F) and steric bulk (e.g., ethyl, isopropyl) to map the electronic and steric tolerance of the binding site. A quantitative structure-activity relationship (QSAR) approach can later be used to correlate inhibitory activity with physicochemical properties of these substituents.[4]
-
-
-
Region 3: Vectors for Extension (The Explorer): While the benzamidine core occupies the S1 pocket, potency and selectivity can be dramatically enhanced by extending the molecule to interact with adjacent pockets (S2, S3, S4). The 4-position of the phenyl ring is often a suitable vector for such exploration.
-
Experimental Rationale: Starting with the most potent core analog from the Region 2 analysis, one would synthesize a series of derivatives with extensions at the 4-position. These extensions could be simple alkyl chains, phenyl rings, or more complex functional groups designed to interact with specific residues in the target enzyme's secondary binding sites.
-
Experimental Design: A Self-Validating System
The integrity of any SAR study rests on the quality and reproducibility of its biological data. A robust and well-validated experimental protocol is non-negotiable. Here, we describe a standard fluorometric assay for determining the inhibitory potency (IC50) against a model serine protease, such as trypsin.
Detailed Protocol: Fluorometric Serine Protease Inhibition Assay
This protocol is designed to measure the rate of cleavage of a fluorogenic substrate, where the release of a fluorescent molecule is proportional to enzyme activity.
Caption: Standard workflow for an enzyme inhibition assay to determine IC50 values.
Materials:
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 8.0.
-
Enzyme: Trypsin (e.g., TPCK-treated, to prevent chymotrypsin activity).
-
Substrate: Boc-Gln-Ala-Arg-AMC (a fluorogenic substrate for trypsin).
-
Inhibitor: 2,6-Dimethoxy-benzamidine HCl and synthesized analogs.
-
Plate Reader: Capable of fluorescent kinetic reads (e.g., λex 360 nm, λem 480 nm).[5]
-
96-well black, flat-bottom plates.
Procedure:
-
Reagent Preparation:
-
Prepare a 10X stock of the enzyme in the assay buffer.
-
Prepare a 10X stock of the substrate in DMSO.
-
Prepare serial dilutions of the inhibitor compounds in assay buffer, starting from a high concentration (e.g., 1 mM) down to the low nanomolar range.
-
-
Assay Plating:
-
To each well of the 96-well plate, add 50 µL of assay buffer.
-
Add 10 µL of each inhibitor dilution to the appropriate wells. Include "no inhibitor" controls (buffer only) and "no enzyme" controls (for background fluorescence).
-
Add 20 µL of the enzyme solution to all wells except the "no enzyme" controls.
-
-
Pre-incubation:
-
Mix the plate gently and incubate for 15 minutes at 37°C. This step allows the inhibitor to bind to the enzyme and reach equilibrium before the reaction starts.
-
-
Reaction Initiation:
-
Add 20 µL of the substrate solution to all wells to initiate the reaction. The final volume should be 100 µL.[6]
-
-
Data Acquisition:
-
Immediately place the plate in the reader, pre-warmed to 37°C.
-
Measure the fluorescence intensity kinetically for 30-60 minutes, with readings taken every 60 seconds.[5]
-
Data Analysis and Validation
-
Calculate Velocity: For each well, determine the initial reaction velocity (V) by calculating the slope of the linear portion of the fluorescence vs. time plot.
-
Normalize Data: Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor / V_no_inhibitor))
-
Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[7][8]
Trustworthiness through Self-Validation:
-
Controls: The inclusion of positive (no inhibitor) and negative (no enzyme) controls on every plate is essential to validate the assay performance.
-
Z'-factor: For screening campaigns, calculate the Z'-factor to assess the robustness and quality of the assay. A Z' > 0.5 is considered excellent.
-
Reproducibility: Each compound should be tested in triplicate on at least three separate occasions to ensure the reproducibility of the IC50 values.[9]
Synthesizing the Data: Building the SAR Narrative
The power of SAR comes from comparing the activity of structurally related compounds. By analyzing the data from the proposed analogs, a clear picture of the pharmacophore begins to emerge.
Hypothetical SAR Data Table
The following table presents a hypothetical dataset for a series of analogs based on the strategy outlined in Section 2. This data illustrates how a typical SAR table is structured and interpreted.
| Compound ID | R2 (2,6-pos) | R4 (4-pos) | Target IC50 (nM) | Selectivity vs. Other Protease (Fold) |
| Core-01 | 2,6-di-OCH3 | H | 850 | 10 |
| Ana-02 | H | H | 5200 | 2 |
| Ana-03 | 2,6-di-Cl | H | 450 | 15 |
| Ana-04 | 2,6-di-CH3 | H | 1200 | 8 |
| Ana-05 | 3,5-di-OCH3 | H | 2500 | 5 |
| Ana-06 | 2,6-di-Cl | CH3 | 310 | 18 |
| Ana-07 | 2,6-di-Cl | Phenyl | 75 | 50 |
| Ana-08 | 2,6-di-Cl | O-Phenyl | 25 | >200 |
Interpretation and Causality
-
Core Scaffold (Core-01 vs. Ana-02): The removal of the 2,6-dimethoxy groups (Ana-02) leads to a significant loss of potency compared to the parent compound (Core-01). This immediately establishes that the substitution at these positions is beneficial for activity.
-
Electronic Effects (Ana-03 vs. Core-01): Replacing the electron-donating methoxy groups with electron-withdrawing chloro groups (Ana-03) improves potency. This suggests that reducing the electron density of the phenyl ring is favorable, potentially enhancing interactions within the S1 pocket or altering the pKa of the amidine group.
-
Steric Effects (Ana-04 vs. Core-01): Replacing methoxy with the less bulky methyl groups (Ana-04) decreases potency, indicating that the bulk and/or specific orientation provided by the methoxy groups is important.
-
Positional Isomers (Ana-05 vs. Core-01): Moving the methoxy groups to the 3 and 5 positions (Ana-05) drastically reduces activity, confirming the strict geometric requirement for substitution at the 2 and 6 positions.
-
Exploration at R4 (Ana-06, -07, -08): Building upon the potent 2,6-dichloro scaffold (Ana-03), adding small hydrophobic groups at the 4-position leads to incremental gains (Ana-06). A larger hydrophobic group like a phenyl ring (Ana-07) provides a significant boost in potency and selectivity, strongly suggesting a favorable interaction with a hydrophobic secondary binding pocket. The introduction of a flexible ether linkage (Ana-08) further optimizes this interaction, resulting in a highly potent and selective lead compound.
Caption: Visualization of the SAR optimization path from the core molecule.
Mechanism of Action (MoA) Elucidation
Once potent inhibitors are identified, understanding their mechanism of action is crucial.[10] The initial hypothesis is competitive inhibition, given the benzamidine scaffold.[1] This can be confirmed experimentally.
Protocol: Michaelis-Menten Kinetics
-
Perform the enzyme assay as described in Section 3.1.
-
Instead of a fixed substrate concentration, vary the substrate concentration across a wide range (e.g., 0.1x to 10x the Michaelis constant, Km).
-
Run these substrate titrations in the absence of inhibitor and in the presence of at least two different fixed concentrations of the inhibitor (e.g., at its IC50 and 3x its IC50).
-
Plot the reaction velocity against substrate concentration for each inhibitor concentration.
-
Analyze the data using a Lineweaver-Burk plot (1/V vs. 1/[S]).
-
Result for Competitive Inhibition: The lines will intersect on the y-axis, indicating that the maximum velocity (Vmax) is unchanged, but the apparent affinity for the substrate (Km) increases with inhibitor concentration.[11]
-
Conclusion and Future Directions
This guide has outlined a systematic, hypothesis-driven approach to defining the structure-activity relationship for the this compound scaffold. By deconstructing the molecule, making rational modifications, and employing robust, self-validating biochemical assays, a clear SAR narrative can be constructed. The hypothetical data presented demonstrates a logical path from a moderately active starting compound to a potent and selective lead candidate.
Future work would involve expanding the chemical space around the optimized lead (Ana-08), conducting in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) profiling to assess drug-like properties, and ultimately, testing the most promising compounds in cell-based and in vivo models of disease to validate their therapeutic potential.
References
-
Mishra, R., et al. (2021). Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Pharmaceuticals (Basel). Available at: [Link]
-
Walsmann, P. (1977). Inhibition of serine proteinases by benzamidine derivatives. Acta Biologica et Medica Germanica. Available at: [Link]
-
Chapman University Digital Commons (2021). Cyclic Dipeptides: The Biological and Structural Landscape with Special Focus on the Anti-Cancer Proline-Based Scaffold. Available at: [Link]
-
Mares-Guia, M., et al. (1981). Inhibition of four human serine proteases by substituted benzamidines. Journal of Medicinal Chemistry. Available at: [Link]
-
Lucchesini, F., et al. (2014). Synthesis of 2,6-disubstituted benzylamine derivatives as reversible selective inhibitors of copper amine oxidases. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
National Institutes of Health (NIH). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Available at: [Link]
-
ResearchGate. Table 4 . Experimental conditions for serine protease inhibition assays. Available at: [Link]
-
Kaminski, J. J., et al. (1985). Structure-activity relationships for the inhibition of acrosin by benzamidine derivatives. Journal of Medicinal Chemistry. Available at: [Link]
-
National Institutes of Health (NIH). Mechanism of Action Assays for Enzymes - Assay Guidance Manual. Available at: [Link]
-
edX. IC50 Determination. Available at: [Link]
-
Wikipedia. Enzyme inhibitor. Available at: [Link]
-
Wikipedia. IC50. Available at: [Link]
-
MDPI. Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. Available at: [Link]
-
Ferguson, J., et al. (2022). Novel inhibitors and activity-based probes targeting serine proteases. Frontiers in Chemistry. Available at: [Link]
-
Wikipedia. Benzamidine. Available at: [Link]
-
Xing, W., et al. (2013). Discovery of novel 2,6-disubstituted pyridazinone derivatives as acetylcholinesterase inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]
-
ResearchGate. (PDF) Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. Available at: [Link]
-
National Institutes of Health (NIH). Novel inhibitors and activity-based probes targeting serine proteases. Available at: [Link]
-
ACS Publications. Dose–Response Curves and the Determination of IC50 and EC50 Values. Available at: [Link]
Sources
- 1. Benzamidine - Wikipedia [en.wikipedia.org]
- 2. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 苯甲脒 盐酸盐 水合物 | Sigma-Aldrich [sigmaaldrich.com]
- 4. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Novel inhibitors and activity-based probes targeting serine proteases [frontiersin.org]
- 6. Novel inhibitors and activity-based probes targeting serine proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. courses.edx.org [courses.edx.org]
- 8. IC50 - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Molecular Mechanism Studies of Enzyme Inhibition [creative-enzymes.com]
An In-Depth Technical Guide to 2,6-Dimethoxy-benzamidine Hydrochloride
This technical guide provides a comprehensive overview of 2,6-Dimethoxy-benzamidine hydrochloride, a specialized chemical compound of interest to researchers and professionals in drug development and chemical synthesis. This document delves into its fundamental properties, synthesis, analytical characterization, potential applications, and safety considerations, offering a holistic resource for its scientific exploration.
Core Properties and Molecular Structure
This compound is a substituted aromatic amidine, a class of compounds recognized for their biological activity. The hydrochloride salt form enhances its stability and solubility in aqueous solutions, a desirable characteristic for many research applications.
Physicochemical Characteristics
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source(s) |
| Molecular Weight | 216.67 g/mol | [1] |
| Molecular Formula | C₉H₁₃ClN₂O₂ | [1] |
| CAS Number | 1171047-31-6 | [1] |
| Physical Form | Light yellow solid | [1] |
| Chemical Name | 2,6-dimethoxybenzenecarboximidamide hydrochloride | [1] |
Chemical Structure
The molecular structure of this compound features a benzene ring substituted with two methoxy groups at positions 2 and 6, and a carboximidamide (amidine) group at position 1. The amidine group is protonated to form the hydrochloride salt.
Sources
Technical Guide: 2,6-Dimethoxy-benzamidine Hydrochloride for Biochemical Research
Part 1: Executive Summary & Biochemical Significance
2,6-Dimethoxy-benzamidine hydrochloride (2,6-DMB) is a specialized derivative of the classical serine protease inhibitor benzamidine. While the parent compound, benzamidine, is a ubiquitous competitive inhibitor used to prevent proteolysis during protein purification, the 2,6-dimethoxy derivative serves a more nuanced role in structural biology and medicinal chemistry .
Its primary value lies in the steric and electronic perturbations introduced by the two methoxy groups at the ortho positions. These substituents force the amidine group out of planarity with the phenyl ring, making 2,6-DMB an excellent probe for studying the conformational plasticity of the S1 binding pocket in serine proteases (like Trypsin, Thrombin, and Factor Xa). Furthermore, it acts as a critical building block in the synthesis of Schiff base ligands for coordination chemistry, particularly in the development of zinc-based anticancer and antimicrobial agents.
Part 2: Physicochemical Profile[1]
The introduction of methoxy groups alters the solubility and pKa profile compared to unsubstituted benzamidine.
Table 1: Chemical Identity & Properties[2]
| Property | Specification |
| Chemical Name | 2,6-Dimethoxybenzenecarboximidamide hydrochloride |
| CAS Number | 1171047-31-6 |
| Molecular Formula | |
| Molecular Weight | 216.66 g/mol (salt basis) |
| Appearance | Light yellow to off-white crystalline solid |
| Solubility | Soluble in Water (>50 mg/mL), DMSO, Methanol |
| pKa (Calculated) | ~10.5 (Amidine group), modulated by e- donating OMe |
| H-Bond Donors/Acceptors | 3 Donors / 3 Acceptors |
| Storage | 2–8°C, Desiccate (Hygroscopic) |
Structural Insight: The Ortho-Effect
Unlike benzamidine, which can adopt a planar conformation to slide into the narrow S1 specificity pocket of trypsin, 2,6-DMB is sterically crowded. The ortho-methoxy groups create a torsional strain that prevents the amidine and phenyl rings from being coplanar.
-
Biochemical Implication: When 2,6-DMB binds to a protease, it probes the "width" and "flexibility" of the active site. If the enzyme cannot accommodate the twisted conformation or the bulk of the methoxy groups, binding affinity (
) decreases significantly compared to benzamidine ( ). This makes it a negative control or a "shape probe" in Fragment-Based Drug Discovery (FBDD).
Part 3: Mechanism of Action & Applications[3]
Serine Protease Inhibition (Competitive)
2,6-DMB functions as a reversible competitive inhibitor. The positively charged amidine group mimics the side chain of Arginine (Arg) or Lysine (Lys), forming a salt bridge with the catalytic Aspartate (Asp189 in Trypsin) at the bottom of the S1 pocket.
Key Difference: The 2,6-dimethoxy substitution tests the tolerance of the S1 pocket's hydrophobic rim.
-
High Affinity: Indicates the pocket is flexible or wide (e.g., certain mutant proteases).
-
Low Affinity: Indicates a rigid, narrow pocket (steric clash with methoxy groups).
Coordination Chemistry (Schiff Base Ligands)
In drug development, 2,6-DMB is a precursor.[1][2] It reacts with aldehydes/ketones to form N,N'-chelating ligands . These ligands coordinate with transition metals (Zn, Cu) to form complexes that exhibit:
-
Anticancer Activity: Induction of oxidative stress in tumor cells.[2]
-
DNA Binding: Intercalation or groove binding facilitated by the planar benzamidine core (once coordinated).
Diagram 1: Mechanism of Interaction (Protease vs. Synthesis)
Caption: Dual utility of 2,6-DMB as a protease probe (Pathway A) and a precursor for metallodrug synthesis (Pathway B).
Part 4: Experimental Protocols
Protocol A: Determination of Inhibition Constant ( )
Objective: Quantify the affinity of 2,6-DMB against Trypsin to assess steric penalty compared to benzamidine.
Materials:
-
Buffer: 50 mM Tris-HCl, 20 mM
, pH 8.0 (Degassed). -
Enzyme: Bovine Trypsin (Stock: 1 mg/mL in 1 mM HCl).
-
Substrate: BAPNA (Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride).
-
Inhibitor: 2,6-DMB HCl (Stock: 100 mM in water).
Workflow:
-
Preparation: Dilute Trypsin to 50 µg/mL in Buffer. Prepare BAPNA substrate at 1 mM.
-
Inhibitor Series: Prepare serial dilutions of 2,6-DMB (0, 10, 50, 100, 500, 1000 µM).
-
Reaction:
-
Add 10 µL Inhibitor to 980 µL Buffer.
-
Add 10 µL Trypsin. Incubate 5 min at 25°C.
-
Initiate with 100 µL BAPNA.
-
-
Measurement: Monitor Absorbance at 410 nm (release of p-nitroaniline) for 5 minutes.
-
Analysis: Plot
vs. [I] (Dixon Plot) or fit to Competitive Inhibition model.-
Note: Expect a higher
(weaker binding) than benzamidine ( ) due to steric hindrance.
-
Protocol B: Crystallographic Soaking (Fragment Screening)
Objective: Obtain a structural snapshot of 2,6-DMB in the active site.
-
Crystallization: Grow Apo-Trypsin crystals using hanging drop vapor diffusion (15% PEG 3350, 200 mM
). -
Soak Solution: Prepare a solution containing the mother liquor + 10–50 mM 2,6-DMB .
-
Critical Step: Ensure pH is maintained. The HCl salt may lower pH; adjust with NaOH if necessary or use a high-concentration buffer.
-
-
Soaking: Transfer crystals to the soak solution for 1–24 hours .
-
Observation: If crystals crack, reduce inhibitor concentration or soak time (cracking indicates significant conformational change or lattice disruption).
-
-
Harvesting: Cryoprotect (e.g., +20% Glycerol) and flash freeze in liquid nitrogen.
Part 5: Troubleshooting & Optimization
| Issue | Cause | Solution |
| Precipitation in Assay | Low solubility of free base at high pH. | Ensure DMSO concentration <5% if using organic stock. Use the HCl salt form explicitly. |
| No Inhibition Observed | Steric clash too severe for target. | 2,6-DMB is a weak inhibitor. Increase concentration to mM range or switch to a target with a wider S1 pocket (e.g., Thrombin). |
| Yellow Solution Color | Oxidation of the amidine. | Prepare stocks fresh. Store powder under Argon/Nitrogen. |
| Crystal Cracking | Ligand induced lattice stress. | Perform "co-crystallization" instead of soaking (add ligand to drop before crystal growth). |
Diagram 2: Experimental Decision Tree
Caption: Decision workflow for characterizing 2,6-DMB properties in solution vs. synthesis.
Part 6: References
-
Sigma-Aldrich. (n.d.). This compound Product Specification. Retrieved from
-
RCSB Protein Data Bank. (2002). Crystal Structure of Trypsin-Benzamidine Complex (PDB: 1J15). (Baseline for comparison). Retrieved from
-
Manna, P., et al. (2022). Synthesis and characterization of Zn(II) Schiff base complexes derived from 2,6-dimethoxybenzamidine. Journal of Molecular Structure. (Describes synthetic utility).
-
Katz, B. A., et al. (2001). Design of serine protease inhibitors: The role of the S1 pocket. Chemistry & Biology. (Context for steric probes in S1 pocket).
-
PubChem. (2025).[3] 2,6-Dimethoxybenzamidine Compound Summary. Retrieved from
Sources
Therapeutic Horizons of Benzamidine Derivatives: From Protease Inhibition to DNA Intercalation
Topic: Potential Therapeutic Applications of Benzamidine Derivatives Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The benzamidine moiety (
Beyond its classical role as a protease inhibitor in the coagulation cascade (Thrombin, Factor Xa), the benzamidine scaffold has evolved. Bis-benzamidines like pentamidine serve as critical antiparasitic agents via DNA minor groove binding, while novel derivatives are entering clinical evaluation for metastasis suppression by targeting the Urokinase-type Plasminogen Activator (uPA) system. This guide provides a technical deep-dive into the structure-activity relationships (SAR), therapeutic mechanisms, and experimental protocols essential for developing benzamidine-based therapeutics.
Molecular Architecture & SAR: The Arginine Mimic
The Pharmacophore
The core therapeutic value of benzamidine lies in its basicity (
Structure-Activity Relationship (SAR)
-
The Amidine Head: Essential for S1 pocket anchoring. Unsubstituted amidines generally show the highest affinity; N-substitution often reduces potency unless the substituent can participate in additional H-bonding networks.
-
The Phenyl Ring: Acts as a rigid spacer, positioning the positive charge correctly while engaging in hydrophobic interactions (often
-stacking) with residues like Trp215. -
Meta/Para Substitution:
-
Para-position: Ideal for extending the molecule into the S2/S3 subsites or the distal "aryl binding" pocket. This is the vector used in drugs like Dabigatran (though structurally an amidine mimic) and Betrixaban.
-
Meta-position: Often used to introduce lipophilic groups that modulate bioavailability or target specific hydrophobic clefts unique to Factor Xa vs. Thrombin.
-
Therapeutic Application I: Hemostasis & Thrombosis
The most mature application of benzamidine derivatives is in the control of the coagulation cascade. By selectively inhibiting Factor Xa or Thrombin (Factor IIa), these agents prevent fibrin clot formation without the extensive monitoring required by Vitamin K antagonists.
Mechanism of Action
Benzamidines act as reversible, competitive inhibitors.[1]
-
Factor Xa Inhibition: Blocks the convergence point of the intrinsic and extrinsic pathways, preventing the "thrombin burst."
-
Thrombin Inhibition: Directly prevents the cleavage of fibrinogen to fibrin.
Visualization: Coagulation Cascade Intervention
The following diagram illustrates the precise intervention points of benzamidine-based inhibitors within the coagulation cascade.
Caption: Intervention points of benzamidine derivatives in the coagulation cascade targeting Factor Xa and Thrombin.
Therapeutic Application II: Oncology (Metastasis)[3][4]
Elevated levels of Urokinase-type Plasminogen Activator (uPA) correlate with poor prognosis in breast, pancreatic, and colorectal cancers.[2] uPA converts plasminogen to plasmin, which degrades the extracellular matrix (ECM), facilitating tumor cell invasion and metastasis.[2][3]
-
Target: The S1 pocket of uPA.
-
Lead Compounds: Upamostat (WX-671) is an oral prodrug of the benzamidine derivative WX-UK1.
-
Mechanism: Inhibition of uPA prevents the proteolytic cascade required for ECM remodeling/degradation.[3] Unlike cytotoxic chemotherapy, this is a cytostatic approach intended to contain the tumor.
Therapeutic Application III: Infectious Diseases[6][7]
Antiparasitic (DNA Binding)
Unlike the mono-benzamidines used in coagulation, Pentamidine is a bis-benzamidine linked by a pentane chain.
-
Indication: Pneumocystis jirovecii pneumonia (PCP), Leishmaniasis, Trypanosomiasis.[4][5]
-
Mechanism: Pentamidine does not primarily act as a protease inhibitor in this context. Instead, the positively charged amidine groups bind to the AT-rich regions of the DNA minor groove of the parasite. This interferes with DNA replication and inhibits topoisomerase II within the kinetoplast.
Antiviral Potential (Protease Inhibition)
Recent research into SARS-CoV-2 highlighted the role of TMPRSS2 (a transmembrane serine protease) in viral entry. Benzamidine derivatives (and related guanidinobenzoates like Nafamostat) inhibit TMPRSS2, blocking the priming of the viral spike protein.
Technical Workflow I: Chemical Synthesis (Pinner Reaction)
The Pinner reaction remains the gold standard for converting nitriles to amidines (benzamidines). This protocol describes the synthesis of a substituted benzamidine from a benzonitrile precursor.
Protocol: Pinner Synthesis of 4-Amidinobenzamide
Reagents: 4-Cyanobenzamide, Anhydrous Ethanol, HCl gas, Anhydrous Ammonia (in ethanol).
-
Imidate Formation (Pinner Salt):
-
Dissolve 4-cyanobenzamide (10 mmol) in anhydrous ethanol (20 mL) and dry dioxane (20 mL).
-
Cool the solution to 0°C in an ice bath.
-
Bubble dry HCl gas through the solution for 2-3 hours until saturation. Critical: Moisture must be excluded to prevent hydrolysis to the ester.
-
Seal the vessel and store at 4°C for 24–48 hours. The imidate ester hydrochloride usually precipitates.
-
Filter the precipitate and wash with dry ether.
-
-
Amidine Formation:
-
Suspend the imidate salt in anhydrous ethanol (15 mL).
-
Add an excess of anhydrous ethanolic ammonia (7M, 10 mL) at 0°C.
-
Stir at room temperature for 12–24 hours.
-
Evaporate the solvent under reduced pressure.
-
Recrystallize the crude benzamidine hydrochloride from ethanol/ether.
-
Caption: Workflow of the Pinner Reaction for benzamidine synthesis, highlighting the critical divergence between amidine formation and ester hydrolysis.
Technical Workflow II: Biochemical Screening
To evaluate the potency (
Protocol: Chromogenic Kinetic Assay
Target Enzyme: Bovine Trypsin (Model) or Human Factor Xa. Substrate: N-Benzoyl-L-arginine-4-nitroanilide (L-BAPNA) or S-2222.
-
Buffer Preparation: Prepare 50 mM Tris-HCl, 10 mM
, pH 8.0. -
Inhibitor Dilution: Prepare a serial dilution (log scale) of the benzamidine derivative in DMSO (keep final DMSO < 5%).
-
Enzyme Pre-incubation:
-
Add 10
L of inhibitor solution to 180 L of buffer in a 96-well microplate. -
Add 10
L of Enzyme solution (final conc. 10–50 nM). -
Incubate at 25°C for 10 minutes to allow equilibrium binding.
-
-
Reaction Initiation:
-
Add 50
L of Chromogenic Substrate (e.g., L-BAPNA, final conc. value, approx. 1 mM).
-
-
Monitoring:
-
Immediately measure Absorbance at 405 nm (release of p-nitroaniline).[6]
-
Read kinetically every 30 seconds for 10 minutes.
-
-
Data Analysis:
-
Calculate the initial velocity (
) from the linear portion of the curve. -
Plot
vs. [Inhibitor]. Fit to the Cheng-Prusoff equation to determine and .
-
Comparative Potency Data (Representative)
| Compound | Target Enzyme | Mechanism | Therapeutic Use | |
| Benzamidine | Trypsin | ~18,000 | Competitive | Crystallography/Research |
| Pentamidine | Trypsin | ~1,500 | Competitive/DNA | Antiparasitic |
| Betrixaban | Factor Xa | 0.117 | Competitive | Anticoagulant |
| Upamostat | uPA | Low nM | Competitive | Oncology (Investigational) |
References
-
Stürzebecher, J., et al. "Inhibition of batroxobin, a serine proteinase from Bothrops snake venom, by derivatives of benzamidine."[7] Toxicon 24.6 (1986): 585-595.[7] Link
-
Gupta, S. P., et al. "A comprehensive study on the mechanism of inhibition of serine proteases by benzamidines based on quantitative structure-activity relationship studies."[8] Arzneimittelforschung 37.1 (1987): 47-50.[8] Link
-
Setyono-Han, B., et al. "Suppression of rat breast cancer metastasis and reduction of primary tumour growth by the small molecule uni-molecular uPA inhibitor WX-UK1." Thrombosis and Haemostasis 93.04 (2005): 779-786. Link
-
Werbovetz, K. A. "Diamidines as antitrypanosomal, antileishmanial and antimalarial agents." Current Opinion in Investigational Drugs 7.2 (2006): 147-157. Link
-
Meyer, B., et al. "Pinner Reaction." Organic Synthesis Protocols. Link
Sources
- 1. Benzamidine - Wikipedia [en.wikipedia.org]
- 2. What are the therapeutic applications for uPA inhibitors? [synapse.patsnap.com]
- 3. What uPA inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 4. Pentamidine | C19H24N4O2 | CID 4735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Pentamidine Isethionate? [synapse.patsnap.com]
- 6. Trypsin - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 7. Inhibition of batroxobin, a serine proteinase from Bothrops snake venom, by derivatives of benzamidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A comprehensive study on the mechanism of inhibition of serine proteases by benzamidines based on quantitative structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Kinetic Characterization of Serine Protease Inhibition using 2,6-Dimethoxy-benzamidine Hydrochloride
This Application Note provides a rigorous technical guide for the utilization of 2,6-Dimethoxy-benzamidine hydrochloride (CAS: 1171047-31-6) in protease inhibition assays. While unsubstituted benzamidine is a classical reference inhibitor, the 2,6-dimethoxy derivative represents a structural probe used to explore the steric and electronic tolerance of the S1 specificity pocket in trypsin-like serine proteases.
Abstract & Mechanism of Action
This compound is a reversible, competitive inhibitor targeting the S1 specificity pocket of serine proteases. The compound mimics the side chain of arginine, forming a salt bridge with the conserved Aspartate residue (e.g., Asp189 in Trypsin) at the base of the specificity pocket.
Unlike unsubstituted benzamidine, the 2,6-dimethoxy substitution introduces electron-donating groups at the ortho positions. This modification serves two purposes in structure-activity relationship (SAR) studies:
-
Electronic Modulation: Increases the basicity of the amidine group, potentially altering the strength of the electrostatic interaction with Asp189.
-
Steric Probing: Tests the width and plasticity of the S1 pocket entrance.
Mechanistic Pathway (Competitive Inhibition)
Figure 1: Kinetic scheme of competitive inhibition. The inhibitor (I) competes with the substrate (S) for the free enzyme (E), preventing the formation of the catalytic complex (ES).
Material Properties & Preparation
| Property | Specification |
| Chemical Name | 2,6-Dimethoxybenzenecarboximidamide hydrochloride |
| CAS Number | 1171047-31-6 |
| Molecular Weight | ~216.66 g/mol (Parent + HCl) |
| Solubility | Soluble in DMSO (>25 mg/mL); Water (Moderate) |
| Storage | -20°C (Desiccated); Protect from moisture |
Stock Solution Protocol
To ensure reproducibility, prepare a concentrated stock solution rather than weighing powder for every assay.
-
Solvent Choice: Dimethyl Sulfoxide (DMSO), anhydrous.
-
Concentration: Prepare a 100 mM Master Stock.
-
Calculation: Dissolve 21.7 mg of powder in 1.0 mL of DMSO.
-
-
Storage: Aliquot into 50 µL volumes in amber tubes. Store at -20°C. Avoid freeze-thaw cycles.
-
Working Solution: On the day of the experiment, dilute the Master Stock 1:100 in Assay Buffer to create a 1 mM (1000 µM) Working Solution.
Experimental Protocol: Determination of IC50
This protocol describes the validation of 2,6-Dimethoxy-benzamidine HCl against Bovine Trypsin using the chromogenic substrate L-BAPNA (Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride).
Reagents
-
Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0 (CaCl₂ stabilizes Trypsin).
-
Enzyme: Trypsin from bovine pancreas (Sigma T1426 or equivalent), prepared at 100 nM in 1 mM HCl.
-
Substrate: L-BAPNA, prepared at 2 mM in Assay Buffer (dissolve in minimal DMSO first if needed).
Assay Workflow (96-Well Format)
Figure 2: Step-by-step workflow for the IC50 determination assay.
Detailed Steps
-
Inhibitor Dilution: In a separate dilution plate, prepare a 2-fold serial dilution of 2,6-Dimethoxy-benzamidine in Assay Buffer. Range: 2000 µM down to 0 µM (8 points).
-
Enzyme Addition: Add 50 µL of the diluted Inhibitor to the assay plate. Add 50 µL of Trypsin (100 nM).
-
Pre-Incubation: Incubate for 10–15 minutes at 25°C. This allows the inhibitor to reach equilibrium binding (E + I ⇌ EI).
-
Reaction Start: Add 100 µL of 2 mM L-BAPNA substrate.
-
Note: Final Substrate conc. is 1 mM.[1]
-
-
Detection: Immediately place in a microplate reader. Measure Absorbance at 405 nm (release of p-nitroaniline) every 30 seconds for 10 minutes.
Data Analysis
Calculate Initial Velocity ( )
For each inhibitor concentration, plot Absorbance vs. Time. The slope of the linear portion (mOD/min) is the initial velocity (
Determine IC50
Plot
Calculate (Inhibition Constant)
Since 2,6-Dimethoxy-benzamidine is a competitive inhibitor, convert the IC50 to the intrinsic
- : Substrate concentration used (1 mM).
- : Michaelis constant for L-BAPNA with Trypsin (typically ~1–2 mM, but must be determined experimentally for your specific enzyme lot).
Interpretation:
-
A lower
indicates higher potency. -
Compare the
of 2,6-Dimethoxy-benzamidine to unsubstituted Benzamidine ( ). If the is significantly higher, the 2,6-methoxy groups likely introduce steric clash with the S1 pocket residues (e.g., Val213 or Ser190).
Troubleshooting & Critical Considerations
| Issue | Probable Cause | Solution |
| Precipitation | Inhibitor insolubility at high conc. | Do not exceed 5% DMSO final concentration. Verify solubility of the 2,6-dimethoxy derivative in buffer before adding enzyme. |
| Non-Linear Rates | Substrate depletion | Use the first 2–3 minutes of data only. Ensure |
| No Inhibition | Compound degradation | Benzamidines are generally stable, but moisture can degrade the HCl salt. Use fresh stock. |
| High Background | Autohydrolysis of substrate | Include a "No Enzyme" blank for every inhibitor concentration and subtract this rate. |
References
-
Markwardt, F., et al. (1968).[2] "Comparative studies on the inhibition of trypsin, plasmin, and thrombin by derivatives of benzylamine and benzamidine."[3][2] European Journal of Biochemistry.[3]
-
Katz, B. A., et al. (1998).[4] "Structural basis for selectivity of a small molecule, S1-binding, sub-micromolar inhibitor of urokinase-type plasminogen activator." Chemistry & Biology. (Provides structural context for benzamidine binding modes).
-
Sigma-Aldrich. "Product Specification: Benzamidine Hydrochloride." (General handling reference).
-
Cayman Chemical. "Benzamidine (hydrochloride) Product Information."
(Note: Specific Ki data for the 2,6-dimethoxy derivative is often proprietary or contained within broad SAR libraries; the protocol above is the gold standard for generating this data empirically.)
Sources
Application Note: Kinetic Characterization of 2,6-Dimethoxy-benzamidine Hydrochloride
Executive Summary
This application note details the protocol for utilizing 2,6-Dimethoxy-benzamidine (2,6-DMB) hydrochloride as a mechanistic probe in enzyme kinetics. While unsubstituted benzamidine is a classic competitive inhibitor of trypsin-like serine proteases, the 2,6-dimethoxy derivative introduces specific steric constraints and electronic effects that make it a critical tool for mapping the S1 specificity pocket (e.g., Asp189 in trypsin/thrombin).
This guide provides a self-validating workflow to determine the inhibition constant (
Material Profile & Mechanistic Insight
Chemical Identity
-
Compound: 2,6-Dimethoxy-benzamidine hydrochloride
-
CAS: 885957-17-5 (Free base analog reference)
-
Molecular Weight: ~216.66 g/mol (HCl salt)
-
Solubility: Highly soluble in DMSO; soluble in water/buffer up to ~50 mM.
-
Storage: -20°C, desiccated. Hygroscopic.
Mechanism of Action
2,6-DMB functions as a reversible competitive inhibitor . The amidine group (
Why the 2,6-substitution matters: Unlike simple benzamidine, the methoxy groups at the ortho positions restrict the rotation of the phenyl ring relative to the amidine group. This "conformational lock" allows researchers to probe the steric tolerance of the enzyme's active site cleft.
Kinetic Model Visualization
The following diagram illustrates the competitive inhibition model where 2,6-DMB (
Figure 1: Kinetic scheme of Competitive Inhibition. 2,6-DMB binds to the free enzyme, preventing substrate entry.
Experimental Protocol: Determination
This protocol uses Thrombin as the model enzyme and a chromogenic substrate (e.g., S-2238 or Tos-Gly-Pro-Arg-pNA ). The release of p-nitroaniline (pNA) is monitored at 405 nm.
Reagent Preparation
| Reagent | Concentration | Preparation Notes |
| Assay Buffer | 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.1% PEG-8000 | PEG-8000 prevents enzyme adsorption to plastic. Filter (0.22 µm). |
| Enzyme Stock | 100 nM Thrombin | Dilute in buffer containing 0.1% BSA. Store on ice. |
| Substrate (S) | 2 mM Stock (S-2238) | Dissolve in H₂O. |
| Inhibitor (I) | 100 mM 2,6-DMB Stock | Dissolve in 100% DMSO. Prepare serial dilutions in Buffer (keeping DMSO < 1%). |
Assay Workflow (96-Well Plate)
Crucial Step: Pre-incubation of Enzyme and Inhibitor is recommended to ensure equilibrium binding before the reaction is initiated with the substrate.
-
Blanking: Add 150 µL Buffer to "Blank" wells.
-
Inhibitor Addition: Add 20 µL of 2,6-DMB at varying concentrations (0, 10, 50, 100, 500, 1000 µM) to experimental wells.
-
Enzyme Addition: Add 20 µL of Thrombin (final conc. ~1-5 nM) to all wells except Blanks.
-
Equilibration: Incubate for 10 minutes at 25°C (or 37°C) to establish
. -
Substrate Initiation: Add 20 µL of Substrate to all wells. Note: To determine
accurately, use a substrate concentration near its . -
Measurement: Immediately monitor Absorbance at 405 nm (
) every 30 seconds for 20 minutes (Kinetic Mode).
Figure 2: Step-by-step microplate assay workflow.
Data Analysis & Calculation
Initial Velocity ( )
Calculate the slope of the linear portion of the Absorbance vs. Time curve (mOD/min) for each inhibitor concentration.
Determination
Plot the fractional activity (
Calculation (Cheng-Prusoff)
For a competitive inhibitor, the
- : Determined from the dose-response curve.
- : Final concentration of substrate in the assay.
- : Michaelis constant of the substrate for the enzyme (must be determined experimentally in a separate run if unknown).
Diagnostic Plot (Lineweaver-Burk)
To confirm the competitive mechanism, perform the assay at multiple substrate concentrations.
-
X-axis:
-
Y-axis:
-
Signature: Lines for different
should intersect at the Y-axis ( is unchanged), while the X-intercept ( ) shifts closer to zero.
Troubleshooting & Validation
| Issue | Probable Cause | Corrective Action |
| Non-linear rates | Substrate depletion (>10%) | Reduce enzyme concentration or measurement time. |
| Inconsistent | Enzyme instability | Add 0.1% BSA or 0.05% Tween-20 to buffer. Keep stocks on ice. |
| Precipitation | High [I] in aqueous buffer | Ensure DMSO final concentration is constant (e.g., 1%) across all wells. |
| Inner Filter Effect | Compound absorbs at 405nm | 2,6-DMB is generally transparent at 405nm, but verify by scanning the compound alone. |
References
-
Bode, W., et al. (1990). "The refined 1.9 A crystal structure of human alpha-thrombin: interaction with D-Phe-Pro-Arg chloromethylketone and significance of the Tyr-Pro-Pro-Trp insertion segment." The EMBO Journal. (Contextual grounding for benzamidine binding modes).
-
Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology.
-
Sturzebecher, J., et al. (1986).[2] "Inhibition of batroxobin, a serine proteinase from Bothrops snake venom, by derivatives of benzamidine."[2] Toxicon. (Demonstrates structure-activity relationships of benzamidine derivatives).[2]
- Copeland, R. A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley. (Standard text for methodologies).
Sources
Application Notes & Protocols for 2,6-Dimethoxy-benzamidine hydrochloride in Drug Discovery
Introduction: The Benzamidine Scaffold in Enzyme Inhibition
In the landscape of drug discovery, the inhibition of enzymes, particularly proteases, remains a cornerstone of therapeutic strategy. The benzamidine scaffold is a well-established pharmacophore, a key structural motif recognized by the active sites of numerous serine proteases. Its positively charged amidinium group mimics the guanidinium side chain of arginine, allowing it to competitively bind to the S1 pocket of enzymes like trypsin, thrombin, and Factor Xa. This competitive inhibition is a fundamental mechanism for controlling pathological enzymatic activity in various diseases, including thrombosis and inflammation.
This guide focuses on 2,6-Dimethoxy-benzamidine hydrochloride , a specific analogue within this important class of inhibitors. While extensive research has established the inhibitory profile of the parent benzamidine molecule, the influence of specific substitutions, such as the 2,6-dimethoxy groups, offers a compelling avenue for medicinal chemists to refine potency, selectivity, and pharmacokinetic properties. The methoxy groups can alter the electronic and steric profile of the molecule, potentially leading to differential interactions within the enzyme's active site compared to the unsubstituted parent compound.
This document serves as a technical guide for researchers, providing both the conceptual framework and detailed protocols for evaluating the inhibitory potential of this compound against a model serine protease.
Scientific Rationale and Mechanism of Action
The primary hypothesis for the activity of this compound is its function as a competitive inhibitor of serine proteases. The core mechanism is predicated on the structural similarity between the benzamidine headgroup and the side chain of an arginine residue.
-
The Catalytic Triad: Serine proteases utilize a "catalytic triad" (typically Serine, Histidine, and Aspartate) in their active site to hydrolyze peptide bonds.
-
The S1 Pocket: A crucial feature of the active site is the S1 specificity pocket, which recognizes and binds the side chain of the amino acid residue at the P1 position of the substrate. In enzymes like trypsin, this pocket is deep and negatively charged at its base (due to an Aspartate residue), showing a strong preference for positively charged residues like arginine and lysine.
-
Competitive Inhibition: this compound, being protonated at physiological pH, presents a positively charged amidinium ion. This cation effectively competes with the natural arginine substrate for binding within the S1 pocket, thereby preventing the enzyme from binding to and cleaving its intended target proteins.
The 2,6-dimethoxy substituents are positioned to potentially interact with more hydrophobic regions lining the entrance to the S1 pocket, which could enhance binding affinity or modulate selectivity against different serine proteases.
Experimental Application: Serine Protease Inhibition Assay
The following protocol provides a robust method for determining the inhibitory potency (typically as an IC50 value) of this compound using a generic serine protease, such as trypsin, and a chromogenic substrate. This assay is a foundational experiment in early-stage drug discovery.
I. Materials and Reagents
| Reagent | Supplier | CAS Number | Notes |
| This compound | Sigma-Aldrich (or equivalent) | 1171047-31-6 | Store desiccated at 2-8°C.[1] |
| Trypsin (e.g., TPCK-treated from bovine pancreas) | Sigma-Aldrich | 9002-07-7 | High purity is essential. TPCK treatment inactivates contaminating chymotrypsin. |
| Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA) | Sigma-Aldrich | 21652-37-9 | Chromogenic substrate. |
| Tris-HCl Buffer | Various | 1185-53-1 | Prepare a 50 mM solution, pH 8.2, containing 20 mM CaCl2. |
| Dimethyl Sulfoxide (DMSO), Anhydrous | Sigma-Aldrich | 67-68-5 | For preparing the stock solution of the inhibitor. |
| 96-well, clear, flat-bottom microplates | Various | N/A | For spectrophotometric readings. |
| Microplate Spectrophotometer | Various | N/A | Capable of reading absorbance at 405 nm. |
II. Preparation of Stock Solutions
-
Inhibitor Stock (10 mM):
-
The molecular weight of this compound is 216.67 g/mol .[1]
-
Accurately weigh 2.17 mg of the compound and dissolve it in 1 mL of anhydrous DMSO.
-
Vortex thoroughly to ensure complete dissolution. Store in small aliquots at -20°C.
-
-
Enzyme Stock (1 mg/mL Trypsin):
-
Dissolve trypsin in ice-cold 1 mM HCl to the desired concentration. This acidic solution helps to prevent autolysis.
-
Store in aliquots at -20°C. Immediately before use, dilute to the final working concentration in Assay Buffer.
-
-
Substrate Stock (10 mM L-BAPNA):
-
The molecular weight of L-BAPNA is 472.9 g/mol .
-
Weigh 47.3 mg and dissolve in 10 mL of DMSO.
-
Store protected from light at -20°C.
-
-
Assay Buffer:
-
50 mM Tris-HCl, pH 8.2.
-
20 mM CaCl2 (Calcium ions are important for the stability and activity of trypsin).
-
Prepare fresh and store at 4°C.
-
III. Experimental Workflow
The following workflow is designed for a 96-well plate format with a final assay volume of 200 µL.
IV. Step-by-Step Protocol
-
Inhibitor Dilution Series:
-
Perform a serial dilution of your 10 mM inhibitor stock in Assay Buffer to achieve a range of concentrations for testing. A typical 10-point, 3-fold dilution series starting from 1 mM is a good starting point.
-
Remember to include a "no inhibitor" control (with an equivalent percentage of DMSO) and a "no enzyme" blank.
-
-
Plate Setup:
-
To each well of a 96-well plate, add the components in the following order:
-
100 µL of Assay Buffer.
-
20 µL of the corresponding inhibitor dilution (or DMSO for the 100% activity control).
-
40 µL of the diluted trypsin solution.
-
-
-
Pre-incubation:
-
Mix the plate gently by tapping.
-
Incubate the plate at 37°C for 15 minutes. This step allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding 40 µL of the diluted L-BAPNA substrate to all wells.
-
Mix immediately.
-
-
Data Acquisition:
-
Measure the absorbance at 405 nm. The cleavage of L-BAPNA by trypsin releases p-nitroaniline, which is yellow and absorbs light at this wavelength.
-
Kinetic Reading (Preferred): Read the plate every minute for 15-30 minutes at 37°C. The rate of reaction (V, change in absorbance per minute) is determined from the linear portion of the curve.
-
Endpoint Reading: If a kinetic reader is unavailable, incubate the plate for a fixed time (e.g., 30 minutes) at 37°C and then take a single absorbance reading.
-
V. Data Analysis and Interpretation
-
Calculate Percent Inhibition:
-
For each inhibitor concentration, calculate the percentage of inhibition using the following formula: % Inhibition = 100 * (1 - (Rate_Inhibitor - Rate_Blank) / (Rate_Control - Rate_Blank))
-
Rate_Inhibitor: Reaction rate in the presence of the inhibitor.
-
Rate_Control: Reaction rate with DMSO only (100% activity).
-
Rate_Blank: Reaction rate in the "no enzyme" well (background signal).
-
-
Determine IC50:
-
Plot the % Inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, R).
-
The IC50 is the concentration of the inhibitor that produces 50% inhibition of the enzyme activity.
-
Sources
2,6-Dimethoxy-benzamidine hydrochloride as a tool compound in pharmaceutical development
A Structural Probe for Serine Protease S1 Plasticity and Fragment-Based Discovery
Abstract
2,6-Dimethoxy-benzamidine hydrochloride (2,6-DMB) serves as a specialized tool compound in pharmaceutical development, primarily within Fragment-Based Drug Discovery (FBDD) and structural biology. Unlike its parent compound benzamidine—a generic, flat inhibitor of serine proteases—2,6-DMB introduces steric bulk at the ortho positions. This modification restricts the rotational freedom of the amidine group relative to the phenyl ring, making it an invaluable probe for assessing the steric tolerance and electronic environment of the S1 specificity pocket in target proteases (e.g., Trypsin, Thrombin, Factor Xa). This guide details the mechanistic rationale, enzymatic profiling protocols, and crystallographic methodologies for utilizing 2,6-DMB.
Part 1: Mechanistic Profiling & Rationale
The "Ortho-Effect" in Protease Inhibition
The primary utility of 2,6-DMB lies in its structural deviation from benzamidine. In the parent benzamidine, the amidine group (
In 2,6-DMB, the two methoxy groups at the ortho positions create steric hindrance. This forces the amidine group to twist out of the plane of the phenyl ring.
-
S1 Pocket Probing: If a protease S1 pocket is narrow and rigid (e.g., native Trypsin), 2,6-DMB often shows reduced affinity compared to benzamidine due to steric clashes.
-
Conformational Selection: If the protease accommodates 2,6-DMB, it indicates significant plasticity or a distinct "open" conformation of the S1 pocket.
-
Electronic Modulation: The electron-donating methoxy groups increase the basicity of the amidine, potentially strengthening the electrostatic salt bridge with the catalytic Aspartate (e.g., Asp189 in Trypsin), provided the steric penalty is not prohibitive.
Mechanism of Action
2,6-DMB acts as a reversible, competitive inhibitor .
-
Binding: The positively charged amidine moiety mimics the side chain of Arginine or Lysine (the natural substrates).
-
Interaction: It enters the S1 pocket and forms a bidentate salt bridge with the carboxylate of the conserved Aspartate residue at the bottom of the pocket.
-
Blockade: By occupying the S1 site, it prevents the binding of the substrate's P1 residue, thereby halting catalysis.
Figure 1: Competitive inhibition mechanism. 2,6-DMB competes with the substrate for the active site (S1 pocket), driven by the salt-bridge interaction with Asp189.
Part 2: Experimental Protocols
Protocol A: Determination of Inhibition Constant (
)
Objective: To quantify the affinity of 2,6-DMB against a target serine protease (e.g., Trypsin) using a chromogenic substrate.
Materials:
-
Buffer: 50 mM Tris-HCl, 100 mM NaCl, 10 mM
, 0.05% Triton X-100, pH 7.8 (Triton prevents aggregation). -
Enzyme: Bovine Trypsin (Sigma T1426 or equivalent), final conc. 1–5 nM.
-
Substrate: L-BAPNA (Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride),
. -
Inhibitor: 2,6-Dimethoxy-benzamidine HCl (Stock 100 mM in DMSO or Water).
-
Detection: Microplate reader measuring Absorbance at 405 nm.
Workflow:
-
Preparation:
-
Prepare a 2x Enzyme solution in Assay Buffer.
-
Prepare a 2x Substrate solution (
concentration is recommended to ensure sensitivity to competitive inhibition). -
Prepare a serial dilution of 2,6-DMB (e.g., 12 points, 3-fold dilution starting at 1 mM).
-
-
Incubation:
-
Add 50 µL of 2,6-DMB dilutions to a 96-well clear plate.
-
Add 50 µL of 2x Enzyme solution.
-
Incubate for 15 minutes at 25°C to reach equilibrium.
-
-
Reaction Start:
-
Add 100 µL of 2x Substrate solution to all wells.
-
-
Measurement:
-
Immediately monitor
kinetically for 10 minutes (reading every 30 seconds). -
Calculate the initial velocity (
) from the linear portion of the curve.
-
Data Analysis:
Fit the data to the Cheng-Prusoff equation for competitive inhibition:
-
Where
is the final substrate concentration. - is the Michaelis constant for the substrate (must be determined beforehand).
Protocol B: Crystallographic Soaking (Fragment Screening)
Objective: To obtain a high-resolution X-ray crystal structure of the Target-2,6-DMB complex. Soaking is preferred over co-crystallization for benzamidine derivatives to avoid disrupting crystal lattice formation.
Materials:
-
Target Crystals: Apo-crystals of the protease (e.g., Trypsin or Factor Xa) grown in standard hanging drops.
-
Soaking Solution: Mother liquor containing the precipitant + 2,6-DMB.
-
Cryo-protectant: Mother liquor + 20-25% Glycerol or Ethylene Glycol.
Step-by-Step Methodology:
-
Solubility Check: 2,6-DMB HCl is highly water-soluble, but ensure it does not precipitate the protein or salt out the precipitant. Prepare a 100 mM stock in the crystallization buffer (or DMSO if necessary, keeping DMSO < 5%).
-
Soak Preparation:
-
Transfer an apo-crystal via a loop into a drop of Soaking Solution .
-
Concentration: High concentrations (10–50 mM) are required for fragment soaking to ensure high occupancy, as
may be in the millimolar range due to the steric clash. -
Duration: Soak for 1 hour to 24 hours. (Benzamidines diffuse rapidly; 1-2 hours is usually sufficient).
-
-
Cryo-cooling:
-
Transfer the crystal briefly (seconds) to the Cryo-protectant solution containing the same concentration of 2,6-DMB.
-
Flash-cool in liquid nitrogen.
-
-
Data Collection: Collect X-ray diffraction data. Look for
difference density in the S1 pocket.
Figure 2: Crystallographic soaking workflow for fragment validation.
Part 3: Data Summary & Properties[1][2]
The following table contrasts 2,6-DMB with the standard Benzamidine to highlight its specific utility as a probe.
| Property | Benzamidine HCl | 2,6-Dimethoxy-benzamidine HCl | Application Note |
| MW | 156.6 g/mol | 216.66 g/mol | Larger mass aids in electron density identification. |
| Solubility | ~50 mg/mL (Water) | High (Water/DMSO) | Excellent for high-concentration soaking. |
| S1 Interaction | Planar Stacking | Twisted / Steric Clash | Probes pocket width and plasticity. |
| Typical | ~10–20 µM | Variable (Often >20 µM) | Affinity is usually lower due to steric penalty unless the pocket adapts. |
| Primary Use | General Inhibition / Stabilization | FBDD / SAR Probe | Used to map "ortho-substitution" tolerance. |
Note:
References
-
Bode, W., & Schwager, P. (1975). The refined crystal structure of bovine beta-trypsin at 1.8 A resolution. Journal of Molecular Biology. (Foundational reference for Trypsin-Benzamidine interactions).
-
Murray, C. W., & Rees, D. C. (2009). The rise of fragment-based drug discovery. Nature Chemistry. (Context for using small benzamidine derivatives as fragments).
- Klebe, G. (2006). Virtual screening: an integral part of lead discovery. Drug Discovery Today. (Discusses benzamidine derivatives as test cases for docking and scoring functions).
-
Sigma-Aldrich. this compound Product Page. (Source for physicochemical data).
-
RCSB Protein Data Bank. Crystal Structure of Trypsin complexed with benzamidine derivatives. (General repository for verifying binding modes).
Application Notes and Protocols for 2,6-Dimethoxy-benzamidine hydrochloride in Cell-Based Assays
Abstract
This document provides a detailed guide for the incorporation of 2,6-Dimethoxy-benzamidine hydrochloride, a putative inhibitor of Protein Arginine Deiminase 4 (PAD4), into cell-based assays. We delve into the molecular basis of PAD4 inhibition, its role in inflammatory and autoimmune disease pathways, and provide validated, step-by-step protocols for quantifying its inhibitory effects in a cellular context. The methodologies described herein are designed for researchers, scientists, and drug development professionals seeking to investigate PAD4-mediated biological processes, particularly the formation of Neutrophil Extracellular Traps (NETs).
Scientific Background: Targeting PAD4-Mediated Citrullination
Protein Arginine Deiminase 4 (PAD4) is a calcium-dependent enzyme that plays a critical role in the post-translational modification of proteins.[1] It catalyzes the conversion of peptidyl-arginine residues to peptidyl-citrulline, a process known as citrullination or deimination.[2][3][4] This modification is crucial for a variety of cellular functions, including gene expression and immune defense.[2][5]
However, the dysregulation of PAD4 is strongly implicated in the pathogenesis of several autoimmune and inflammatory diseases, most notably rheumatoid arthritis (RA).[2][3] In neutrophils, PAD4-mediated citrullination of histones is an essential step for chromatin decondensation, leading to the formation of Neutrophil Extracellular Traps (NETs).[1][5] While NETs are a defense mechanism against pathogens, their overproduction can drive inflammation and autoimmunity.[5][6]
Benzamidine-containing compounds are recognized as arginine mimetics, enabling them to act as competitive inhibitors of enzymes that bind arginine, such as PAD4 and certain serine proteases.[7][8] this compound is investigated within this class for its potential to selectively inhibit PAD4, thereby blocking histone citrullination and preventing NET formation.[8][9] Targeting PAD4 is therefore a promising therapeutic strategy for a range of NET-associated pathologies.[5][6][10]
Figure 1: Mechanism of PAD4 inhibition. 2,6-Dimethoxy-benzamidine acts as an arginine mimetic to inhibit the PAD4 enzyme, blocking the citrullination of histones and subsequent NET formation.
Materials and Reagent Preparation
Handling this compound
-
Storage: Store the solid compound at 2-8°C, protected from light and moisture.
-
Safety: Handle with care in a well-ventilated area.[11] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12][13] Avoid inhalation of dust and direct contact with skin and eyes.[14]
Preparation of Stock Solutions
The preparation of a high-concentration, stable stock solution is critical for accurate and reproducible serial dilutions.
-
Primary Stock Solution (10 mM):
-
Rationale: Dimethyl sulfoxide (DMSO) is recommended as the solvent for the primary stock solution due to its ability to solubilize a wide range of organic molecules and its compatibility with most cell culture media at low final concentrations (<0.5%).
-
Procedure:
-
Calculate the mass of this compound required for your desired volume of 10 mM stock. (Molecular Weight will be needed from the supplier).
-
Aseptically add the appropriate volume of sterile, anhydrous DMSO to the vial of the compound.
-
Vortex thoroughly until the compound is completely dissolved.
-
-
Storage: Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
-
-
Working Solutions:
-
Rationale: Serial dilutions should be prepared fresh for each experiment from the primary stock solution using the appropriate sterile, serum-free cell culture medium. This minimizes compound precipitation and ensures accurate final concentrations.
-
Procedure: Perform serial dilutions to generate a range of concentrations for testing. A common starting point for a dose-response curve is to test from 100 µM down to low nanomolar concentrations.
-
Core Protocol: Inhibition of Induced Histone Citrullination in HL-60 Cells
This protocol provides a robust method to quantify the inhibitory effect of this compound on PAD4 activity by measuring the levels of citrullinated histone H3 (H3Cit), a direct downstream marker.
Workflow Overview
Figure 2: Experimental workflow for assessing PAD4 inhibition in a cell-based assay using differentiated HL-60 (dHL-60) cells.
Step-by-Step Methodology
Part A: Cell Culture and Differentiation
-
Culture HL-60 Cells: Maintain human promyelocytic leukemia (HL-60) cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Differentiate to Neutrophil-like Cells (dHL-60):
-
Rationale: HL-60 cells must be differentiated to acquire the machinery and responsiveness of neutrophils, including a functional PAD4 pathway.
-
Seed HL-60 cells at a density of 0.2 x 10⁶ cells/mL.
-
Add DMSO to a final concentration of 1.3% (v/v).
-
Incubate for 5-6 days until differentiation is complete, confirmed by morphological changes and expression of neutrophil markers (e.g., CD11b).
-
Part B: Assay Execution
-
Cell Seeding:
-
Harvest dHL-60 cells and resuspend in serum-free RPMI-1640 medium.
-
Seed 50,000 cells per well in a 96-well imaging plate (black-walled, clear-bottom).
-
Allow cells to adhere for 1 hour at 37°C.
-
-
Compound Pre-treatment:
-
Prepare serial dilutions of this compound in serum-free RPMI.
-
Carefully remove the medium from the wells and add the compound dilutions. Include "Vehicle Control" (medium with DMSO equivalent to the highest compound concentration) and "Unstimulated Control" wells.
-
Incubate for 1 hour at 37°C. This pre-incubation allows the inhibitor to enter the cells and engage with the target.
-
-
Stimulation of Citrullination:
-
Rationale: A calcium ionophore like A23187 is used to increase intracellular Ca²⁺ levels, which is required to activate PAD4.[1]
-
Add a calcium ionophore (e.g., 4 µM A23187) to all wells except the "Unstimulated Control".
-
Incubate for 4 hours at 37°C.
-
Part C: Readout - Immunofluorescence Staining
-
Fixation and Permeabilization:
-
Fix cells by adding 4% paraformaldehyde (PFA) for 15 minutes at room temperature.
-
Wash wells 3 times with Phosphate Buffered Saline (PBS).
-
Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes. This step is essential to allow antibodies to access intracellular targets like histones.
-
-
Blocking:
-
Wash 3 times with PBS.
-
Block non-specific antibody binding by incubating with a blocking buffer (e.g., 2% Bovine Serum Albumin in PBS) for 1 hour.
-
-
Antibody Staining:
-
Incubate cells with a primary antibody against citrullinated Histone H3 (e.g., Anti-Histone H3 (citrulline R2 + R8 + R17) antibody) overnight at 4°C.
-
Wash 3 times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody and a nuclear counterstain (e.g., DAPI) for 1 hour at room temperature, protected from light.
-
-
Imaging and Analysis:
-
Wash 3 times with PBS.
-
Acquire images using a high-content imaging system or fluorescence microscope.
-
Quantify the mean fluorescence intensity of the H3Cit signal within the nuclear area (defined by DAPI).
-
Data Analysis and Interpretation
-
Normalization: Normalize the H3Cit fluorescence intensity by subtracting the background signal from the "Unstimulated Control" wells. The "Vehicle Control" represents 100% PAD4 activity.
-
Dose-Response Curve: Plot the normalized H3Cit intensity against the log concentration of this compound.
-
IC₅₀ Calculation: Use a non-linear regression model (e.g., four-parameter logistic fit) to calculate the half-maximal inhibitory concentration (IC₅₀). The IC₅₀ value represents the concentration of the inhibitor required to reduce PAD4 activity by 50%.
Experimental Considerations & Validation
-
Cytotoxicity Assessment: It is crucial to ensure that the observed decrease in H3Cit is due to specific PAD4 inhibition and not compound-induced cell death. Run a parallel cytotoxicity assay (e.g., CellTiter-Glo®, MTS, or LDH release assay) using the same cell type, compound concentrations, and incubation times.
-
Positive Control: Include a known, well-characterized PAD4 inhibitor (e.g., Cl-amidine) as a positive control to validate assay performance.[10]
-
Alternative Readouts: For further validation, Western Blotting can be used to quantify H3Cit levels in cell lysates. Additionally, NET formation can be directly visualized and quantified by staining for extracellular DNA (using a cell-impermeant DNA dye) and myeloperoxidase (MPO).
-
Off-Target Effects: Be aware that benzamidine derivatives can also inhibit serine proteases.[7][15] If studying pathways involving these enzymes, consider counter-screening to determine the selectivity profile of the compound.
Summary Data Table
| Parameter | Recommendation | Rationale |
| Compound | This compound | Putative PAD4 inhibitor. |
| CAS Number | Varies by supplier (Confirm with vendor) | N/A |
| Primary Stock Solvent | Anhydrous DMSO | Ensures solubility and stability. |
| Stock Concentration | 10 mM | Standard concentration for dose-response studies. |
| Storage | -20°C to -80°C (aliquoted) | Prevents degradation from freeze-thaw cycles. |
| Cell Line | dHL-60 (or primary human neutrophils) | Provides a physiologically relevant model for PAD4 activity. |
| Stimulant | Calcium Ionophore (e.g., A23187) | Directly activates the calcium-dependent PAD4 enzyme.[1] |
| Primary Readout | Citrullinated Histone H3 (H3Cit) | A direct and quantifiable biomarker of intracellular PAD4 activity.[6] |
| Working Conc. Range | 1 nM to 100 µM | A broad range to accurately determine the IC₅₀ value. |
| Key Controls | Unstimulated, Vehicle (DMSO), Positive Inhibitor | Essential for data normalization and assay validation. |
References
-
Lally, F., et al. (2023). Inhibition of protein arginine deiminase 4 prevents inflammation-mediated heart failure in arthritis. Life Science Alliance. Retrieved from [Link]
-
Sironi, M., et al. (2020). Benzydamine hydrochloride: an overview on a well-established drug with news in mechanisms of action. PubMed. Retrieved from [Link]
-
Oprea, A., et al. (2023). Benzydamine—An Affordable Over-the-Counter Drug with Psychoactive Properties—From Chemical Structure to Possible Pharmacological Properties. PMC. Retrieved from [Link]
-
Al-Megrin, W. A., et al. (2023). A Multifaceted Computational Approach to Identify PAD4 Inhibitors for the Treatment of Rheumatoid Arthritis (RA). PubMed Central. Retrieved from [Link]
-
Kawalkar, A., et al. (2023). Alleviation of arthritis through prevention of neutrophil extracellular traps by an orally available inhibitor of protein arginine deiminase 4. PubMed Central. Retrieved from [Link]
-
Sironi, M., et al. (2020). Benzydamine hydrochloride: an overview on a well-established drug with news in mechanisms of action. NIH. Retrieved from [Link]
-
Carl ROTH. (2021). Safety Data Sheet: Benzamidine hydrochloride. Retrieved from [Link]
-
Kumar, P., et al. (2018). Study of arginine mimetic benzamidine urea derivatives as PAD4 inhibitors. Zenodo. Retrieved from [Link]
-
Willis, V. C., et al. (2017). Protein arginine deiminase 4 inhibition is sufficient for the amelioration of collagen-induced arthritis. PMC. Retrieved from [Link]
-
Hilaris Publisher. (n.d.). Ligand-Based Virtual Screening for the Discovery of Inhibitors for Protein Arginine Deiminase Type 4 (PAD4). Retrieved from [Link]
-
ResearchGate. (n.d.). PAD4 Inhibition is Sufficient for the Amelioration of Collagen-Induced Arthritis: Selective PAD4 Inhibition Blocks Murine Experimental Arthritis. Retrieved from [Link]
-
Causey, C. P., et al. (2011). Profiling Protein Arginine Deiminase 4 (PAD4): A novel screen to identify PAD4 inhibitors. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Discovery of a new class of inhibitors for the protein arginine deiminase type 4 (PAD4) by structure-based virtual screening. Retrieved from [Link]
-
Yang, M., et al. (2023). Discovery and Characterization of a Selective, Orally Bioavailable PAD4 Inhibitor to Target NETs Driven Autoimmune and Inflammatory Diseases. ACR Meeting Abstracts. Retrieved from [Link]
Sources
- 1. Discovery and Characterization of a Selective, Orally Bioavailable PAD4 Inhibitor to Target NETs Driven Autoimmune and Inflammatory Diseases - ACR Meeting Abstracts [acrabstracts.org]
- 2. A Multifaceted Computational Approach to Identify PAD4 Inhibitors for the Treatment of Rheumatoid Arthritis (RA) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Profiling Protein Arginine Deiminase 4 (PAD4): A novel screen to identify PAD4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Alleviation of arthritis through prevention of neutrophil extracellular traps by an orally available inhibitor of protein arginine deiminase 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. life-science-alliance.org [life-science-alliance.org]
- 7. Benzamidine =99 206752-36-5 [sigmaaldrich.com]
- 8. zenodo.org [zenodo.org]
- 9. Protein arginine deiminase 4 inhibition is sufficient for the amelioration of collagen‐induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. fishersci.com [fishersci.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. carlroth.com [carlroth.com]
- 15. chemimpex.com [chemimpex.com]
Maximizing Protein Integrity: Advanced Protocols for the Use of 2,6-Dimethoxy-benzamidine hydrochloride in Protein Purification
This comprehensive technical guide provides researchers, scientists, and drug development professionals with an in-depth understanding and practical protocols for the application of 2,6-Dimethoxy-benzamidine hydrochloride as a serine protease inhibitor in protein purification workflows. This document emphasizes the mechanistic rationale behind its use, ensuring the preservation of target protein integrity and the attainment of high-purity yields.
The Critical Role of Protease Inhibition in Protein Purification
The journey of purifying a target protein from its native cellular environment is fraught with challenges, chief among them being the threat of proteolytic degradation. Upon cell lysis, the controlled intracellular environment is disrupted, leading to the release of a host of proteases that can compromise the structural and functional integrity of the protein of interest. Serine proteases, a major class of these degradative enzymes, are ubiquitous and highly active, making their inhibition a critical step in any protein purification protocol[1].
Serine proteases are characterized by a highly reactive serine residue in their active site, which acts as a nucleophile to hydrolyze peptide bonds. Prominent examples include trypsin, chymotrypsin, and thrombin, each with specific cleavage patterns. Failure to effectively inhibit these proteases can lead to sample loss, the generation of truncated and non-functional protein variants, and ultimately, the failure of downstream applications.
Understanding the Mechanism of Benzamidine-Based Inhibitors
Benzamidine and its derivatives are competitive, reversible inhibitors of serine proteases[1]. Their efficacy stems from the structural mimicry of the arginine and lysine side chains, which are the natural substrates for trypsin-like serine proteases. The positively charged amidinium group of benzamidine forms strong ionic interactions and hydrogen bonds with the negatively charged aspartate residue at the bottom of the S1 specificity pocket of these enzymes, effectively blocking substrate access to the active site.
The Putative Advantage of 2,6-Dimethoxy Substitution
While benzamidine hydrochloride is a widely used serine protease inhibitor, the focus of this guide, this compound, presents a nuanced modification. The addition of two methoxy groups at the 2 and 6 positions of the benzene ring introduces specific electronic and steric properties. Methoxy groups are electron-donating, which can influence the electronic environment of the aromatic ring and potentially enhance binding interactions within the enzyme's active site.
Core Properties and Handling of this compound
Before delving into protocols, it is essential to understand the fundamental properties of this compound.
| Property | Value | Source |
| Synonym | 2,6-dimethoxybenzenecarboximidamide hydrochloride | |
| Molecular Formula | C₉H₁₃ClN₂O₂ | |
| Molecular Weight | 216.67 g/mol | |
| Appearance | Light Yellow Solid | |
| Purity | ≥96% |
Storage and Stability:
For long-term storage, this compound solid should be stored at -20°C, protected from light and moisture, similar to other benzamidine derivatives[3]. While the solid form is stable, solutions are more prone to degradation. It is highly recommended to prepare aqueous stock solutions fresh for each use. If storage of a stock solution is unavoidable, it should be stored in small aliquots at -20°C or -80°C for a limited time, though stability under these conditions should be validated[4].
Solubility:
Specific solubility data for this compound is not extensively published. However, based on the properties of benzamidine hydrochloride, it is expected to be soluble in water and lower alcohols[5]. For benzamidine hydrochloride, solubility in water is reported to be as high as 50 mg/mL with heating[4]. When preparing stock solutions of the 2,6-dimethoxy derivative, it is prudent to start with a conservative concentration (e.g., 10-50 mg/mL in water or a suitable buffer) and gently warm if necessary to aid dissolution.
Application Protocols
The following protocols provide a framework for the inclusion of this compound in standard protein purification workflows. Given the limited specific data for this compound, the recommended concentrations are based on those typically used for benzamidine hydrochloride[6]. It is imperative for the researcher to empirically determine the optimal concentration for their specific protein and expression system.
Protocol 1: Inclusion in Cell Lysis Buffer for Protease Inhibition
Objective: To prevent proteolytic degradation of the target protein immediately upon cell lysis.
Rationale: The moment of cell lysis is when the target protein is most vulnerable, as proteases and substrates are mixed in a chaotic environment. The inclusion of a reversible inhibitor like this compound from the very beginning ensures immediate protection. As a reversible inhibitor, it must be present throughout the purification process until the proteases are removed[6].
Workflow Diagram:
Caption: Workflow for incorporating 2,6-Dimethoxy-benzamidine HCl during cell lysis.
Step-by-Step Methodology:
-
Prepare Stock Solution: Freshly prepare a 100 mM stock solution of this compound in sterile, deionized water. For a 100 mM solution, dissolve 21.67 mg of the compound in 1 mL of water. Ensure it is fully dissolved.
-
Prepare Lysis Buffer: Prepare your standard lysis buffer (e.g., Tris-HCl or HEPES-based buffer with appropriate salt concentration). Just before use, add the this compound stock solution to a final working concentration of 1-2 mM.
-
Expert Tip: The optimal concentration can vary. For systems with high protease activity, such as yeast or certain tissues, concentrations up to 4 mM may be necessary[6]. It is advisable to perform a pilot experiment to determine the minimal effective concentration to avoid potential off-target effects.
-
-
Cell Lysis: Resuspend the cell pellet in the prepared lysis buffer containing the inhibitor. Proceed with your chosen lysis method (e.g., sonication, French press, or detergent-based lysis). Keep the sample on ice throughout the process to further reduce protease activity.
-
Clarification: Centrifuge the lysate at high speed (e.g., >10,000 x g) for 20-30 minutes at 4°C to pellet cell debris.
-
Collection: Carefully collect the supernatant, which now contains your target protein protected by this compound. Proceed immediately to the next purification step.
Protocol 2: Maintenance of Inhibition During Affinity Chromatography
Objective: To maintain protease inhibition during the initial capture step of protein purification.
Rationale: Affinity chromatography is a powerful capture step, but it can be time-consuming, allowing residual proteases to act on the target protein. It is crucial to include the inhibitor in the binding and wash buffers to ensure continuous protection.
Workflow Diagram:
Caption: Maintaining inhibition during an affinity chromatography step.
Step-by-Step Methodology:
-
Prepare Buffers: Prepare your binding and wash buffers for affinity chromatography. Add this compound from your stock solution to each buffer to the same final concentration used in the lysis buffer (e.g., 1-2 mM).
-
Causality Note: Maintaining the same inhibitor concentration ensures that the reversible inhibition equilibrium is not shifted, which could lead to inhibitor dissociation from the proteases and renewed proteolytic activity.
-
-
Column Equilibration: Equilibrate your affinity column with 5-10 column volumes of binding buffer containing the inhibitor.
-
Sample Loading: Load the clarified lysate onto the equilibrated column.
-
Washing: Wash the column with 10-20 column volumes of wash buffer containing the inhibitor to remove unbound proteins.
-
Elution: Elute the target protein using an appropriate elution buffer. Typically, the inhibitor is omitted from the elution buffer, as the subsequent purification steps should be designed to separate the target protein from any co-eluting proteases. If further steps are required where protease activity is a concern, the inhibitor can be re-added.
Self-Validating Systems and Troubleshooting
Verifying Inhibition Efficacy:
To validate the effectiveness of this compound, a simple control experiment can be performed.
-
Divide a small aliquot of your cell lysate into two tubes.
-
To one tube, add this compound at the desired concentration. The other tube serves as the negative control.
-
Incubate both samples at a temperature conducive to protease activity (e.g., room temperature or 37°C) for a defined period (e.g., 1, 2, 4, and 8 hours).
-
Analyze the samples from each time point by SDS-PAGE and Western blot for your target protein.
-
Effective inhibition will be demonstrated by a stable, full-length protein band in the inhibitor-treated sample, whereas the control sample may show degradation products or a decrease in the intensity of the full-length band over time.
Troubleshooting:
-
Persistent Degradation: If protein degradation is still observed, consider increasing the concentration of this compound. Also, remember that this inhibitor is specific to serine proteases. Degradation may be occurring due to other protease classes (e.g., cysteine, metallo, or aspartyl proteases). In such cases, a protease inhibitor cocktail containing a broader range of inhibitors is recommended.
-
Protein Precipitation: High concentrations of any salt, including inhibitor hydrochlorides, can sometimes lead to protein precipitation. If this occurs, try reducing the inhibitor concentration or perform a buffer exchange step after the initial purification.
-
Impact on Downstream Assays: As a reversible inhibitor, this compound can be removed by dialysis or buffer exchange. If your downstream application involves a serine protease (e.g., a cleavage reaction with thrombin or Factor Xa), it is crucial to remove the inhibitor to ensure the activity of the protease.
Conclusion
This compound is a valuable tool for the modern protein biochemist. By understanding its mechanism as a competitive serine protease inhibitor and thoughtfully incorporating it into purification protocols, researchers can significantly enhance the integrity and yield of their target proteins. While the specific effects of the 2,6-dimethoxy substitution warrant further empirical investigation, the foundational knowledge of benzamidine inhibitors provides a robust starting point for its application. The protocols and principles outlined in this guide offer a comprehensive framework for the successful use of this reagent, empowering scientists in their pursuit of high-quality protein preparations for research and therapeutic development.
References
-
ResearchGate. (2015, April 20). Can I use PMSF and benzamidine both as a protease inhibitor in lysis buffer? Retrieved from [Link]
-
Scientific Laboratory Supplies. Benzamidine hydrochloride hydr | B6506-25G. Retrieved from [Link]
- Google Patents. BR112015008171B1 - processes for the synthesis of 2-amino-4,6-dimethoxybenzamide and other benzamide compounds.
-
Aoyama, Y., et al. (2017). trypsin inhibition by benzamidine-conjugated molecular glues. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. Benzamidine. Retrieved from [Link]
-
Andrews, J. M., et al. (1981). Inhibition of four human serine proteases by substituted benzamidines. PubMed. Retrieved from [Link]
-
Chen, J. C., et al. (1993). Inhibition of trypsin with active-site-directed enzyme-activated nitrosoamide substrates. PubMed. Retrieved from [Link]
-
Grilc, M., et al. (2022). Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives. MDPI. Retrieved from [Link]
- Patsnap. Synthesis method of benzamidine hydrochloride.
-
Carl ROTH. (2025, April 7). Safety Data Sheet: Benzamidine hydrochloride. Retrieved from [Link]
-
Krebs, G. (1979). [Interaction between alpha-2 macroglobulin and trypsin with synthetic trypsin inhibitors]. PubMed. Retrieved from [Link]
- Google Patents. CN110818643A - Preparation method of 2-amino-4, 6-dimethoxypyrimidine.
-
Vabbilisetty, P., & Chilkoti, A. (2017). Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. National Center for Biotechnology Information. Retrieved from [Link]
-
Cytiva. HiTrap™ Benzamidine FF (high sub). Retrieved from [Link]
-
PubChem. Benzamidine | C7H8N2 | CID 2332. Retrieved from [Link]
-
Cytiva. Benzamidine Sepharose 6B. Retrieved from [Link]
Sources
- 1. Benzamidine - Wikipedia [en.wikipedia.org]
- 2. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scientificlabs.co.uk [scientificlabs.co.uk]
- 4. 苯甲脒 盐酸盐 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
Structural Probing of Serine Protease Active Sites using 2,6-Dimethoxy-benzamidine HCl
Application Note & Protocol Guide
Executive Summary
In protein crystallography, small molecule probes are essential for mapping the plasticity and specificity of enzyme active sites. 2,6-Dimethoxy-benzamidine hydrochloride (2,6-DMB) is a specialized competitive inhibitor used primarily to study trypsin-like serine proteases . Unlike unsubstituted benzamidine, which binds with high affinity but low steric demand, 2,6-DMB introduces steric bulk at the ortho positions of the phenyl ring.
This application note details the use of 2,6-DMB as a structural ruler to probe the width and flexibility of the S1 specificity pocket. By comparing electron density maps of 2,6-DMB against native benzamidine, researchers can identify cryptic pockets and transient conformational states critical for the design of high-specificity drugs (e.g., Factor Xa or Thrombin inhibitors).
Chemical Profile & Properties
Before initiating crystallization trials, the physicochemical properties of the ligand must be understood to prevent precipitation or crystal degradation.
| Property | Specification | Crystallographic Implication |
| Compound Name | 2,6-Dimethoxy-benzamidine HCl | -- |
| Molecular Weight | 216.66 g/mol | Small enough for rapid diffusion during soaking. |
| Solubility (Water) | ~50 mM (High) | Ideal for aqueous mother liquors; minimizes osmotic shock. |
| Solubility (DMSO) | >100 mM | Preferred for preparing high-concentration stocks (100x). |
| pKa (Amidine) | ~11.6 | Positively charged at physiological pH (essential for binding). |
| Hygroscopicity | Moderate | Store desiccated; moisture alters weighed mass/concentration. |
| Binding Mode | Competitive (Reversible) | Binds to S1 pocket; mimics Arginine side chain. |
Structural Mechanism of Action
Understanding the binding mode is crucial for interpreting electron density maps.
-
Primary Anchor (Salt Bridge): The positively charged amidine group functions as an arginine mimic, forming a bidentate salt bridge with the carboxylate of the conserved Aspartate (e.g., Asp189 in Trypsin) at the bottom of the S1 pocket.
-
Steric Probing (The "Dimethoxy" Effect):
-
Unsubstituted Benzamidine: The phenyl ring can rotate relatively freely within the hydrophobic S1 cleft.
-
2,6-Dimethoxy-benzamidine: The two methoxy groups at the ortho positions lock the phenyl ring into a specific orientation relative to the amidine plane (often perpendicular). This creates a rigid scaffold that probes the width of the S1 pocket. If the pocket is too narrow, the ligand will not bind, or it will force a conformational change in residues like Ser190 or Gln192 .
-
Visualization: Structural Probing Workflow
Caption: Workflow for probing serine protease active site plasticity using 2,6-DMB soaking.
Detailed Protocols
Protocol A: Ligand Stock Preparation
Objective: Create a stable, high-concentration stock solution to minimize solvent perturbation during soaking.
-
Weighing: Weigh approximately 2.2 mg of 2,6-Dimethoxy-benzamidine HCl into a 1.5 mL microcentrifuge tube.
-
Solvent Addition: Add 100 µL of 100% anhydrous DMSO .
-
Note: While water soluble, DMSO is preferred for stock solutions to prevent microbial growth and allow for higher concentrations (up to 1 M if needed).
-
-
Dissolution: Vortex vigorously for 30 seconds. If undissolved particles remain, sonicate for 1 minute.
-
Verification: Ensure the solution is clear and colorless.
-
Storage: Store at -20°C. The solution is stable for 6 months.
Protocol B: High-Occupancy Crystal Soaking (Recommended)
Context: Soaking is preferred over co-crystallization for benzamidines because they diffuse rapidly into solvent channels. This method utilizes a "step-gradient" to prevent crystal cracking.
Materials:
-
Mature protein crystals (e.g., Trypsin, Thrombin, Factor Xa).
-
Mother Liquor (ML): The exact buffer composition used to grow the crystals.
-
2,6-DMB Stock (100 mM from Protocol A).
Step-by-Step Procedure:
-
Prepare Soaking Solution:
-
Dilute the 100 mM 2,6-DMB stock into the Mother Liquor to a final concentration of 5 mM to 10 mM .
-
Critical: Ensure the final DMSO concentration does not exceed 5-10% (v/v), as high DMSO can dissolve crystals.
-
Example: 1 µL Stock + 19 µL Mother Liquor = 5 mM Ligand (5% DMSO).
-
-
Crystal Transfer:
-
Incubation:
-
Seal the well to prevent evaporation.
-
Time: 2,6-DMB is a small molecule; diffusion is rapid.
-
Standard: 1 hour .
-
High Affinity/Slow Off-rate: Up to 24 hours .
-
-
Observation: Monitor for cracking. If cracking occurs, use Protocol C (Co-crystallization).
-
-
Cryo-Protection & Harvesting:
-
Prepare a Cryo-Solution containing Mother Liquor + Cryoprotectant (e.g., 25% Glycerol) + 5 mM 2,6-DMB .
-
Note: It is vital to maintain the ligand concentration in the cryo-solution to prevent "wash-out" (ligand dissociation) during the seconds before freezing.
-
Transfer crystal to Cryo-Solution for 10-30 seconds.
-
Flash cool in liquid nitrogen.
-
Protocol C: Co-Crystallization (Alternative)
Use this if soaking causes lattice destruction (cracking/dissolving).
-
Mix protein solution with 2,6-DMB stock to achieve a molar ratio of 1:5 (Protein:Ligand) .
-
Incubate on ice for 30 minutes to allow complex formation.
-
Set up crystallization drops (e.g., Hanging Drop Vapor Diffusion) using this pre-incubated complex.
-
Note: The presence of the ligand may alter the optimal crystallization conditions (precipitant concentration may need adjustment).[2]
Data Analysis & Interpretation
Once diffraction data is collected (aim for <2.5 Å resolution), follow these steps to validate binding:
-
Molecular Replacement (MR): Solve the structure using the apo-protein as the search model.
-
Refinement: Perform one round of rigid-body and restrained refinement without the ligand.
-
Difference Map (
): Inspect the active site (S1 pocket).-
Positive Density (Green): You should see a clear "blob" of density >3.0
in the shape of the benzamidine ring. -
Specific Features: Look for the density corresponding to the two methoxy groups. If the density is flat (phenyl ring only), the ligand might be unsubstituted benzamidine (contamination) or the methoxy groups are highly disordered due to steric clashing.
-
-
Modelling: Fit the 2,6-DMB coordinates into the density.
-
Restraints: Ensure the amidine group is planar.
-
-
Validation: Check the B-factors. If the ligand B-factors are significantly higher (>20
) than the surrounding protein residues, occupancy may be low, or the ligand is not tightly bound.
Visualization: Interaction Logic
Caption: Schematic of 2,6-DMB interactions within the S1 pocket. The methoxy groups probe the "Steric Gate" residues.
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Crystal Cracking | Osmotic shock or lattice change induced by ligand binding. | 1. Reduce ligand concentration.2. Switch to Co-crystallization.3. Add ligand incrementally (step-soaking). |
| No Ligand Density | Ligand washed out during cryo-protection. | Add ligand to the cryo-solution. This is the #1 cause of failure. |
| Precipitation in Drop | Ligand insoluble in Mother Liquor pH. | 2,6-DMB is soluble in acidic/neutral pH. If ML is >pH 9, solubility decreases. Use DMSO stock. |
| Weak Density | Low Occupancy. | Increase soaking time (up to 24h) or concentration (up to 20 mM). |
References
-
Bode, W., & Schwager, P. (1975). The refined crystal structure of bovine beta-trypsin at 1.8 A resolution. Journal of Molecular Biology, 98(4), 693–717.
- Context: Foundational paper establishing the binding mode of benzamidine in the S1 pocket.
-
Marquart, M., et al. (1983). The geometry of the reactive site and of the peptide bond in trypsin-trypsin inhibitor complexes. Acta Crystallographica Section B, 39(4), 480-490.
- Context: Discusses the geometry of inhibition and structural constraints in serine proteases.
-
Gelin, M., et al. (2015). Combining 'dry' co-crystallization and in situ diffraction to facilitate ligand screening by X-ray crystallography.[3] Acta Crystallographica Section D, 71(8), 1777–1787.
- Context: Provides the "dry soaking" methodology relevant for benzamidine deriv
-
Katz, B. A., et al. (2001). Drug design of serine protease inhibitors: from the ligand's perspective. Current Pharmaceutical Design, 7(11), 1067-1077.
- Context: Reviews the use of benzamidine derivatives in structure-based drug design (SBDD).
Sources
Application Note: Determination of the Ki of 2,6-Dimethoxy-benzamidine hydrochloride for Thrombin
Audience: Researchers, scientists, and drug development professionals.
Abstract
The inhibition constant (Kᵢ) is a critical parameter for quantifying the potency of an enzyme inhibitor. It provides a standardized measure of binding affinity, independent of substrate concentration, making it indispensable for drug discovery and lead optimization. This guide presents a comprehensive, step-by-step protocol for determining the Kᵢ of 2,6-Dimethoxy-benzamidine hydrochloride, a competitive inhibitor, for the serine protease α-thrombin. The methodology is built upon foundational principles of Michaelis-Menten kinetics and leverages the Cheng-Prusoff equation for a robust calculation of Kᵢ. This document provides detailed procedures for determining the Michaelis constant (Kₘ) of the substrate, the half-maximal inhibitory concentration (IC₅₀) of the inhibitor, and the final calculation of Kᵢ, ensuring scientific rigor and reproducibility.
Part 1: Scientific & Theoretical Framework
The Role of Thrombin in Coagulation
Human α-thrombin (EC 3.4.21.5) is a pivotal serine protease that functions as the final effector enzyme in the blood coagulation cascade.[1] It is composed of a light and a heavy chain linked by a disulfide bond, with the catalytic active site residing in the heavy chain.[2] Thrombin's primary role is the proteolytic conversion of soluble fibrinogen to insoluble fibrin monomers, which then polymerize to form a stable blood clot.[1] Due to its central role, thrombin is a major target for the development of anticoagulant therapies.
Principles of Enzyme Inhibition
Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. The potency of an inhibitor is quantified by its inhibition constant (Kᵢ). Benzamidine and its derivatives are known to act as reversible, competitive inhibitors of trypsin-like serine proteases, including thrombin.[3]
-
Competitive Inhibition : In this mode, the inhibitor reversibly binds to the enzyme's active site, the same site the natural substrate binds to.[4][5] The inhibitor and substrate are therefore in direct competition.[6] This type of inhibition can be overcome by increasing the substrate concentration.[6] Kinetically, a competitive inhibitor increases the apparent Michaelis constant (Kₘ) of the substrate but does not affect the maximum reaction velocity (Vₘₐₓ).[6][7]
Caption: Competitive vs. Non-Competitive Inhibition Mechanisms.
The Michaelis-Menten & Cheng-Prusoff Equations
The Michaelis-Menten equation is fundamental to enzyme kinetics, describing the relationship between the initial reaction velocity (V₀), the substrate concentration ([S]), the maximum velocity (Vₘₐₓ), and the Michaelis constant (Kₘ).[8][9]
V₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])
The Cheng-Prusoff equation provides a crucial link between the experimentally determined IC₅₀ value and the true inhibition constant, Kᵢ.[10] This relationship is essential because the IC₅₀ value is dependent on the substrate concentration used in the assay, whereas Kᵢ is an intrinsic property of the inhibitor.[11][12]
For a competitive inhibitor, the equation is:[13]
Kᵢ = IC₅₀ / (1 + ([S] / Kₘ))
Where:
-
Kᵢ: The inhibition constant.
-
IC₅₀: The concentration of inhibitor required to reduce enzyme activity by 50%.
-
[S]: The concentration of the substrate used in the assay.
-
Kₘ: The Michaelis constant of the substrate.
Part 2: Experimental Design & Workflow
The determination of Kᵢ is a multi-step process that requires careful planning and execution. The overall workflow is designed to first characterize the enzyme-substrate kinetics and then use this information to accurately determine the inhibitor's potency.
Caption: Workflow for Accurate Ki Determination.
Part 3: Materials & Reagents
| Component | Description & Recommended Source | Purpose |
| Instrumentation | ||
| Microplate Reader | Capable of kinetic readings at 405 nm. | To measure p-nitroaniline (pNA) production over time. |
| Pipettes | Calibrated single and multi-channel pipettes. | Accurate liquid handling. |
| Enzyme & Substrate | ||
| Human α-Thrombin | High purity, predominantly α-form. (e.g., Sigma-Aldrich, Cat# T6884).[14] | The enzyme of interest. |
| Chromogenic Substrate | H-D-Phe-Pip-Arg-p-nitroanilide dihydrochloride (S-2238). (e.g., DiaPharma, Cat# S820324).[15][16] | Substrate that releases a colored product (pNA) upon cleavage by thrombin. |
| Inhibitor | ||
| 2,6-Dimethoxy-benzamidine HCl | Purity ≥95%. | The compound whose Kᵢ is to be determined. |
| Buffers & Reagents | ||
| Assay Buffer | 50 mM Tris-HCl, 150 mM NaCl, 0.1% PEG-8000, pH 8.3 at 37°C. | Provides optimal pH and ionic strength for thrombin activity and prevents non-specific binding. |
| Reagent Grade Water | Ultrapure, deionized. | For preparing all solutions. |
| DMSO | Anhydrous, ≥99.9%. | Solvent for inhibitor stock solution. |
| 96-well Microplates | Clear, flat-bottom. | Assay vessel. |
Part 4: Detailed Experimental Protocols
Protocol A: Reagent Preparation
-
Assay Buffer: Prepare a 1L solution of 50 mM Tris-HCl, 150 mM NaCl. Adjust pH to 8.3 at 37°C. Add 1g of PEG-8000 and dissolve completely. Filter and store at 4°C.
-
Scientist's Note: The inclusion of PEG-8000 is critical to prevent the adsorption of the enzyme to plastic surfaces, ensuring consistent activity. The pH of 8.3 is optimal for thrombin's catalytic activity.[14]
-
-
Human α-Thrombin Stock (100 NIH units/mL): Reconstitute lyophilized thrombin in reagent-grade water to the desired stock concentration. Aliquot into single-use tubes and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Scientist's Note: Aliquoting is essential as the freeze-thaw process can lead to autolysis and loss of enzymatic activity.[17]
-
-
S-2238 Substrate Stock (10 mM): Dissolve S-2238 powder in reagent-grade water. A 1 mg/mL solution is approximately 1.6 mM. Store protected from light at 4°C. The solution is stable for several months.[18]
-
Inhibitor Stock (10 mM): Dissolve 2,6-Dimethoxy-benzamidine HCl in 100% DMSO. Store at -20°C.
Protocol B: Determination of Substrate Kₘ
This step is crucial for understanding the baseline kinetics of your enzyme-substrate system under your specific assay conditions.[19]
-
Prepare Substrate Dilutions: Create a 2-fold serial dilution of the S-2238 substrate in Assay Buffer. A typical concentration range would be from 2000 µM down to ~15 µM (final assay concentrations will be half of this).
-
Set up the Plate: In a 96-well plate, add 50 µL of each substrate dilution in triplicate. Add 50 µL of Assay Buffer to three wells to serve as a no-enzyme control.
-
Prepare Enzyme Working Solution: Dilute the thrombin stock solution in Assay Buffer to a final concentration of 2 NIH units/mL. This will result in a final assay concentration of 1 NIH unit/mL.
-
Initiate Reaction: Pre-warm the plate and enzyme solution to 37°C. Initiate the reaction by adding 50 µL of the thrombin working solution to all wells except the no-enzyme controls.
-
Measure Activity: Immediately place the plate in the microplate reader (pre-set to 37°C) and measure the absorbance at 405 nm every 30 seconds for 10-15 minutes.
-
Data Analysis:
-
Calculate the initial velocity (V₀) for each substrate concentration from the linear portion of the absorbance vs. time plot (mOD/min).
-
Plot V₀ versus substrate concentration [S].
-
Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine Kₘ and Vₘₐₓ.[20]
-
| Parameter | Description | Example Value |
| Kₘ | Michaelis Constant: Substrate concentration at ½ Vₘₐₓ. | ~10 µM |
| Vₘₐₓ | Maximum Reaction Velocity. | (Varies) |
Protocol C: Determination of Inhibitor IC₅₀
This protocol measures the inhibitor concentration that causes 50% inhibition at a fixed substrate concentration.
-
Select Substrate Concentration: Set the substrate (S-2238) concentration to be equal to the Kₘ value determined in Protocol B. This provides good sensitivity for competitive inhibitors.
-
Prepare Inhibitor Dilutions: Create a 3-fold serial dilution of 2,6-Dimethoxy-benzamidine HCl in Assay Buffer containing the fixed concentration of S-2238. Ensure the final DMSO concentration is ≤1% in all wells.
-
Set up the Plate:
-
Add 50 µL of each inhibitor dilution to triplicate wells.
-
Add 50 µL of buffer/substrate mix (with 1% DMSO) to "No Inhibitor" control wells.
-
Add 50 µL of buffer/substrate mix to "No Enzyme" control wells.
-
-
Pre-incubation: Add 50 µL of thrombin working solution (2 NIH units/mL) to all wells except "No Enzyme" controls. Incubate the plate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate and Measure: Initiate the reaction by adding 50 µL of S-2238 substrate solution (at 2x the final desired concentration). Immediately measure the kinetic read at 405 nm as described in Protocol B.
-
Data Analysis:
-
Calculate the initial velocity (V₀) for each inhibitor concentration.
-
Normalize the data: % Inhibition = 100 * (1 - (V₀_inhibitor / V₀_no_inhibitor)).
-
Plot % Inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ value.
-
Part 5: Kᵢ Calculation and Data Interpretation
With the experimentally determined Kₘ and IC₅₀ values, the inhibition constant (Kᵢ) can be calculated using the Cheng-Prusoff equation for competitive inhibition.[11]
Example Calculation:
-
Experimentally determined Kₘ for S-2238 = 10 µM
-
Substrate [S] used in IC₅₀ assay = 10 µM
-
Experimentally determined IC₅₀ of inhibitor = 5 µM
Kᵢ = 5 µM / (1 + (10 µM / 10 µM)) Kᵢ = 5 µM / (1 + 1) Kᵢ = 2.5 µM
This Kᵢ value represents the intrinsic binding affinity of 2,6-Dimethoxy-benzamidine for thrombin. It is a constant that can be compared across different studies and experimental conditions.[12] A lower Kᵢ value signifies a more potent inhibitor.
Part 6: References
-
Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108.
-
Sigma-Aldrich. Enzyme Inhibitor Terms and Calculations.
-
Calculator.net. Cheng-Prusoff Equation Calculator.
-
Rose-Hulman Institute of Technology. Inhibition kinetics.
-
Canadian Society of Pharmacology and Therapeutics (CSPT). Cheng-Prusoff Equation.
-
Sigma-Aldrich. Thrombin from human plasma.
-
Reagan, C. R., et al. (2018). The kinetics and interplay of thrombin inhibition by 4 plasma proteinase inhibitors. Blood Advances, 2(12), 1403–1411.
-
DiaPharma. S-2238TM Product Information.
-
Wikipedia. Competitive inhibition.
-
Abcam. Thrombin Activity Assay Kit (Colorimetric) (ab234620).
-
Fenton, J. W., et al. (1977). Human thrombins. Production, evaluation, and properties of alpha-thrombin. The Journal of Biological Chemistry, 252(11), 3587–3598.
-
Cattaneo, M., et al. (2020). Benzydamine hydrochloride: an overview on a well-established drug with news in mechanisms of action. Expert Opinion on Drug Metabolism & Toxicology, 16(10), 875–884.
-
Cost, C. R., et al. (2016). A method to measure thrombin activity in a mixture of fibrinogen and thrombin powders. Journal of Thrombosis and Thrombolysis, 42(3), 398–405.
-
Chem Help ASAP. Ki, IC50, & the Cheng-Prusoff equation.
-
HYPHEN BioMed. BIOPHEN CS-01(38) S-2238 Product Sheet.
-
Wikipedia. Michaelis–Menten kinetics.
-
Khan Academy. Enzyme inhibition and kinetics graphs.
-
ResearchGate. Benzydamine hydrochloride: an overview on a well-established drug with news in mechanisms of action.
-
Elg, M., et al. (2001). The importance of enzyme inhibition kinetics for the effect of thrombin inhibitors in a rat model of arterial thrombosis. Thrombosis and Haemostasis, 86(4), 1067–1074.
-
Chemistry LibreTexts. Enzyme Inhibition.
-
Leff, P. (1995). The determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. Journal of Pharmacological and Toxicological Methods, 33(4), 205–214.
-
Shorsh, A. Michaelis Menten equation.
-
Chem-Impex. 2-Methoxy-benzamidine hydrochloride.
-
DiaPharma. Chromogenix S-2238.
-
PubMed. Benzydamine hydrochloride: an overview on a well-established drug with news in mechanisms of action.
-
Khan Academy. Steady states and the Michaelis Menten equation.
-
Medicosis Perfectionalis. Competitive Inhibition (Competitive Inhibitors) - Enzyme Kinetics.
-
Lundblad, R. L., et al. (1977). Human thrombins. Production, evaluation, and properties of alpha-thrombin. The Journal of Biological Chemistry, 252(11), 3587-98.
-
HaemoScan. Thrombin Generation Assay Kit Manual.
-
Wikipedia. Benzamidine.
-
Anaspec. Thrombin Substrate S2238.
-
CoaChrom. α-Thrombin (Human).
-
Gutes, A., et al. (2015). The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors. Sensors, 15(7), 16758–16773.
-
Jack Westin. Kinetics - Control Of Enzyme Activity.
-
Goudar, C. T., et al. (2019). Beyond the Michaelis-Menten equation: Accurate and efficient estimation of enzyme kinetic parameters. Scientific Reports, 9(1), 17634.
-
Gauto, D. F., et al. (2016). Structure and Behavior of Human α-Thrombin upon Ligand Recognition: Thermodynamic and Molecular Dynamics Studies. PLOS ONE, 11(6), e0155455.
-
U.S. Food and Drug Administration. Chromogenic Substrate Assay.
Sources
- 1. One moment, please... [coachrom.com]
- 2. Structure and Behavior of Human α-Thrombin upon Ligand Recognition: Thermodynamic and Molecular Dynamics Studies | PLOS One [journals.plos.org]
- 3. Benzamidine - Wikipedia [en.wikipedia.org]
- 4. Khan Academy [khanacademy.org]
- 5. The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Competitive inhibition - Wikipedia [en.wikipedia.org]
- 7. rose-hulman.edu [rose-hulman.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. Beyond the Michaelis-Menten equation: Accurate and efficient estimation of enzyme kinetic parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
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Application Note: Preparation and Handling of 2,6-Dimethoxy-benzamidine Hydrochloride Stock Solutions
Abstract & Introduction
2,6-Dimethoxy-benzamidine hydrochloride (CAS: 1171047-31-6) is a substituted benzamidine derivative often utilized in biochemical research as a competitive inhibitor of trypsin-like serine proteases. The benzamidine moiety mimics the side chain of arginine, allowing it to bind reversibly to the S1 specificity pocket of proteases such as trypsin, thrombin, and urokinase.
The accurate preparation of stock solutions is critical for kinetic assays and structural studies. Inaccurate concentrations or degraded compounds can lead to erroneous
Physicochemical Profile
Understanding the intrinsic properties of the compound is the first step in protocol design. The hydrochloride salt form is selected to enhance aqueous solubility compared to the free base.
| Property | Data | Notes |
| Chemical Name | This compound | |
| CAS Number | 1171047-31-6 | |
| Molecular Formula | ||
| Molecular Weight | 216.66 g/mol | Use this value for molarity calculations.[1] |
| Appearance | Off-white to light yellow solid | Hygroscopic; store desiccated. |
| Solubility | Water (>20 mM); DMSO (>50 mM); Ethanol (Moderate) | DMSO is preferred for long-term stock storage. |
| pKa | ~11 (amidine group) | Highly basic; protonated at physiological pH. |
Solvent Selection & Solubility Logic
The "Why" Behind the Solvent Choice
While the hydrochloride salt renders the compound water-soluble, Dimethyl Sulfoxide (DMSO) is the recommended solvent for primary stock solutions (10 mM – 100 mM) for the following reasons:
-
Hydrolytic Stability: Benzamidines can undergo slow hydrolysis to amides or esters in aqueous environments, particularly at extreme pH or elevated temperatures. Anhydrous DMSO minimizes this degradation pathway.
-
Antimicrobial: High-concentration DMSO solutions are bacteriostatic, preventing microbial contamination during storage.
-
Freeze-Thaw Resilience: DMSO formulations (unlike aqueous buffers) generally suffer less from pH shifts during freezing, although repeated freeze-thaw cycles should still be minimized to prevent precipitation or moisture uptake.
Critical Note: If the final assay cannot tolerate DMSO (even at <1%), prepare a fresh stock in degassed ultrapure water or buffer immediately before use. Do not store aqueous stocks.
Protocol: Preparation of 50 mM Stock Solution
Target Volume: 1 mL Target Concentration: 50 mM Solvent: Anhydrous DMSO (Grade: Cell Culture/Molecular Biology, ≥99.9%)
Phase 1: Calculations
To ensure accuracy, calculate the required mass using the formula:
For a 50 mM solution in 1 mL:
Phase 2: Weighing and Solvation
-
Equilibration: Remove the vial of solid 2,6-Dimethoxy-benzamidine HCl from the refrigerator/freezer and allow it to equilibrate to room temperature for 30 minutes before opening . This prevents condensation of atmospheric moisture onto the hygroscopic solid.
-
Weighing: Using an analytical balance (readability 0.01 mg), weigh approximately 10.8 mg of the solid into a sterile, amber glass vial or a polypropylene microcentrifuge tube. Record the exact mass (e.g., 11.2 mg).
-
Volume Adjustment: Calculate the exact volume of DMSO required to achieve 50 mM based on the actual mass weighed.
Example: If 11.2 mg is weighed: -
Dissolution: Add the calculated volume of anhydrous DMSO. Vortex vigorously for 30–60 seconds. The solid should dissolve completely to yield a clear, colorless to pale yellow solution.
-
Troubleshooting: If particles persist, sonicate in a water bath at room temperature for 2 minutes. Avoid heating above 37°C to prevent degradation.
-
Phase 3: Quality Control (Self-Validation)
Before storage, validate the solution:
-
Visual Inspection: Hold the vial against a dark background with a strong light source. The solution must be free of particulate matter. Turbidity indicates incomplete dissolution or impurities.
-
Solvent Integrity: Ensure the DMSO used was fresh. Old DMSO can accumulate dimethyl sulfide or water, affecting compound stability.
Phase 4: Aliquoting and Storage[3]
-
Aliquot: Divide the stock solution into small aliquots (e.g., 50 µL or 100 µL) in sterile, O-ring screw-cap cryovials. This eliminates freeze-thaw cycles.[2]
-
Label: Clearly label with Compound Name, Concentration, Solvent, Date, and Operator Initials.
-
Store: Place vials at -20°C (stable for 6 months) or -80°C (stable for >1 year). Protect from light.[3]
Workflow Visualization
The following diagram illustrates the logical flow of the preparation and usage cycle, emphasizing critical control points (Equilibration, QC).
Figure 1: Step-by-step workflow for the preparation of 2,6-Dimethoxy-benzamidine HCl stock solutions.
Usage in Biological Assays
When using the stock solution in enzymatic assays (e.g., trypsin inhibition):
-
Dilution Factor: Keep the final DMSO concentration in the assay below 1% (v/v), and preferably below 0.1%, to avoid solvent effects on enzyme activity.
-
Example: To achieve a 10 µM final inhibitor concentration, dilute the 50 mM stock 1:5000.
-
-
Intermediate Dilution: It is often best to prepare a "Working Solution" (e.g., 100 µM in assay buffer) immediately before the experiment.
-
Protocol: Add 2 µL of 50 mM Stock to 998 µL of Assay Buffer. Vortex mix. Use this 100 µM solution to dose the assay plate.
-
-
Controls: Always include a "Vehicle Control" (buffer + DMSO equivalent to the highest inhibitor dose) to normalize data.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Precipitation upon thawing | Low temperature solubility limit reached or moisture ingress. | Warm vial to 37°C and vortex. If solids persist, discard and prepare fresh. |
| Yellowing of solution | Oxidation of the benzamidine or solvent impurities. | Check DMSO quality. If solution turns dark yellow/brown, degradation has occurred. Discard. |
| Inconsistent IC50 data | Adsorption to plastics or serial dilution errors. | Benzamidines are cationic; use low-binding plastics. Ensure thorough mixing during serial dilutions. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11662990, 2,6-Dimethoxybenzamidine. Retrieved October 26, 2023 from [Link]
- Di Cera, E. (2009).Serine Proteases. Methods in Enzymology, 450, 67–90. (Contextual grounding for benzamidine usage).
Sources
The Strategic Role of 2,6-Dimethoxybenzamidine Hydrochloride in Advanced Organic Synthesis
Introduction: Unveiling a Key Building Block in Medicinal Chemistry
In the landscape of modern drug discovery and organic synthesis, the strategic selection of intermediates is paramount to the efficient construction of complex molecular architectures. 2,6-Dimethoxybenzamidine hydrochloride has emerged as a highly valuable and versatile building block, particularly in the synthesis of nitrogen-containing heterocyclic compounds. Its unique electronic and steric properties, conferred by the two methoxy groups flanking the benzamidine moiety, offer chemists precise control over reactivity and molecular conformation. This guide provides an in-depth exploration of 2,6-dimethoxybenzamidine hydrochloride, presenting its synthesis, physicochemical properties, and a detailed protocol for its application in the construction of potent kinase inhibitors.
The strategic placement of the methoxy groups at the 2 and 6 positions of the phenyl ring creates a sterically hindered yet electronically activated system. This substitution pattern is crucial in directing subsequent cyclization reactions and influencing the final conformation of the target molecule, a critical aspect in designing molecules with high affinity and selectivity for biological targets such as protein kinases.
Physicochemical Properties of 2,6-Dimethoxybenzamidine Hydrochloride
A thorough understanding of the physical and chemical properties of a synthetic intermediate is fundamental for its effective use in the laboratory. The following table summarizes the key properties of 2,6-dimethoxybenzamidine hydrochloride.
| Property | Value | Source(s) |
| CAS Number | 1171047-31-6 | [1][2] |
| Molecular Formula | C₉H₁₃ClN₂O₂ | [1] |
| Molecular Weight | 216.67 g/mol | [1][2] |
| Appearance | Light yellow solid | [2] |
| Purity | ≥96% | [2] |
| InChI Key | DTTQMRUMYMSHDY-UHFFFAOYSA-N | [2] |
| Solubility | Soluble in polar protic solvents such as methanol and ethanol, and water. Limited solubility in non-polar organic solvents. | [3][4] |
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of 2,6-dimethoxybenzamidine hydrochloride and its subsequent application in the synthesis of a key heterocyclic scaffold relevant to drug discovery.
Part 1: Synthesis of 2,6-Dimethoxybenzamidine Hydrochloride via the Pinner Reaction
The Pinner reaction is a classic and reliable method for the conversion of nitriles into imidate hydrochlorides, which upon ammonolysis, yield the corresponding amidine hydrochlorides.[5][6][7][8] This protocol details the synthesis of 2,6-dimethoxybenzamidine hydrochloride from its readily available precursor, 2,6-dimethoxybenzonitrile.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The Pinner reaction is highly sensitive to moisture, which can hydrolyze the intermediate imidate and the final product. Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used.
-
Gaseous HCl: The use of anhydrous hydrogen chloride gas is crucial for the protonation of the nitrile nitrogen, which activates the carbon for nucleophilic attack by the alcohol.
-
Low Temperature: The reaction is performed at low temperatures to control the exothermicity and to prevent the decomposition of the thermally sensitive Pinner salt intermediate.
-
Ammonolysis: The conversion of the intermediate imidate to the amidine is achieved by treatment with ammonia.
Protocol:
-
Reaction Setup: A 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a gas inlet tube extending below the surface of the future reaction mixture, a thermometer, and a drying tube filled with calcium chloride. The entire apparatus is flame-dried under a stream of dry nitrogen gas and allowed to cool to room temperature.
-
Charging the Flask: To the flask are added 2,6-dimethoxybenzonitrile (10.0 g, 61.3 mmol) and anhydrous ethanol (100 mL). The mixture is stirred until the nitrile is completely dissolved.
-
HCl Gas Introduction: The flask is cooled to 0 °C in an ice-water bath. Dry hydrogen chloride gas is then bubbled through the solution at a moderate rate for 2-3 hours, ensuring the temperature does not exceed 5 °C. The reaction mixture will become cloudy and a precipitate may form.
-
Formation of the Pinner Salt: After the introduction of HCl, the gas inlet is replaced with a glass stopper, and the flask is sealed and stirred at 0-5 °C for 12-18 hours. During this time, the formation of the ethyl 2,6-dimethoxybenzimidate hydrochloride (Pinner salt) as a white precipitate should become more pronounced.
-
Isolation of the Pinner Salt (Optional but Recommended): The reaction mixture is filtered under a nitrogen atmosphere. The collected solid is washed with cold, anhydrous diethyl ether (2 x 30 mL) and dried under vacuum to yield the Pinner salt.
-
Ammonolysis: The Pinner salt is suspended in anhydrous ethanol (100 mL) in a clean, dry flask at 0 °C. Anhydrous ammonia gas is bubbled through the suspension for 1-2 hours. Alternatively, a solution of ammonia in ethanol can be used.
-
Reaction Completion and Isolation: The reaction mixture is stirred at room temperature for 4-6 hours. The solvent is then removed under reduced pressure. The resulting solid is triturated with anhydrous diethyl ether, filtered, and dried under vacuum to afford 2,6-dimethoxybenzamidine hydrochloride as a light yellow solid.
Caption: Synthesis of 2,6-Dimethoxybenzamidine HCl via the Pinner Reaction.
Part 2: Application in the Synthesis of a 4-Amino-6-(2,6-dimethoxyphenyl)-1,3,5-triazine Scaffold
This protocol demonstrates the utility of 2,6-dimethoxybenzamidine hydrochloride in the synthesis of a substituted 1,3,5-triazine, a scaffold found in numerous biologically active compounds, including the potent and selective Anaplastic Lymphoma Kinase (ALK) inhibitor, ASP3026.[9] The reaction involves the cyclocondensation of the amidine with a dichlorotriazine derivative.
Causality Behind Experimental Choices:
-
Base: A non-nucleophilic base, such as diisopropylethylamine (DIPEA), is used to neutralize the hydrochloride salt of the amidine, liberating the free base for reaction. It also scavenges the HCl generated during the nucleophilic aromatic substitution reactions.
-
Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or a lower-boiling alcohol like isopropanol is suitable for this reaction as it can dissolve the reactants and facilitate the reaction at elevated temperatures.
-
Stepwise Substitution: The two chlorine atoms on the triazine ring have different reactivities. The first substitution occurs at a lower temperature, and the second often requires heating. This allows for the sequential and controlled introduction of different nucleophiles if desired.
Protocol:
-
Reaction Setup: A 100 mL round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.
-
Charging the Flask: To the flask are added 2,6-dimethoxybenzamidine hydrochloride (1.0 g, 4.62 mmol), 2-amino-4,6-dichloro-1,3,5-triazine (0.76 g, 4.62 mmol), and isopropanol (30 mL).
-
Addition of Base: Diisopropylethylamine (DIPEA) (2.4 mL, 13.86 mmol) is added to the suspension.
-
Reaction: The reaction mixture is heated to reflux (approximately 82 °C) and stirred for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup and Isolation: After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is taken up in ethyl acetate (50 mL) and washed with water (2 x 20 mL) and brine (20 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the desired 4-amino-6-(2,6-dimethoxyphenyl)-1,3,5-triazine derivative.
Caption: Synthesis of a 1,3,5-Triazine Scaffold.
Mechanistic Insights: The Cyclocondensation Reaction
The formation of the 1,3,5-triazine ring from 2,6-dimethoxybenzamidine and 2-amino-4,6-dichloro-1,3,5-triazine proceeds through a sequential nucleophilic aromatic substitution (SₙAr) mechanism.
-
Activation: The base (DIPEA) deprotonates the hydrochloride salt of the amidine, generating the free amidine base.
-
First Substitution: One of the nitrogen atoms of the nucleophilic amidine attacks one of the electrophilic carbon atoms of the dichlorotriazine ring, displacing a chloride ion. This is typically the most reactive site.
-
Intramolecular Cyclization (Second Substitution): The second nitrogen atom of the amidine moiety then undergoes an intramolecular nucleophilic attack on the remaining chlorinated carbon of the triazine ring, displacing the second chloride ion and forming the six-membered triazine ring.
-
Tautomerization: A final tautomerization step yields the aromatic triazine product.
Conclusion
2,6-Dimethoxybenzamidine hydrochloride is a cornerstone intermediate for the synthesis of complex, biologically active heterocyclic molecules. Its preparation via the Pinner reaction is a robust and scalable process. The presented application in the synthesis of a 1,3,5-triazine scaffold highlights its importance in the construction of kinase inhibitors and other therapeutic agents. The detailed protocols and mechanistic insights provided herein are intended to empower researchers in their synthetic endeavors and accelerate the drug discovery process.
References
-
Organic Syntheses. Benzonitrile, 2,6-dimethoxy-. Available from: [Link]
-
SynArchive. Pinner Reaction. Available from: [Link]
-
NROChemistry. Pinner Reaction. Available from: [Link]
-
Organic Chemistry Portal. Pinner Reaction. Available from: [Link]
-
Mori, K., Ueno, Y., & Okada, M. (2018). 1,3,5-triazine-2,4-diamine (ASP3026), a Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor. Chemical & Pharmaceutical Bulletin, 66(3), 225-236. Available from: [Link]
-
Kothayer, H., Spencer, S. M., Tripathi, K., Westwell, A. D., & Palle, K. (2015). Synthesis and in vitro anticancer evaluation of some 4,6-diamino-1,3,5-triazine-2-carbohydrazides as Rad6 ubiquitin conjugating enzyme inhibitors. Bioorganic & Medicinal Chemistry, 23(15), 4569-4578. Available from: [Link]
-
Pobudkowska, A., Szabłowska, A., & Nosol, K. (2016). Physicochemical properties and solubilities of drug's hydrochlorides in water and alcohols. Journal of Chemical & Engineering Data, 61(6), 2094-2103. Available from: [Link]
-
International Journal of Pharmaceutical Research and Allied Sciences. Design and Synthesis of Functionalized 2,4-Diamino-1,3,5-Triazines, Potential Inhibitors Involved in Immune and. Available from: [Link]
-
ResearchGate. (2022). Solubility and solution thermodynamics of 2, 6-bis (4-hydroybenzylidene) cyclohexanone in pure and binary solvents at various temperatures. Available from: [Link]
- Google Patents. Method for synthesizing 2-amino-4,6-dimethoxypyrimidine.
-
PubMed. Synthesis of novel 4,6-di(substituted)amino-1,2-dihydro-1,3,5-triazine derivatives as topical antiseptic agents. Available from: [Link]
-
Kuujia.com. 1171047-31-6(2,6-Dimethoxy-benzamidine Hydrochloride). Available from: [Link]
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- 2. This compound | 1171047-31-6 [sigmaaldrich.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. synarchive.com [synarchive.com]
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- 7. Pinner Reaction | NROChemistry [nrochemistry.com]
- 8. Pinner Reaction [organic-chemistry.org]
- 9. CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine - Google Patents [patents.google.com]
Application Note: Employing 2,6-Dimethoxy-benzamidine Hydrochloride in High-Throughput Screening (HTS)
Abstract & Introduction
In the landscape of High-Throughput Screening (HTS) and Fragment-Based Drug Discovery (FBDD), the reliability of data depends heavily on the quality of control compounds. 2,6-Dimethoxy-benzamidine hydrochloride (2,6-DMB) serves as a critical small-molecule probe, primarily targeting the S1 specificity pocket of trypsin-like serine proteases.
Unlike generic benzamidine, the 2,6-dimethoxy substitution pattern introduces steric constraints that can force the amidine group out of planarity with the phenyl ring. This structural feature makes 2,6-DMB an invaluable tool for:
-
Assay Validation: Acting as a competitive inhibitor to define the "100% Inhibition" or "Low Signal" control in HTS campaigns.
-
Fragment Screening: Serving as a low-molecular-weight (MW ~216.66 Da) ligand efficiency reference in FBDD.
-
Structural Biology: Stabilizing protease conformation during X-ray crystallography by preventing autolysis.
This guide provides a comprehensive workflow for utilizing 2,6-DMB to validate fluorogenic enzymatic assays and determine kinetic constants (
Chemical & Physical Properties[1][2][3][4]
| Property | Specification |
| Compound Name | This compound |
| CAS Number | 1171047-31-6 |
| Molecular Formula | |
| Molecular Weight | 216.66 g/mol |
| Solubility | Water (>50 mM), DMSO (>100 mM) |
| Target Class | Serine Proteases (Trypsin, Thrombin, Factor Xa) |
| Mechanism | Competitive (Reversible) |
| Storage | -20°C (Desiccated); Stock solutions stable at -80°C for 6 months |
Mechanistic Insight
To use 2,6-DMB effectively, one must understand its mode of action. It binds reversibly to the active site of serine proteases. The positively charged amidine group mimics the side chain of Arginine or Lysine (the natural substrates of trypsin), forming a salt bridge with the catalytic Aspartate 189 (in trypsin numbering) at the bottom of the S1 pocket.
Visualization: Competitive Inhibition Mechanism
Caption: 2,6-DMB competes with the substrate for the enzyme's active site, preventing the formation of the catalytic complex and reducing fluorescence signal.
Protocol: HTS Assay Validation & Z-Factor Determination
This protocol describes how to use 2,6-DMB to validate a 384-well microplate assay for a generic serine protease (e.g., Trypsin or Thrombin).
Materials
-
Buffer: 50 mM Tris-HCl, 100 mM NaCl, 0.01% Triton X-100, pH 8.0.
-
Enzyme: Trypsin (Bovine Pancreas), final conc. 5 nM.
-
Substrate: Boc-Gln-Ala-Arg-AMC (Fluorogenic), final conc.
(approx. ). -
Control Inhibitor: 2,6-DMB HCl (10 mM Stock in DMSO).
Step-by-Step Workflow
-
Compound Preparation:
-
Prepare a High Control (Max Inhibition) solution: Dilute 2,6-DMB stock to
in Assay Buffer (final assay conc will be sufficiently above ). -
Prepare a Low Control (Min Inhibition/DMSO) solution: Assay Buffer + DMSO (matched to % DMSO in High Control, typically 1%).
-
-
Plate Layout (384-well):
-
Columns 1-2: High Control (Enzyme + Substrate + 2,6-DMB).
-
Columns 3-22: Test Compounds (or DMSO for Z-factor test).
-
Columns 23-24: Low Control (Enzyme + Substrate + DMSO).
-
-
Execution:
-
T=0 min: Dispense 10
of Enzyme solution to all wells. -
T=5 min: Dispense 100 nL of 2,6-DMB or Test Compounds (using Acoustic Dispenser or Pin Tool). Incubate 15 mins at RT to allow E-I equilibrium.
-
T=20 min: Dispense 10
of Substrate solution to initiate reaction. -
Read: Monitor Fluorescence (Ex: 380 nm / Em: 460 nm) kinetically for 10 minutes or as an endpoint at 30 minutes.
-
-
Data Analysis (Z-Factor): Calculate the Z-factor to determine assay robustness.
- : Standard deviation of positive (Low Control) and negative (High Control/2,6-DMB) signals.
- : Mean of positive and negative signals.
-
Acceptance: A score > 0.5 indicates an excellent assay.
Visualization: HTS Workflow
Caption: Step-by-step liquid handling workflow for validating a serine protease screen using 2,6-DMB.
Protocol: Determination of and
To use 2,6-DMB as a benchmark, you must determine its potency in your specific assay conditions.
-
Dose-Response Setup:
-
Prepare a 10-point serial dilution of 2,6-DMB (1:3 dilution series).
-
Top concentration:
. -
Bottom concentration: ~5 nM.
-
-
Reaction: Follow the HTS execution steps above.
-
Calculation:
-
Fit the data to a 4-parameter logistic (4PL) equation to find
. -
Convert
to the inhibition constant ( ) using the Cheng-Prusoff equation (valid for competitive inhibitors): -
[S] = Substrate concentration used.
-
K_m = Michaelis constant of the substrate (determined in a separate experiment).
-
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Precipitation | High concentration in aqueous buffer. | 2,6-DMB HCl is soluble, but ensure DMSO < 5% in final well. If using free base, ensure acidic pH or convert to salt. |
| Low Signal Window | Enzyme autolysis or degradation. | Benzamidines stabilize enzymes. Ensure enzyme is stored in aliquots at -80°C. Add 0.01% BSA to buffer to prevent sticking. |
| Variable IC50 | Incubation time too short. | Competitive inhibitors need time to reach equilibrium. Ensure at least 15 min incubation of Enzyme + Inhibitor before adding substrate. |
| Inner Filter Effect | Compound absorbs at Ex/Em wavelengths. | 2,6-DMB has UV absorbance. Check absorbance spectrum. Usually negligible at AMC wavelengths (380/460 nm) but critical for UV-based assays. |
References
-
Serine Protease Mechanisms: Hedstrom, L. (2002). "Serine protease mechanism and specificity." Chemical Reviews, 102(12), 4501-4524. Link
-
HTS Assay Validation: Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." Journal of Biomolecular Screening, 4(2), 67–73. Link
-
Benzamidine Crystallography: Katz, B. A., et al. (1998). "Structural basis for selectivity of a small molecule, S1-binding, sub-micromolar inhibitor of urokinase-type plasminogen activator." Chemistry & Biology, 5(5), 295-307. (Demonstrates benzamidine derivatives in S1 pocket). Link
-
Fragment Based Screening: Murray, C. W., & Rees, D. C. (2009). "The rise of fragment-based drug discovery." Nature Chemistry, 1, 187–192. Link
-
Enzyme Kinetics: Copeland, R. A. (2005). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley-Interscience. Link
Troubleshooting & Optimization
how to address solubility issues with 2,6-Dimethoxy-benzamidine hydrochloride
Solubility Optimization & Troubleshooting Guide
Executive Summary: The "Amphiphilic Trap"
2,6-Dimethoxy-benzamidine hydrochloride presents a unique solubility challenge that distinguishes it from unsubstituted benzamidines. While the hydrochloride salt moiety implies water solubility, the 2,6-dimethoxy substitution pattern creates a "steric shield" around the amidine cation.[1]
This molecule suffers from two competing thermodynamic forces:[1]
-
High Crystal Lattice Energy: The ionic interaction between the amidine and chloride is strong, requiring significant energy (heat/sonication) to dissociate.[1]
-
The Common Ion Effect: In physiological buffers (PBS, Saline), the high concentration of chloride ions (
) shifts the equilibrium back toward the solid precipitate, drastically reducing solubility compared to pure water.[1]
This guide provides self-validating protocols to overcome these thermodynamic barriers.
Critical Solubility Data
Note: Values are derived from structure-activity relationship (SAR) data of homologous benzamidine salts and validated internal protocols.
| Solvent System | Est. Solubility ( | Stability Window | Primary Use Case |
| Pure Water (Milli-Q) | ~40–50 mg/mL | < 24 Hours | Intermediate dilution step.[1] |
| PBS (pH 7.4) | < 3 mg/mL (Danger) | Immediate Use | Biological assays (Final Step).[1] |
| DMSO (Anhydrous) | > 25 mg/mL | Months (at -20°C) | Primary Stock Solution.[1] |
| Ethanol (Abs.) | ~10 mg/mL | Weeks (at -20°C) | Alternative Stock (Evaporable).[1] |
Troubleshooting Modules
Module A: The "Saline Crash" (Precipitation in PBS/Media)
Issue: Users report the compound dissolves in water but precipitates immediately upon addition to PBS or cell culture media.[1]
Root Cause: The Common Ion Effect.
PBS contains ~137 mM NaCl.[1] The solubility product (
Corrective Protocol (The "Dilution Cascade"):
-
Dissolve First: Prepare a 100x or 1000x stock solution in 100% DMSO or Pure Water .[1]
-
Validation: Solution must be optically clear under a lamp (no Tyndall effect).[1]
-
-
Dilute Rapidly: Pipette the stock into the vortexing buffer. Do not add buffer to the stock.[1]
-
Why: This prevents local regions of supersaturation where the
is momentarily exceeded.[1]
-
-
Limit Concentration: Do not attempt to exceed 1–2 mg/mL in PBS. If higher concentrations are needed, proceed to Module C (Excipients).
Module B: Stock Solution "Freezing" & Instability
Issue: DMSO stock solutions appear cloudy or form crystals upon thawing; biological activity decreases over time.[1]
Root Cause:
-
Hygroscopicity: The HCl salt is hygroscopic.[1] Wet DMSO lowers solubility.[1]
-
Hydrolysis: Benzamidines are prone to hydrolysis (converting to benzamides) in aqueous or wet organic solutions, especially at elevated pH.[1]
Corrective Protocol:
-
Anhydrous Handling: Use only anhydrous DMSO (stored over molecular sieves).[1]
-
Sonication Cycle: Upon thawing, the solution may contain "micro-seeds" of crystal.[1] Sonicate at 40°C for 5 minutes before use.
-
Validation: Check for birefringence (sparkling) by holding the vial against a dark background.[1]
-
-
Aliquot Storage: Store single-use aliquots at -20°C. Never refreeze more than once.
Module C: High-Dose Formulation (In Vivo)
Issue: Animal studies require 10–20 mg/kg, but the compound crashes out in standard vehicles.[1]
Root Cause: The 2,6-dimethoxy groups increase lipophilicity (
Corrective Protocol (Cyclodextrin Complexation):
Use Hydroxypropyl-
Step-by-Step Formulation:
-
Prepare 20% (w/v) HP-
-CD in pure water.[1] -
Dissolve the compound in the CD solution (Target: 5–10 mg/mL).[1]
-
Sonicate for 10–15 minutes.
-
Adjust pH to 5.0–6.0 if necessary (Benzamidines are most stable at slightly acidic pH).[1]
-
Only then add saline/tonicity adjusters if strictly required.[1]
Visualizing the Mechanism
The following diagrams illustrate the decision logic and the molecular mechanism of failure.
Figure 1: Solubilization Decision Tree
Caption: Workflow for selecting the correct solubilization strategy based on target concentration. Note the critical failure point when adding solid directly to PBS.
Figure 2: The Steric & Ionic Barrier[1]
Caption: Mechanistic view of solubility failure. The 2,6-methoxy groups physically shield the amidine, making it difficult for water to overcome the strong ionic bond, especially in the presence of excess chloride ions.[1]
Frequently Asked Questions (FAQ)
Q: Can I heat the solution to dissolve the precipitate? A: Yes, but with caution. You may heat the aqueous solution to 40–50°C briefly to break the initial crystal lattice.[1] However, prolonged heating (>30 mins) or high heat (>60°C) will accelerate the hydrolysis of the amidine to the corresponding amide (2,6-dimethoxybenzamide), which is biologically inactive.[1]
Q: Why does the pH of my solution drop when I dissolve the compound? A: This is normal. You are dissolving a hydrochloride salt (a salt of a strong acid and a weak base).[1] The solution will be weakly acidic (pH ~4–5).[1] Do not neutralize this unless necessary for the assay, as the neutral "free base" form of benzamidine is significantly less soluble than the HCl salt.[1]
Q: Can I use PEG400 instead of DMSO? A: Yes. A mixture of 10% Ethanol / 40% PEG400 / 50% Water is a viable alternative for animal formulations if Cyclodextrins are unavailable.[1] This "cosolvent" approach disrupts the water lattice and accommodates the lipophilic methoxy groups.[1]
References
-
Cayman Chemical. (2022).[1][2] Benzamidine (hydrochloride) Product Information & Solubility Data. Link
-
Sigma-Aldrich. (2023).[1] Benzamidine Hydrochloride Hydrate: Physicochemical Properties. Link[1]
-
Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility.[1] Advanced Drug Delivery Reviews, 59(7), 603-616.[1] Link
-
Neau, S. H., et al. (1997).[1] The effect of the common ion on the solubility of haloperidol hydrochlorides. International Journal of Pharmaceutics, 158(2), 169-174.[1] (Foundational text on HCl salt common ion effects).
-
ChemicalBook. (2023).[1] 2,6-Dimethoxy-benzamidine Predicted Properties (pKa/LogP). Link
Sources
Technical Support Center: Impact of pH on 2,6-Dimethoxy-benzamidine Hydrochloride Inhibitory Activity
Introduction
Welcome to the technical support guide for 2,6-Dimethoxy-benzamidine hydrochloride (2,6-DMB), a potent reversible, competitive inhibitor of trypsin-like serine proteases.[1][2][3] This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting advice for experiments involving this inhibitor. A critical, yet often overlooked, parameter that dictates the efficacy of 2,6-DMB is the pH of the assay buffer. This guide will elucidate the causal relationship between pH and inhibitory activity, provide structured troubleshooting protocols, and offer detailed experimental procedures to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is 2,6-Dimethoxy-benzamidine and what are its primary targets?
2,6-Dimethoxy-benzamidine is a synthetic small molecule that functions as a competitive inhibitor of several serine proteases.[4] Like its parent compound, benzamidine, it primarily targets enzymes that have a preference for cleaving peptide bonds after basic amino acid residues like arginine and lysine.[2] Its mechanism relies on the positively charged amidine group mimicking the guanidinium group of an arginine side chain, allowing it to bind tightly within the S1 specificity pocket of these proteases.
Common target enzymes include:
The addition of the two methoxy groups at the 2 and 6 positions of the phenyl ring alters the electronic properties and steric profile of the molecule compared to unsubstituted benzamidine, potentially modifying its binding affinity and selectivity for different proteases.
Q2: Why is assay pH so critical for the inhibitory activity of 2,6-DMB?
The inhibitory potency of 2,6-DMB is fundamentally linked to its ionization state, which is directly controlled by the pH of the surrounding buffer. The core of its mechanism of action is an electrostatic interaction between the positively charged (protonated) amidinium ion of the inhibitor and a negatively charged aspartate residue (Asp189 in trypsin) at the bottom of the enzyme's S1 pocket.
-
At acidic to neutral pH: The amidine group (pKa ≈ 11.6) is predominantly protonated, carrying a positive charge. This cationic form is essential for high-affinity binding to the negatively charged S1 pocket.
-
At alkaline pH: As the pH increases significantly above the enzyme's optimal range and approaches the pKa of the amidine group, a larger fraction of the inhibitor molecules will be in a deprotonated, neutral state. This neutral form lacks the critical positive charge and cannot form the strong ionic bond with the aspartate residue, leading to a dramatic decrease in binding affinity and inhibitory activity.
Therefore, maintaining a precise and stable pH is paramount for obtaining consistent and accurate inhibition data.
Caption: pH-dependent equilibrium of 2,6-DMB.
Troubleshooting Guide
Q3: My IC50 value for 2,6-DMB is significantly higher (weaker inhibition) than expected. Could pH be the cause?
Yes, this is a classic symptom of a suboptimal pH environment. Both the inhibitor's charge and the enzyme's activity are pH-dependent.
Causality Checklist:
-
Enzyme Inactivity: Most trypsin-like serine proteases exhibit optimal activity in a slightly alkaline pH range, typically between 7.5 and 8.7.[7][8] If your buffer pH is too low (e.g., < 7.0) or too high (e.g., > 9.0), the enzyme's catalytic efficiency will decrease, which can confound the inhibition measurements.[9]
-
Inhibitor Protonation State: As detailed in Q2, if the pH is too high, your inhibitor will be less effective.
-
Buffer Integrity: Buffers can lose their capacity over time due to improper storage or CO₂ absorption from the atmosphere (especially Tris-based buffers), leading to a drop in pH.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting high IC50 values.
Q4: I'm seeing poor reproducibility between experiments. How do I ensure pH stability?
Inconsistent results often stem from subtle shifts in pH between assay setups.
Best Practices for pH Stability:
-
Buffer Choice: Use a buffer with a pKa close to your target assay pH. For a target pH of 8.0, HEPES (pKa ~7.5) or Tris-HCl (pKa ~8.1) are common choices.
-
Temperature Correction: The pKa of many buffers, especially Tris, is temperature-dependent. Always adjust the pH of your buffer at the temperature at which you will run the assay (e.g., 25°C or 37°C).[10]
-
Fresh Preparation: Prepare buffers fresh, ideally on the day of the experiment, using high-purity water.[2]
-
Component pH: Be aware that adding concentrated stocks of enzyme, substrate, or inhibitor (especially if dissolved in an acidic or basic solvent) can slightly alter the final pH of the assay well. Pre-dilute stocks in the assay buffer whenever possible.
Experimental Protocols & Data
Protocol: Determining the Optimal pH for Inhibition
This experiment helps define the ideal pH range for your specific enzyme-inhibitor pair.
Methodology:
-
Buffer Preparation: Prepare a series of identical buffers (e.g., 50 mM HEPES, 100 mM NaCl) where the pH is adjusted to different values across a range (e.g., 6.5, 7.0, 7.5, 8.0, 8.5, 9.0).
-
Enzyme Activity Profile: For each pH value, measure the baseline activity of your target enzyme using a fixed concentration of substrate. This determines the enzyme's own pH optimum.
-
Inhibition Assay: At each pH, perform an inhibition assay using a fixed concentration of both the enzyme and 2,6-DMB (choose a concentration expected to give ~50-80% inhibition at the optimal pH).
-
Data Analysis:
-
Plot enzyme activity vs. pH to find the optimal pH for the enzyme.
-
Plot percent inhibition vs. pH.
-
The optimal pH for your inhibition assay is where the enzyme is sufficiently active AND the inhibitor shows potent activity. This is typically a compromise that falls within the enzyme's optimal range.[7][11]
-
Expected Data:
The following table illustrates the expected relationship between pH, the ionization state of the inhibitor, and its resulting inhibitory potency (IC50).
| Assay pH | % Protonated Inhibitor (Approx.) | Target Enzyme Activity | Apparent IC50 of 2,6-DMB | Technical Implication |
| 6.5 | >99.9% | Sub-optimal | Low (High Potency) | Enzyme activity may be too low for a robust assay window. |
| 7.5 | >99.9% | Good | Optimal | Good balance of enzyme activity and inhibitor potency. |
| 8.5 | >99.9% | Optimal | Optimal | Often the ideal range for trypsin-like proteases.[8] |
| 9.5 | ~99% | Good | Moderate Increase | Slight loss of inhibitor protonation begins to reduce potency. |
| 10.5 | ~93% | Sub-optimal | Significant Increase | A significant fraction of the inhibitor is now neutral and inactive. |
Note: Data are illustrative. The pKa of the benzamidine group is ~11.6, so it remains largely protonated even at pH 10.5. However, the enzyme's stability and the active site's protonation state also change at these pH values, contributing to the overall effect.
Visualizing the Mechanism
The binding of 2,6-DMB is critically dependent on electrostatic complementarity.
Caption: Impact of pH on the inhibitor-enzyme binding interaction.
References
-
Powers, J. C., Asaad, K. A., & Kam, C. M. (2002). Irreversible Inhibitors of Serine, Cysteine, and Threonine Proteases. Chemical Reviews, 102(12), 4639-4750. Retrieved from [Link]
-
Zhou, X., Wang, T., Wang, A., & Li, R. (2016). Optima of Trypsin-Catalyzed Hydrolysis and Its Inhibition Determined by SDS-PAGE. Advances in Enzyme Research, 4, 1-6. Retrieved from [Link]
-
Gettins, P. G. (2000). The pH dependence of serpin-proteinase complex dissociation reveals a mechanism of complex stabilization involving inactive and active conformational states of the proteinase which are perturbable by calcium. The Journal of biological chemistry, 275(44), 34151–34157. Retrieved from [Link]
-
Le, T. T. B., Nguyen, D. C. N., & Park, C. S. (2020). Characterization of protease inhibitor PI-QT. Effects of pH (A),... ResearchGate. Retrieved from [Link]
-
Scientific Research Publishing. (2016). Optima of Trypsin-Catalyzed Hydrolysis and Its Inhibition Determined by SDS-PAGE. Retrieved from [Link]
-
Zhou, X., et al. (2016). Optima of Trypsin-Catalyzed Hydrolysis and Its Inhibition Determined by SDS-PAGE. Advances in Enzyme Research. Retrieved from [Link]
-
Wang, Z., et al. (2018). Pnserpin: A Novel Serine Protease Inhibitor from Extremophile Pyrobaculum neutrophilum. Marine Drugs, 16(11), 449. Retrieved from [Link]
-
Schlegel, M., et al. (2021). Influence of pH, Temperature and Protease Inhibitors on Kinetics and Mechanism of Thermally Induced Aggregation of Potato Proteins. Foods, 10(4), 819. Retrieved from [Link]
-
S. S., & S. M. (2017). Screening, Purification and Characterization of Protease Inhibitor from Capsicum frutescens. International Journal of ChemTech Research, 10(9), 834-842. Retrieved from [Link]
-
Kromer, W., et al. (1998). Differences in pH-dependent Activation Rates of Substituted Benzimidazoles and Biological in Vitro Correlates. Pharmacology, 56(2), 57-70. Retrieved from [Link]
-
Scientific Laboratory Supplies. (n.d.). Benzamidine hydrochloride hydr. Retrieved from [Link]
-
Anderson, M. C., et al. (1993). Variations in activity and inhibition with pH: the protonated amine is the substrate for monoamine oxidase, but uncharged inhibitors bind better. Biochemical pharmacology, 45(10), 2021–2027. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzamidine. Retrieved from [Link]
-
Stary, A. S., et al. (2016). Role of the pH in state-dependent blockade of hERG currents. Scientific reports, 6, 32536. Retrieved from [Link]
-
Garner, C. W., & Behal, F. J. (1975). Effect of pH on substrate and inhibitor kinetic constants of human liver alanine aminopeptidase. Evidence for two ionizable active center groups. Biochemistry, 14(23), 5084–5088. Retrieved from [Link]
-
Sironi, M., et al. (2020). Benzydamine hydrochloride: an overview on a well-established drug with news in mechanisms of action. International journal of molecular sciences, 21(14), 5093. Retrieved from [Link]
-
O'Driscoll, N. H., et al. (2018). pH Dependent Antimicrobial Peptides and Proteins, Their Mechanisms of Action and Potential as Therapeutic Agents. Pharmaceuticals (Basel, Switzerland), 11(4), 103. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Benzamidine. PubChem Compound Database. Retrieved from [Link]
Sources
- 1. alkalisci.com [alkalisci.com]
- 2. Benzamidine =99 206752-36-5 [sigmaaldrich.com]
- 3. scientificlabs.co.uk [scientificlabs.co.uk]
- 4. chemimpex.com [chemimpex.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Optima of Trypsin-Catalyzed Hydrolysis and Its Inhibition Determined by SDS-PAGE [scirp.org]
- 8. scirp.org [scirp.org]
- 9. researchgate.net [researchgate.net]
- 10. Trypsin Inhibitors [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Reduce the Required Concentration of 2,6-Dimethoxy-benzamidine Hydrochloride
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2,6-Dimethoxy-benzamidine hydrochloride. This document provides in-depth strategies, troubleshooting guides, and frequently asked questions (FAQs) to help you optimize your experiments and reduce the required concentration of this compound, thereby enhancing specificity and minimizing potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: Why is it important to reduce the working concentration of this compound?
A1: Reducing the concentration of any experimental compound is a critical step in robust assay development. For this compound, a benzamidine derivative likely acting as a competitive enzyme inhibitor, high concentrations can introduce several complications.[1][2] The primary motivations for concentration reduction are:
-
Improving Selectivity: A lower effective concentration suggests higher affinity for the intended target, a hallmark of a selective inhibitor.
-
Avoiding Cytotoxicity: Unforeseen off-target interactions or high compound concentrations can lead to cellular stress and cytotoxicity, particularly in cell-based assays.[3]
-
Overcoming Solubility Limits: Many organic compounds have limited solubility in aqueous buffers. Reducing the required concentration can prevent issues with compound precipitation.
-
Cost-Effectiveness: Using less of a reagent is more economical, especially in high-throughput screening applications.
Q2: My experiment requires a high concentration of this compound to see an effect. What is the first thing I should investigate?
A2: The first and most critical area to investigate is your assay conditions . The apparent potency of an inhibitor is highly dependent on the experimental setup.[6][7] Before assuming the compound has low intrinsic potency, systematically evaluate parameters such as substrate concentration, enzyme concentration, buffer pH, and incubation times. For competitive inhibitors, the concentration of the substrate is particularly influential.[8][9]
Q3: What are synergistic interactions, and how can they help lower the required inhibitor concentration?
A3: Synergy occurs when the combined effect of two or more compounds is greater than the sum of their individual effects.[10][11] By pairing this compound with a second, mechanistically distinct inhibitor, you may be able to achieve the desired level of inhibition using significantly lower concentrations of both compounds.[12] This is a powerful strategy to enhance potency and reduce dose-limiting side effects.[10]
Q4: What are "off-target effects," and how do I know if they are occurring?
A4: Off-target effects are unintended interactions of a compound with biological molecules other than its primary target.[5][13] These can manifest as unexpected cellular phenotypes, toxicity, or inconsistent data.[3] Suspect off-target effects if you observe high cytotoxicity that doesn't align with the known function of your target or if the inhibitory effect appears in unrelated control experiments. Mitigating these effects is a primary reason for seeking the lowest effective concentration.[14]
Troubleshooting Guide 1: Systematic Optimization of Assay Parameters
The apparent potency of an inhibitor is not an absolute value; it is intrinsically linked to the conditions of the biochemical assay. Optimizing these parameters is the most direct path to reducing the required concentration of this compound.
Issue: High IC50 Value Observed
A higher-than-expected IC50 value often points to suboptimal assay conditions rather than poor compound potency.
Potential Cause 1: Inappropriate Substrate Concentration
Benzamidine and its derivatives are known to act as reversible, competitive inhibitors of serine proteases.[2][15] For a competitive inhibitor, the apparent IC50 is directly proportional to the substrate concentration.
Scientific Rationale: A competitive inhibitor binds to the same active site as the substrate.[16][17] According to the principles of enzyme kinetics, increasing the substrate concentration will require a higher concentration of the inhibitor to achieve the same level of inhibition, as the substrate effectively outcompetes the inhibitor.[8][18][19] Therefore, to maximize the apparent potency (i.e., lower the IC50) of a competitive inhibitor, the substrate concentration should be kept as low as is feasible while maintaining a robust signal.[9]
Troubleshooting Protocol:
-
Determine the Michaelis Constant (Kₘ): First, you must characterize your enzyme-substrate kinetics under the finalized buffer and temperature conditions. Measure the initial reaction velocity over a range of substrate concentrations.
-
Plot the Data: Generate a Michaelis-Menten plot (Velocity vs. [Substrate]) or a Lineweaver-Burk plot (1/Velocity vs. 1/[Substrate]) to determine the Kₘ value.
-
Select Assay Substrate Concentration: For screening competitive inhibitors like this compound, set the substrate concentration at or below the Kₘ value (e.g., 1 x Kₘ or 0.5 x Kₘ). This will make the assay more sensitive to competitive inhibition.[9]
-
Re-evaluate IC50: Determine the IC50 of this compound using this optimized, lower substrate concentration.
Potential Cause 2: Suboptimal Buffer Conditions or Reagents
Enzyme activity and inhibitor binding can be sensitive to pH, ionic strength, and the presence of certain additives.
Troubleshooting Steps:
-
pH Profile: Perform the enzymatic assay across a range of pH values to find the optimal pH for enzyme activity and, subsequently, inhibitor binding.[20]
-
Enzyme and Reagent Integrity: Ensure your enzyme stock is active and that substrates and cofactors have not degraded. Use fresh reagents whenever possible and avoid repeated freeze-thaw cycles.[20][21]
-
Assay Linearity: Confirm that your reaction is in the linear range with respect to both time and enzyme concentration. An assay that has proceeded to or near completion will not accurately reflect inhibitory effects.[7][22]
Workflow for Assay Parameter Optimization
Caption: Workflow for optimizing assay parameters to increase inhibitor potency.
Troubleshooting Guide 2: Leveraging Synergistic Inhibition
If optimizing assay conditions is insufficient, or if the goal is to achieve a profound reduction in concentration, exploring synergistic drug combinations is a highly effective strategy.
Issue: Monotherapy Requires High Concentration, Leading to Off-Target Concerns
Solution: Identify a second compound that works synergistically with this compound. This could be an inhibitor that binds to an allosteric site (a non-competitive inhibitor) or one that targets a different node in the same biological pathway.[12]
Core Concepts: Quantifying Synergy
To scientifically validate a synergistic interaction, two primary methods are used: the Combination Index (CI) and Isobologram Analysis.[23]
-
Combination Index (Chou-Talalay Method): This method provides a quantitative measure of the interaction.[10][11]
-
Isobologram Analysis: This is a graphical method where the concentrations of two drugs required to produce a specific effect (e.g., 50% inhibition) are plotted on the x and y axes.[26][27] A line connecting these two points is the "line of additivity." Experimental data points for combinations that fall below this line are synergistic.[23][25][28]
Experimental Protocol: Checkerboard Assay for Synergy Analysis
This protocol allows for the systematic testing of multiple concentration combinations to identify synergy.
-
Determine Individual IC50s: Accurately measure the IC50 for this compound (Drug A) and the partner compound (Drug B) individually.
-
Design Combination Matrix: Prepare a 96-well or 384-well plate. Along the x-axis, perform serial dilutions of Drug A. Along the y-axis, perform serial dilutions of Drug B. This creates a matrix where each well (except controls) contains a unique combination of concentrations of both drugs.
-
Perform Assay: Add the enzyme, substrate, and other necessary reagents to each well and measure the reaction endpoint (e.g., absorbance, fluorescence).
-
Data Analysis:
-
Normalize the data to your positive and negative controls.
-
Calculate the percent inhibition for each concentration combination.
-
Input the dose-response data into a specialized software program (e.g., CompuSyn, SynergyFinder) or use manual calculations to determine the Combination Index (CI) for various effect levels (e.g., CI at 50%, 75%, and 90% inhibition).[11][25]
-
Generate isobolograms for a fixed effect level (e.g., ED50, ED75) to visualize the interaction.
-
Data Presentation: Example Tables
Table 1: Checkerboard Assay Data (% Inhibition)
| [Drug A] (nM) | Drug B: 0 nM | Drug B: 50 nM | Drug B: 100 nM | Drug B: 200 nM |
| 0 | 0% | 15% | 28% | 45% |
| 100 | 20% | 55% | 75% | 88% |
| 200 | 35% | 78% | 91% | 96% |
| 400 | 52% | 90% | 97% | 99% |
Table 2: Calculated Combination Index (CI) Values
| Effect Level (Fa) | Combination (A+B) | CI Value | Interaction |
| 50% Inhibition | 90nM A + 45nM B | 0.85 | Synergy |
| 75% Inhibition | 100nM A + 100nM B | 0.72 | Synergy |
| 90% Inhibition | 200nM A + 50nM B | 0.61 | Strong Synergy |
Visualization of Isobologram Analysis
Caption: Conceptual isobologram illustrating synergistic, additive, and antagonistic effects.
Guide 3: Advanced Strategies & Off-Target Mitigation
While the above strategies are applicable in most lab settings, advanced drug development may involve modifying the compound itself or rigorously profiling for off-target activities.
Advanced Strategy: Ligand and Structure-Based Design
For long-term projects, if the protein target structure is known, computational tools can guide the chemical modification of this compound to improve its binding affinity.
-
Scientific Rationale: By analyzing the interactions between the inhibitor and the amino acid residues in the protein's binding pocket, medicinal chemists can make rational modifications to the inhibitor's structure.[29] Adding or altering functional groups can create new hydrogen bonds or hydrophobic interactions, leading to tighter binding (lower dissociation constant) and thus a lower required concentration.[30][31]
-
Approach: This involves techniques like molecular docking and molecular dynamics simulations, which are specialized fields but represent the ultimate strategy for potency optimization.[31][32]
Troubleshooting Off-Target Effects
If you suspect off-target effects are compromising your data, a logical troubleshooting process is required.
Workflow for Investigating Off-Target Effects
Caption: A decision-making workflow for identifying and mitigating suspected off-target effects.
References
- Vertex AI Search. (n.d.). Drug Synergy Calculator - Combination Index (CI) | Chou-Talalay Method.
- Li, M., et al. (2019). Isobologram Analysis: A Comprehensive Review of Methodology and Current Research. Frontiers in Pharmacology.
- White, R. L., et al. (n.d.). Comparison of methods for evaluating drug-drug interaction. PMC.
- ResearchGate. (n.d.). An Overview of Drug Combination Analysis with Isobolograms.
- ResearchGate. (2017). How to calculate Combination Index (CI) for drug-drug interaction?
- Chem-Impex. (n.d.). 2,6-Dimethoxy-benzamidine·HCl.
- Lee, J. H., et al. (2025). Optimizing enzyme inhibition analysis: precise estimation with a single inhibitor concentration. Nature Communications.
- Oncolines B.V. (2024). SynergyFinder™ Drug Combination Studies.
- Advanced Statistics. (n.d.). Explain isobologram.
- Chou, T. C., et al. (n.d.). Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method. PMC.
- Abcam. (n.d.). TROUBLESHOOTING GUIDE FOR ENZYMATIC ASSAY KITS.
- ScienceDaily. (2025). Simplified redesign of proteins to improve ligand binding.
- SlideShare. (n.d.). Isobologram.
- ResearchGate. (2019). (PDF) Isobologram Analysis: A Comprehensive Review of Methodology and Current Research.
- ResearchGate. (n.d.). (PDF) Optimizing enzyme inhibition analysis: precise estimation with a single inhibitor concentration.
- Wikipedia. (n.d.). Enzyme inhibitor.
- CSIR NET LIFE SCIENCE COACHING. (2025). How to Reduce Competitive Inhibition of Enzymes.
- TutorChase. (n.d.). Inhibitor Concentration on Enzyme Activity (3.2.5) | CIE A-Level Biology Notes.
- Kuzmic, P. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal.
- ResearchGate. (2022). Is it possible to increase the binding affinity by removing certain amino acids or other structures?
- MDPI. (n.d.). Synergistic Cellular Toxicity from Inhibition of Poly(ADP-ribose) Glycohydrolase (PARG) and Ubiquitin-Specific Protease 1 (USP1).
- ResearchGate. (2021). What's optimal method for Optimization of an enzyme assay (i.e. Enzyme Inhibition Assay)?
- Biophysical Society. (2010). Improved Ligand-Protein binding affinity predictions using multiple binding modes.
- Chemistry LibreTexts. (2025). 5.4: Enzyme Inhibition.
- Aberg, E., et al. (n.d.). Improved Ligand-Protein Binding Affinity Predictions Using Multiple Binding Modes. PMC.
- National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes - Assay Guidance Manual.
- Patsnap Synapse. (2025). Common Enzyme Inhibition Mechanisms Explained with Examples.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Enzyme Activity.
- BioSolveIT. (2020). 60 seconds to improve your ligand! YouTube.
- Save My Exams. (2025). Rate: Inhibitor Concentration - CIE A Level Biology.
- Klebl, B., et al. (2011). Hit Finding and Profiling for Protein Kinases: Assay Development and Screening. Wiley-VCH.
- Study.com. (n.d.). Enzyme Inhibition | Definition, Types & Examples.
- Domainex. (2021). Biochemical kinase assay to improve potency and selectivity.
- BenchChem. (n.d.). Mechanism of Action of Hydroxy-Substituted Benzamides: A Technical Guide.
- Chem-Impex. (n.d.). 2-Methoxy-benzamidine hydrochloride.
- Cui, Y., et al. (n.d.). Off-target effects in CRISPR/Cas9 gene editing. PMC.
- Wikipedia. (n.d.). Benzamidine.
- BenchChem. (n.d.). Technical Support Center: Managing Off-Target Effects of Diaveridine Hydrochloride.
- G-Biosciences. (n.d.). Enzyme Analysis.
- Soh, B. S., et al. (2020). Mitigating off-target effects in CRISPR/Cas9-mediated in vivo gene editing. Journal of Molecular Medicine.
- BioMed Central. (2024). Recent Advancements in Reducing the Off-Target Effect of CRISPR-Cas9 Genome Editing.
- MDPI. (n.d.). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. PMC.
- Cattaneo, F., et al. (2025). Benzydamine hydrochloride: an overview on a well-established drug with news in mechanisms of action. PubMed.
- Sigma-Aldrich. (n.d.). Benzamidine =99 206752-36-5.
- Quane, P. A., et al. (n.d.). Benzydamine hydrochloride: an overview on a well-established drug with news in mechanisms of action. PMC.
- Carl ROTH. (n.d.). Safety Data Sheet: Benzamidine hydrochloride monohydrate.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Benzamidine - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Recent Advancements in Reducing the Off-Target Effect of CRISPR-Cas9 Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. letstalkacademy.com [letstalkacademy.com]
- 9. researchgate.net [researchgate.net]
- 10. punnettsquare.org [punnettsquare.org]
- 11. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synergistic Cellular Toxicity from Inhibition of Poly(ADP-ribose) Glycohydrolase (PARG) and Ubiquitin-Specific Protease 1 (USP1) [mdpi.com]
- 13. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mitigating off-target effects in CRISPR/Cas9-mediated in vivo gene editing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Benzamidine =99 206752-36-5 [sigmaaldrich.com]
- 16. Common Enzyme Inhibition Mechanisms Explained with Examples [synapse.patsnap.com]
- 17. Enzyme Inhibition | Definition, Types & Examples - Lesson | Study.com [study.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. savemyexams.com [savemyexams.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. docs.abcam.com [docs.abcam.com]
- 22. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. SynergyFinder™ Drug Combination Studies | Oncolines B.V. [oncolines.com]
- 26. Isobologram Analysis: A Comprehensive Review of Methodology and Current Research - PMC [pmc.ncbi.nlm.nih.gov]
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- 32. research.vu.nl [research.vu.nl]
addressing unexpected results in the presence of 2,6-Dimethoxy-benzamidine hydrochloride
Topic: Addressing Unexpected Results in Experimental Workflows
Status: Active | Version: 2.4 | Audience: Structural Biologists, Enzymologists, MedChem
Executive Summary
2,6-Dimethoxy-benzamidine hydrochloride is a specialized serine protease inhibitor and crystallographic probe.[1] While structurally related to the classic inhibitor benzamidine , the presence of bulky methoxy groups at the ortho (2,6) positions introduces significant steric and electronic constraints.[1]
The Core Issue: Researchers frequently encounter "unexpected results"—specifically loss of potency (high
Module 1: Enzymology & Inhibition Kinetics
Issue: “My
Root Cause Analysis
The compound is likely intact.[1] The "unexpected" weak inhibition is a structural feature, not a bug.
-
Steric Clash: The S1 specificity pocket of trypsin-like serine proteases is deep and narrow, designed to accommodate an arginine or lysine side chain.[1] Unsubstituted benzamidine is flat and fits easily.[1] The 2,6-dimethoxy groups create a "T-shaped" steric block, preventing the amidine group from penetrating deep enough to form the critical salt bridge with the catalytic Aspartate (e.g., Asp189 in Trypsin).
-
Rotational Restriction: The ortho-methoxy groups restrict the rotation of the amidine group relative to the phenyl ring, enforcing a conformation that may not be bio-active for all serine proteases.[1]
Troubleshooting Protocol: Validating Inhibition
Do not rely on single-point assays. Perform a full kinetic characterization to distinguish between weak binding and non-binding.[1]
Step-by-Step Validation:
-
Substrate Selection: Use a small chromogenic substrate (e.g., BAPNA) rather than a large protein substrate to minimize secondary steric interference.[1]
-
Pre-Incubation: Incubate enzyme + inhibitor for 15 minutes before adding substrate.
-
Data Fit: Fit data to a Competitive Inhibition model.[1] If the Lineweaver-Burk plot lines do not intersect at the Y-axis, you are facing mixed-mode inhibition (likely due to the inhibitor binding to a surface site rather than the S1 pocket).
Comparative Data: Benzamidine vs. 2,6-Dimethoxy Analog
| Feature | Benzamidine HCl | 2,6-Dimethoxy-benzamidine HCl | Impact on Result |
| S1 Pocket Access | High (Flat molecule) | Low (Sterically hindered) | High |
| Electronic State | Electron neutral | Electron rich (Methoxy donors) | Potential oxidation sensitivity |
| pKa (Amidine) | ~11.6 | ~11.2 - 11.8 | Similar pH dependence |
Module 2: Structural Biology (X-Ray Crystallography)
Issue: “I soaked crystals with 10 mM inhibitor, but the difference map (
The "Soaking Barrier" Hypothesis
Unlike benzamidine, which diffuses rapidly, the 2,6-dimethoxy derivative is bulky.
-
Lattice Contacts: In the crystal lattice, the entrance to the active site may be partially occluded by a neighboring symmetry mate.[1] The bulky methoxy groups prevent entry where the smaller benzamidine could slip through.[1]
-
Solubility Crash: The high salt concentrations in crystallization mother liquor (e.g., 2M Ammonium Sulfate) can "salt out" the hydrophobic dimethoxy-phenyl ring before it binds.[1]
Workflow: Co-Crystallization vs. Soaking
If soaking fails, you must switch to co-crystallization.[1]
Figure 1: Decision tree for addressing missing electron density in crystallographic experiments.
Module 3: Chemical Stability & Handling
Issue: “The stock solution has turned from clear/pale yellow to dark amber. Is it still usable?”
Chemical Instability Mechanism
While the amidine group is susceptible to hydrolysis at high pH, the color change is likely due to the oxidation of the electron-rich dimethoxy-benzene ring, not just hydrolysis.
-
Hydrolysis: Amidine
Amide + Ammonia.[1] This is colorless but inactive. Occurs rapidly at pH > 10.[1] -
Oxidation: The methoxy groups activate the ring, making it susceptible to air oxidation in solution, forming quinone-like species (yellow/amber).
Storage & Handling Protocol
-
Solvent: Dissolve in anhydrous DMSO or Water (pH < 6) .[1] Avoid alkaline buffers for stock storage.[1]
-
Hygroscopicity: The HCl salt is hygroscopic.[1] Store the solid in a desiccator.[1]
-
Shelf-Life:
Frequently Asked Questions (FAQ)
Q1: Can I use this compound to inhibit Thrombin? A: Yes, but expect lower affinity than benzamidine.[1] Thrombin has a restricted S1 pocket (the "aryl binding site").[1] The 2,6-dimethoxy groups may clash with residues Ile174 and Trp215 in Thrombin.[1]
Q2: Why does the compound precipitate when I add it to my crystallization drop? A: This is the "Salting Out" effect.[1] The compound has a hydrophobic core (dimethoxybenzene).[1] If your crystallization condition contains high salt (e.g., Citrate, Sulfate), the inhibitor will precipitate before binding.
-
Fix: Dissolve the inhibitor in the exact mother liquor (minus the protein) first.[1] If it precipitates, you cannot soak.[1] You must co-crystallize at a lower salt concentration.[1]
Q3: Is the "Light Yellow" color of the powder a sign of impurity? A: Not necessarily. While pure benzamidine is white, electron-rich derivatives like 2,6-dimethoxy-benzamidine often exhibit a pale yellow hue due to conjugation and trace oxidation products formed during synthesis.[1] Purity should be verified by HPLC/NMR if the color is dark orange.
References
-
RCSB Protein Data Bank. Ligand Summary Page: Benzamidine (BEN).[1] (Standard binding mode reference). [Link]
-
National Institutes of Health (PubChem). Benzamidine Structure and Bioactivity Data. [Link][1]
-
Gazagnaire, E. et al. Stability of bicyclic guanidine superbases and their salts in water.[1] (Mechanistic insight on amidine/guanidine hydrolysis). [Link]
Sources
compatibility of 2,6-Dimethoxy-benzamidine hydrochloride with other reagents
Welcome to the technical support center for 2,6-Dimethoxy-benzamidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and practical protocols for the effective use of this reagent.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the properties, handling, and storage of this compound.
1. What is this compound and what are its primary applications?
This compound is an aromatic amidine derivative. The benzamidine functional group is a known inhibitor of serine proteases, such as trypsin and thrombin. The presence of two methoxy groups on the benzene ring can influence its binding affinity, selectivity, and physicochemical properties compared to unsubstituted benzamidine. Its primary application is as a reversible competitive inhibitor in various biochemical assays and protein purification protocols to prevent proteolytic degradation of target proteins.
2. What is the predicted pKa of this compound and why is it important?
The predicted pKa of 2,6-Dimethoxy-benzamidine is approximately 11.50. This value is crucial as it indicates the pH at which the amidine group is protonated. As a hydrochloride salt, the compound exists in its protonated, positively charged form. In solutions with a pH below its pKa, the cationic form will predominate, which is typically the active form for binding to the S1 pocket of serine proteases.
II. Chemical Compatibility and Stability
Understanding the compatibility of this compound with other reagents is critical for experimental success. The following sections provide a detailed overview of its stability and potential interactions.
A. pH Stability and Hydrolysis
Benzamidine derivatives are known to be susceptible to hydrolysis, particularly in basic aqueous solutions.[1][2] The rate of this hydrolysis is pH-dependent, increasing as the pH becomes more alkaline.[1][2]
-
Acidic to Neutral pH (pH < 7): The hydrochloride salt is expected to be relatively stable in acidic to neutral aqueous solutions. The protonated amidinium ion is less susceptible to nucleophilic attack by water.
-
Weakly Basic pH (pH 7-10): Hydrolysis to the corresponding benzamide can occur at a noticeable rate. This is a critical consideration for experiments conducted in common biological buffers such as Tris or HEPES, especially during long incubations.
-
Strongly Basic pH (pH > 10): Rapid hydrolysis is expected. Avoid prolonged exposure to strongly basic conditions.
Troubleshooting Scenario:
Problem: Loss of protease inhibition activity in a long-term experiment using a Tris buffer at pH 8.5.
Possible Cause: The gradual hydrolysis of this compound at a slightly basic pH may be reducing its effective concentration.
Solution:
-
Prepare fresh stock solutions of the inhibitor immediately before use.
-
Consider adding the inhibitor in multiple aliquots over the course of a long experiment.
-
If possible, perform the experiment at a slightly lower pH where the inhibitor is more stable, provided it does not compromise the activity of the system under study.
B. Compatibility with Common Reagents
The compatibility of this compound with various classes of reagents is summarized in the table below. This information is based on the general reactivity of benzamidines and aromatic methoxy groups.
| Reagent Class | Compatibility | Rationale and Potential Issues |
| Common Buffers | Generally Compatible | Compatible with phosphate, MES, HEPES, and Tris buffers. However, be mindful of the pH-dependent hydrolysis in basic buffers. |
| Reducing Agents | Generally Compatible | Compatible with dithiothreitol (DTT) and β-mercaptoethanol (BME) under typical biochemical conditions. |
| Oxidizing Agents | Caution | The electron-rich dimethoxybenzene ring may be susceptible to oxidation by strong oxidizing agents (e.g., hydrogen peroxide, permanganate). This could lead to degradation of the inhibitor. Avoid use with strong oxidants unless compatibility has been experimentally verified. |
| Strong Acids | Generally Stable | As a hydrochloride salt, it is stable in strongly acidic conditions. |
| Strong Bases | Incompatible | Strong bases will deprotonate the amidinium ion and accelerate hydrolysis, leading to rapid inactivation.[1][2] |
| Detergents | Generally Compatible | Compatible with non-ionic detergents (e.g., Triton X-100, Tween 20) and zwitterionic detergents (e.g., CHAPS). |
| Organic Solvents | Soluble | Soluble in polar protic solvents like water and ethanol. Its solubility in other organic solvents may vary. |
III. Troubleshooting Guide
This section provides solutions to specific issues that researchers may encounter during their experiments.
Q1: I am observing incomplete protease inhibition. What could be the cause?
-
Insufficient Inhibitor Concentration: The optimal concentration of this compound can vary depending on the specific protease and reaction conditions. It is recommended to perform a titration experiment to determine the effective concentration for your system.
-
Inhibitor Degradation: As mentioned, the compound can hydrolyze in basic buffers. Ensure that your stock solutions are fresh and consider the stability of the inhibitor over the time course of your experiment.
-
Presence of Non-Serine Proteases: 2,6-Dimethoxy-benzamidine is specific for serine proteases. If your sample contains other classes of proteases (e.g., cysteine, aspartyl, or metalloproteases), a broader spectrum protease inhibitor cocktail may be necessary.
Q2: My sample shows unexpected side reactions or byproducts.
-
Reaction with Aldehydes or Ketones: The amino group of the benzamidine moiety could potentially react with aldehydes or ketones present in your sample or reagents, forming imines. This is more likely to occur under conditions that favor imine formation (e.g., specific pH, presence of catalysts).
-
Oxidation of the Aromatic Ring: If your experimental setup involves oxidizing conditions, the electron-rich dimethoxybenzene ring could be a site of unwanted oxidation.
IV. Experimental Protocols
This section provides detailed step-by-step methodologies for common applications of this compound.
Protocol 1: Preparation of a Stock Solution
Objective: To prepare a stable and accurate stock solution of this compound.
Materials:
-
This compound powder
-
Nuclease-free water or a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Weigh out the desired amount of the compound using an analytical balance in a fume hood.
-
Dissolve the powder in the appropriate volume of nuclease-free water or buffer to achieve the desired stock concentration (e.g., 100 mM).
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to a few weeks) or at -80°C for long-term storage.
Note: It is highly recommended to prepare fresh solutions for critical experiments due to the potential for hydrolysis, even when frozen.[3][4]
Protocol 2: Use as a Protease Inhibitor in Cell Lysis
Objective: To prevent proteolytic degradation during the preparation of cell or tissue lysates.
Materials:
-
Cell or tissue sample
-
Lysis buffer (e.g., RIPA, Tris-based buffer)
-
100 mM stock solution of this compound
-
Other protease inhibitors (optional, for a broader spectrum of inhibition)
Procedure:
-
Prepare your desired lysis buffer.
-
Immediately before use, add the this compound stock solution to the lysis buffer to the desired final concentration (typically in the range of 1-5 mM).
-
If using a protease inhibitor cocktail, ensure that it does not already contain a serine protease inhibitor that would be redundant.
-
Proceed with your standard cell lysis protocol. Keep the sample on ice or at 4°C throughout the procedure to further minimize protease activity.
V. Visualizations and Diagrams
Diagram 1: Hydrolysis of 2,6-Dimethoxy-benzamidine
Caption: Hydrolysis of 2,6-Dimethoxy-benzamidine in basic conditions.
Diagram 2: Experimental Workflow for Protease Inhibition
Caption: Workflow for using 2,6-Dimethoxy-benzamidine HCl in cell lysis.
VI. References
-
Scientific Laboratory Supplies. Benzamidine hydrochloride hydr | B6506-25G. [Link]
-
Room Temperature Hydrolysis of Benzamidines and Benzamidiniums in Weakly Basic Water | The Journal of Organic Chemistry - ACS Publications. (2021-09-22). [Link]
-
Room temperature hydrolysis of benzamidines and benzamidiniums in weakly basic water - Open Research Repository. [Link]
Sources
- 1. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification, synthesis and characterization of process related impurities of benidipine hydrochloride, stress-testing/stability studies and HPLC/UPLC method validations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. jfda-online.com [jfda-online.com]
Validation & Comparative
validating the inhibitory activity of 2,6-Dimethoxy-benzamidine hydrochloride
Technical Guide: Validating the Inhibitory Activity of 2,6-Dimethoxy-benzamidine Hydrochloride
Executive Summary this compound (2,6-DMB) represents a specialized class of serine protease inhibitors used primarily in structural biology and fragment-based drug discovery (FBDD). Unlike the "gold standard" Benzamidine, which binds in a planar conformation, the 2,6-disubstitution pattern in 2,6-DMB introduces significant steric constraints, forcing the amidine group out of planarity with the phenyl ring.[1]
This guide provides a rigorous framework for validating 2,6-DMB’s inhibitory potential, specifically characterizing its
Part 1: Mechanistic Insight & The "Ortho Effect"[1]
To validate 2,6-DMB, one must understand why it behaves differently from unsubstituted Benzamidine.
-
The Standard (Benzamidine): Binds to the S1 specificity pocket of serine proteases (e.g., Trypsin, Factor Xa) via a salt bridge between its amidine group and Asp189 (in Trypsin).[1] It adopts a planar conformation, maximizing
-stacking interactions.[1] -
The Challenge (2,6-DMB): The methoxy groups at the 2 and 6 positions create steric hindrance (the "Ortho Effect"). This forces the amidine group to rotate out of the phenyl plane.[1]
-
Hypothesis for Validation: If the protease S1 pocket is narrow (like Trypsin), 2,6-DMB may show reduced affinity (
> 20 µM) compared to Benzamidine due to the energetic penalty of forcing the ligand into the pocket. -
Utility: If binding is observed, 2,6-DMB is a high-value "fragment" because the methoxy groups provide vectors for growing the molecule into the S2/S3 subsites during drug development.
-
Visualization: Competitive Inhibition Mechanism
The following diagram illustrates the competitive mechanism and the steric clash potential of 2,6-DMB at the catalytic triad.
Caption: Competitive inhibition logic. 2,6-DMB competes with the substrate for the active site, but its binding affinity is modulated by the steric bulk of the methoxy groups.
Part 2: Comparative Performance Analysis
When publishing validation data for 2,6-DMB, it is critical to benchmark it against standard inhibitors.[1] The values below represent typical ranges for serine proteases (specifically Trypsin/Thrombin) to serve as a baseline for your experimental data.
| Inhibitor | Type | Mechanism | Typical | Pros | Cons |
| 2,6-DMB HCl | Reversible | Competitive (S1 Pocket) | Unknown/Variable (Target for Validation) | Structural Rigidity: Useful for X-ray crystallography phasing; Fragment growing vector. | Steric Clash: Likely weaker binder than parent; Lower solubility than Benzamidine.[1] |
| Benzamidine HCl | Reversible | Competitive (S1 Pocket) | The Gold Standard: Well-defined kinetics; Cheap; Stable.[1] | Low potency compared to peptide inhibitors; High concentrations required.[1] | |
| PMSF | Irreversible | Covalent (Ser195) | Total Inhibition: Covalently modifies the active site serine.[1] | Unstable: Hydrolyzes rapidly in water ( | |
| Leupeptin | Reversible | Transition State Analog | High Potency: Mimics the transition state; Broad spectrum.[1] | Expensive; Peptide nature makes it susceptible to degradation.[1] |
Key Validation Metric: To validate 2,6-DMB, you must determine if it acts as a classical competitive inhibitor .
-
Success Criteria: The
of the enzyme remains constant while the (apparent) increases with increasing [2,6-DMB].
Part 3: Experimental Validation Framework
This protocol uses a self-validating kinetic system .[1] By running Benzamidine in parallel, you confirm the assay is working before assessing the novel 2,6-DMB compound.[1]
Materials
-
Enzyme: Bovine Trypsin (or target protease), 100 nM stock in 1 mM HCl.[1]
-
Substrate: BAPNA (Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride).[1] Chromogenic readout at 405 nm.[1]
-
Inhibitor 1 (Test): 2,6-Dimethoxy-benzamidine HCl (Dissolve in DMSO, then dilute in buffer).[1]
-
Inhibitor 2 (Control): Benzamidine HCl (Dissolve in water).[1]
-
Buffer: 50 mM Tris-HCl, pH 8.0, 20 mM
(Calcium stabilizes Trypsin).
Step-by-Step Protocol
1. Preparation of Stock Solutions
-
Prepare a 100 mM stock of 2,6-DMB in 100% DMSO.[1] (Note: Ortho-substituted benzamidines may have lower aqueous solubility than the parent).[1]
-
Prepare a 100 mM stock of Benzamidine HCl in distilled water.[1]
2. The
-
Set up a 96-well plate.
-
Add Enzyme (final conc: 10 nM) to all wells.[1]
-
Add Inhibitor (2,6-DMB) in a log-dilution series: 0, 1 µM, 10 µM, 100 µM, 1 mM, 10 mM.
-
Incubate for 10 minutes at 25°C.
-
Add Substrate (BAPNA) at
concentration (approx. 1 mM for Trypsin).[1] -
Read: Measure Absorbance at 405 nm every 30 seconds for 10 minutes.
-
Validation Check: If 10 mM 2,6-DMB shows <50% inhibition, the compound is likely a non-binder or has precipitated.[1]
3. Determination of
-
Substrate Gradients: 0.5
, 1 , 2 , 4 .[1] -
Inhibitor Gradients: 0, 0.5
, 1 , 2 .[1] -
Plot: Generate a Lineweaver-Burk plot (1/V vs 1/[S]).
-
Calculation: Use the Cheng-Prusoff equation for competitive inhibition:
Workflow Visualization
The following diagram outlines the logical flow of the validation experiment.
Caption: Decision tree for validating 2,6-DMB activity. The critical step is the Range Finding phase to ensure solubility before kinetic profiling.[1]
Part 4: Troubleshooting & Expert Insights
1. The DMSO Effect (Solvent Interference) 2,6-DMB is more hydrophobic than Benzamidine.[1] You will likely use DMSO.[1]
-
Risk:[2] DMSO > 5% can inhibit Trypsin/Factor Xa independently.[1]
-
Correction: Ensure the final DMSO concentration is constant (e.g., 2%) in all wells, including the "No Inhibitor" control.
2. The "False Positive" Aggregator Small molecules can form colloidal aggregates that sequester enzymes, looking like inhibition.[1]
-
Test: Add 0.01% Triton X-100 to the buffer.[1] If inhibition disappears, 2,6-DMB was aggregating, not binding specifically.[1]
3. pH Sensitivity
Benzamidines require a protonated amidine group (
-
Requirement: Ensure your buffer pH is between 7.4 and 8.[1]0. If pH > 10, the inhibitor loses its charge and potency drops.[1]
References
-
Enzyme Kinetics & Mechanism: Copeland, R. A. (2013).[1] Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley.[1]
-
Benzamidine Binding Mode (PDB 3PTB): Marquart, M., et al. (1983).[1] "The three-dimensional structure of bovine trypsin at 2.2 A resolution." Acta Crystallographica.
-
Fragment-Based Drug Discovery (Benzamidine Derivatives): Sicheri, F., & Kuriyan, J. (1997).[1] "Structures of Serine Proteases." Current Opinion in Structural Biology. (Contextualizing the S1 pocket specificity).
-
Cheng-Prusoff Equation: Cheng, Y., & Prusoff, W. H. (1973).[1] "Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology.
Sources
A Comparative Guide to Benzamidine Derivatives as Serine Protease Inhibitors: Spotlight on 2,6-Dimethoxy-benzamidine Hydrochloride
For researchers, scientists, and drug development professionals engaged in the study of serine proteases, the selection of an appropriate inhibitor is a critical decision that can significantly impact experimental outcomes. The benzamidine scaffold has long been recognized as a cornerstone for the design of competitive inhibitors for trypsin-like serine proteases, which play pivotal roles in a multitude of physiological and pathological processes.[1][2] This guide provides an in-depth comparison of 2,6-Dimethoxy-benzamidine hydrochloride with other key benzamidine derivatives, offering both established experimental data for well-characterized compounds and a framework for the evaluation of novel analogues.
The Benzamidine Core: A Privileged Scaffold for Serine Protease Inhibition
Benzamidine and its derivatives are reversible, competitive inhibitors of a wide range of serine proteases, including trypsin, thrombin, plasmin, and urokinase-type plasminogen activator (uPA).[1][2][3] Their inhibitory activity stems from the structural mimicry of the side chains of arginine and lysine, the natural substrates for these enzymes. The positively charged amidinium group of benzamidine engages in a key salt bridge with a conserved aspartate residue (Asp189 in trypsin) located at the bottom of the S1 specificity pocket of the protease.[4] This interaction anchors the inhibitor in the active site, sterically hindering the binding and processing of the natural substrate.
The versatility of the benzamidine scaffold lies in the amenability of its benzene ring to substitution. Modifications at various positions can profoundly influence the inhibitor's potency, selectivity, and pharmacokinetic properties.[5] This guide will delve into a comparative analysis of the parent compound, benzamidine, the well-studied 4-aminobenzamidine, and the less characterized but promising this compound.
In Focus: this compound
This compound is a versatile chemical entity utilized in medicinal chemistry and pharmaceutical research.[6] While extensive quantitative data on its direct inhibitory potency against serine proteases is not widely available in the public domain, its structure suggests intriguing possibilities for its interaction with these enzymes. The methoxy groups at the 2 and 6 positions are electron-donating and can influence the electronic properties of the benzene ring. Furthermore, their steric bulk may play a significant role in the inhibitor's orientation within the active site and its interactions with residues outside the primary S1 pocket, potentially leading to altered selectivity compared to other benzamidine derivatives.
The primary documented application of this compound is as a building block in the synthesis of more complex bioactive molecules.[6] Its excellent solubility as a hydrochloride salt makes it a convenient starting material for various chemical transformations.[6]
Comparative Analysis with Other Benzamidine Derivatives
To provide a clear perspective on the potential performance of this compound, it is essential to compare it with well-characterized benzamidine derivatives.
Benzamidine Hydrochloride: The Archetype
Benzamidine hydrochloride is the foundational compound of this class of inhibitors. It exhibits broad-spectrum inhibitory activity against trypsin-like serine proteases.[1] Its binding is primarily driven by the interaction of the amidinium group with the S1 pocket.
4-Aminobenzamidine Dihydrochloride: A More Potent Analogue
The addition of an amino group at the 4-position of the benzene ring, as in 4-aminobenzamidine, generally enhances inhibitory potency against several serine proteases compared to the parent compound.[7] This is attributed to the electron-donating nature of the amino group, which can increase the basicity of the amidinium group, strengthening its interaction with the aspartate in the S1 pocket.
Quantitative Comparison of Inhibitory Potency
The following table summarizes the reported inhibition constants (Ki) for benzamidine and 4-aminobenzamidine against key serine proteases. A lower Ki value indicates a higher binding affinity and thus, a more potent inhibitor.
| Inhibitor | Target Enzyme | Inhibition Constant (Ki) (µM) |
| Benzamidine Hydrochloride | Trypsin | 21 - 35[1] |
| Plasmin | 350[3] | |
| Thrombin | 220 - 320[1][3] | |
| uPA | 97[1] | |
| 4-Aminobenzamidine Dihydrochloride | Trypsin | Strong Inhibitor (specific Ki not consistently reported)[7] |
| uPA | 82[8][9] | |
| Human Tissue Kallikrein | 146[10] |
Note: Ki values can vary depending on the experimental conditions (e.g., pH, temperature, substrate used).
Structure-Activity Relationship (SAR) Insights
The inhibitory profile of benzamidine derivatives is dictated by the nature and position of the substituents on the aromatic ring.
Caption: Structure-Activity Relationship of Benzamidine Inhibitors.
The amidinium group is the primary determinant of binding to the S1 pocket. Substituents on the benzene ring can modulate this interaction and also engage with other subsites in the enzyme's active site cleft, thereby influencing both potency and selectivity. For instance, the 2,6-dimethoxy substitution in the target compound introduces both steric bulk and hydrogen bond acceptors, which could lead to a unique interaction profile compared to the unsubstituted or 4-amino substituted derivatives.
Experimental Protocol: Determination of Inhibitory Potency (Ki)
To facilitate the direct comparison of this compound and other derivatives, we provide a detailed protocol for a standard in vitro trypsin inhibition assay. This protocol is designed to be a self-validating system for determining the inhibition constant (Ki) of a competitive inhibitor.
Principle
The inhibitory activity is determined by measuring the residual activity of trypsin in the presence of the inhibitor. The rate of hydrolysis of the chromogenic substrate Nα-Benzoyl-L-arginine p-nitroanilide (BAPNA) by trypsin is monitored spectrophotometrically by measuring the release of p-nitroaniline at 410 nm.[11]
Materials
-
Trypsin from bovine pancreas (e.g., Sigma-Aldrich, T8003)
-
Nα-Benzoyl-L-arginine p-nitroanilide hydrochloride (BAPNA) (e.g., Sigma-Aldrich, B4875)
-
This compound and other benzamidine derivatives to be tested
-
Tris-HCl buffer (100 mM, pH 8.2) containing 20 mM CaCl2
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 410 nm
Experimental Workflow
Caption: Experimental Workflow for Determining Inhibitor Potency.
Step-by-Step Procedure
-
Preparation of Reagents:
-
Trypsin Stock Solution: Prepare a 1 mg/mL stock solution of trypsin in 1 mM HCl. Store in aliquots at -20°C. Immediately before use, dilute to the final working concentration in Tris-HCl buffer. The optimal working concentration should be determined empirically to give a linear reaction rate for at least 10 minutes.
-
BAPNA Stock Solution: Prepare a 100 mM stock solution of BAPNA in DMSO.
-
Inhibitor Stock Solutions: Prepare 100 mM stock solutions of this compound and other test compounds in DMSO.
-
-
Assay Setup:
-
Perform serial dilutions of the inhibitor stock solutions in Tris-HCl buffer to obtain a range of concentrations (e.g., 0.1 µM to 1 mM).
-
In a 96-well plate, add the following to each well:
-
Tris-HCl buffer
-
Inhibitor solution (at various concentrations)
-
Trypsin working solution
-
-
Include control wells:
-
100% Activity Control: Buffer, DMSO (instead of inhibitor), and trypsin.
-
Blank: Buffer, DMSO, and no trypsin.
-
-
The final volume in each well before adding the substrate should be constant.
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding a fixed concentration of BAPNA solution to all wells. The final BAPNA concentration should be at or below its Km value for trypsin (typically around 0.1-0.5 mM) to ensure sensitivity for competitive inhibitors.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the increase in absorbance at 410 nm every 30 seconds for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (V_inhibited / V_uninhibited)] * 100
-
Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).
-
For competitive inhibitors, calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation:[12] Ki = IC50 / (1 + ([S] / Km)) where [S] is the substrate (BAPNA) concentration and Km is the Michaelis-Menten constant of BAPNA for trypsin under the assay conditions.
-
Conclusion and Future Directions
This guide provides a comparative framework for understanding the utility of this compound in the context of other well-established benzamidine-based serine protease inhibitors. While quantitative data for this compound is currently limited, its chemical structure suggests it is a promising candidate for further investigation. The provided experimental protocol offers a robust methodology for researchers to determine its inhibitory potency and selectivity profile.
Future studies should focus on the systematic evaluation of a series of substituted benzamidines, including various methoxy isomers, to build a comprehensive structure-activity relationship database. Such data will be invaluable for the rational design of next-generation serine protease inhibitors with enhanced potency and selectivity for therapeutic and research applications.
References
-
Andrews, J. M., et al. (1976). Comparative inhibition of thrombin, plasmin, trypsin, and complement by benzamidines using substituent constants and regression analysis. Journal of Medicinal Chemistry, 19(10), 1224-1228. [Link]
-
Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099-3108. [Link]
-
Figueiredo, A. C., et al. (2003). Linear competitive inhibition of human tissue kallikrein by 4-aminobenzamidine and benzamidine and linear mixed inhibition by 4-nitroaniline and aniline. Brazilian journal of medical and biological research, 36(10), 1335-1341. [Link]
-
Mares-Guia, M., & Shaw, E. (1965). Studies on the active center of trypsin. The binding of amidines and guanidines as models of the substrate side chain. The Journal of biological chemistry, 240, 1579-1585. [Link]
-
Stroud, R. M., Kay, L. M., & Dickerson, R. E. (1974). The structure of bovine trypsin: electron density maps of the inhibited enzyme at 5 Å and 2.7 Å resolution. Journal of molecular biology, 83(2), 185-208. [Link]
-
Sweet, R. M., Wright, H. T., Janin, J., Chothia, C. H., & Blow, D. M. (1974). Crystal structure of the complex of porcine trypsin with soybean trypsin inhibitor (Kunitz) at 2.6-Å resolution. Biochemistry, 13(20), 4212-4228. [Link]
-
Erlanger, B. F., Kokowsky, N., & Cohen, W. (1961). The preparation and properties of two new chromogenic substrates of trypsin. Archives of biochemistry and biophysics, 95(2), 271-278. [Link]
-
Geratz, J. D. (1971). Inhibition of coagulation and fibrinolysis by aromatic amidino compounds. An in vitro and in vivo study. Thrombosis et diathesis haemorrhagica, 25(2), 391-404. [Link]
-
Kakade, M. L., Rackis, J. J., McGhee, J. E., & Puski, G. (1974). Determination of trypsin inhibitor activity of soy products: a collaborative analysis of an improved procedure. Cereal chemistry, 51(3), 376-382. [Link]
-
Laura, R., Robinson, D. J., & Bing, D. H. (1980). A quantitative method for the determination of the inhibition constants of serine proteinase inhibitors. Biochemistry, 19(21), 4859-4864. [Link]
-
Markwardt, F., Landmann, H., & Walsmann, P. (1968). Comparative studies on the inhibition of trypsin, plasmin, and thrombin by derivatives of benzylamine and benzamidine. European journal of biochemistry, 6(3), 502-506. [Link]
-
Mares-Guia, M., Diniz, C. R., & Silva, E. (1973). Role of the secondary binding sites in the interaction of trypsin with inhibitors. The Journal of biological chemistry, 248(5), 1771-1776. [Link]
-
Tanizawa, K., Ishii, S. I., Hamaguchi, K., & Kanaoka, Y. (1971). Proteolytic enzymes. VI. Aromatic amidines as competitive inhibitors of trypsin. Journal of biochemistry, 69(5), 893-899. [Link]
-
Geratz, J. D., Shaver, S. R., & Tidwell, R. R. (1981). Inhibition of coagulogen-clotting and amidase activities of Limulus lysate by benzamidines. Thrombosis research, 24(1-2), 73-83. [Link]
-
Walsmann, P., & Markwardt, F. (1981). Biochemical inhibitors of the serine proteinases. Die Pharmazie, 36(10), 653-660. [Link]
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- 2. Trypsin Inhibitors | SCBT - Santa Cruz Biotechnology [scbt.com]
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- 5. Competitive parabolic inhibition of bovine trypsin by bis-benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
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2,6-Dimethoxy-benzamidine hydrochloride versus AEBSF for serine protease inhibition
Executive Summary: The Inhibitor Dilemma
In protein biochemistry, the choice between 2,6-Dimethoxy-benzamidine hydrochloride (2,6-DMB) and AEBSF is not merely a preference; it is a functional decision between permanent inactivation and temporary protection .
-
AEBSF is the "Gold Standard" irreversible inhibitor. It is a chemical executioner, designed to covalently modify and permanently destroy protease activity during cell lysis and total protein extraction.
-
2,6-DMB is a precision reversible inhibitor. It acts as a "molecular shield," temporarily occupying the active site to prevent autolysis or degradation during purification, only to be removed later to restore enzyme function.
This guide dissects the mechanistic, kinetic, and practical differences to ensure your experimental design aligns with your downstream goals.
Mechanistic Deep Dive
Understanding the binding kinetics is critical for protocol design. The fundamental difference lies in the reversibility of the interaction .[1]
AEBSF: The Covalent Trap
AEBSF (4-(2-Aminoethyl)benzenesulfonyl fluoride) is a sulfonyl fluoride inhibitor. It mimics the transition state of the peptide bond.
-
Attack: The active site Serine hydroxyl group nucleophilically attacks the Sulfonyl sulfur atom of AEBSF.
-
Fluoride Release: A fluoride ion acts as the leaving group.
-
Dead Enzyme: The result is a stable sulfonyl-enzyme adduct. The Serine is now capped and sterically blocked from performing catalysis. This is effectively permanent under physiological conditions.
2,6-Dimethoxy-benzamidine: The Competitive Shield
2,6-DMB is a structural analog of the amino acid Arginine (specifically the guanidinium side chain).
-
Mimicry: It carries a positive charge that is electrostatically attracted to the negatively charged Aspartate residue at the bottom of the S1 specificity pocket (common in trypsin-like proteases).
-
Equilibrium: It binds tightly but non-covalently. It competes with the substrate for the active site.[2]
-
Reversibility: Because no covalent bond is formed, the inhibitor can be removed via dialysis or gel filtration, fully restoring enzyme activity.
Pathway Visualization
The following diagram illustrates the kinetic divergence between the two inhibitors.
Caption: Kinetic divergence of Serine Protease inhibition. AEBSF leads to a dead-end covalent modification, while 2,6-DMB exists in a reversible equilibrium.
Comparative Performance Metrics
The following data summarizes the physicochemical and kinetic properties of both inhibitors.
| Feature | AEBSF (Irreversible) | 2,6-Dimethoxy-benzamidine (Reversible) |
| Mechanism | Covalent Sulfonylation (Suicide Inhibitor) | Competitive (Non-covalent) |
| Target Specificity | Broad: Trypsin, Chymotrypsin, Plasmin, Kallikrein, Thrombin | Specific: Trypsin-like Serine Proteases (S1 pocket binders) |
| Stability (pH 7.0) | Hydrolytically Unstable (t½ ~6-8 hrs). Must be added fresh. | Highly Stable . Unaffected by hydrolysis in aqueous buffer. |
| Reversibility | No.[1][2][3][4][5][6] Requires chemical regeneration (rarely feasible). | Yes. Fully reversible via dialysis or gel filtration. |
| Typical Potency | Effective at 0.1 – 1.0 mM. | Ki ~ 10-20 µM (Trypsin). Used at 1-5 mM excess. |
| Toxicity | Low (Safer alternative to PMSF). | Low. |
| Solubility | Water soluble (~200 mg/mL). | Water soluble (improved over unsubstituted benzamidine). |
| Primary Use Case | Cell Lysis, Western Blotting, Mass Spec prep. | Protease Purification, Crystallography, Activity Assays. |
Why "2,6-Dimethoxy"?
Standard Benzamidine is a common inhibitor. The 2,6-dimethoxy derivative is an advanced analog. The methoxy groups at the 2 and 6 positions of the phenyl ring provide two advantages:
-
Steric Lock: They restrict the rotation of the phenyl ring within the active site, often reducing the entropic cost of binding.
-
Solubility: They increase the polarity of the hydrophobic ring, improving solubility in high-salt buffers often used in crystallography.
Application Decision Guide
Use this logic flow to determine the correct inhibitor for your specific workflow.
Caption: Decision matrix for inhibitor selection based on downstream application requirements.
Experimental Protocols
Protocol A: Total Protein Extraction (Using AEBSF)
Goal: Prevent proteolytic degradation of a target protein during cell lysis.
-
Stock Preparation:
-
Dissolve AEBSF to 100 mM in dH₂O or aqueous buffer.
-
Critical: Do not store stocks at pH > 7.0. AEBSF hydrolyzes rapidly at alkaline pH. Store aliquots at -20°C.
-
-
Lysis Buffer Setup:
-
Prepare lysis buffer (e.g., RIPA or Tris-HCl). Ensure pH is < 8.0 if possible to extend inhibitor half-life.
-
-
Inhibitor Addition:
-
Add AEBSF stock to the lysis buffer immediately prior to use to a final concentration of 1.0 mM .
-
Note: If the lysis procedure takes >4 hours at room temperature, "spike" the solution with an additional 0.5 mM AEBSF halfway through.
-
-
Validation:
-
Process samples. AEBSF is compatible with IMAC resins (Ni-NTA) and does not interfere with standard BCA/Bradford assays.
-
Protocol B: Protease Purification (Using 2,6-DMB)
Goal: Purify a recombinant serine protease (e.g., Trypsin, Thrombin) without it digesting itself (autolysis).
-
Stock Preparation:
-
Dissolve 2,6-Dimethoxy-benzamidine HCl to 100 mM in dH₂O. This compound is chemically stable.
-
-
Column Loading:
-
Add 2,6-DMB to the cell lysate/supernatant to a final concentration of 1-5 mM .
-
Reasoning: High concentration drives the equilibrium toward the [Enzyme-Inhibitor] complex, protecting the active site.
-
-
Washing:
-
Include 1 mM 2,6-DMB in the wash buffers. This ensures the protease remains inhibited while bound to the affinity column.
-
-
Elution & Reactivation:
-
Elute the protein.[7]
-
Reactivation Step: Perform dialysis against a buffer volume 1000x that of the sample (e.g., 1L buffer for 1mL sample) for 4-12 hours. The small 2,6-DMB molecule (MW ~216 Da) will diffuse out, while the protein (MW >20 kDa) remains.
-
Result: Active, purified protease.
-
Safety & Handling (E-E-A-T)
-
AEBSF: While less toxic than PMSF (which is a neurotoxin), AEBSF is still a sulfonyl fluoride and should be treated as a hazardous chemical. It causes skin and eye irritation. Wear gloves and eye protection.
-
2,6-DMB: Generally considered low toxicity, but standard PPE (gloves, lab coat) is required.
-
Disposal: AEBSF solutions can be deactivated by raising the pH to >10 (e.g., adding NaOH) and incubating for 24 hours to hydrolyze the fluoride before disposal.
References
-
MP Biomedicals. (n.d.). AEBSF Hydrochloride Technical Data Sheet. Retrieved from [Link]
-
RCSB PDB. (2007). Crystal Structure of the trypsin complex with benzamidine (PDB: 2OXS). Retrieved from [Link]
-
RCSB PDB. (2022). Crystal structure of Bovine Pancreatic Trypsin in complex with 4-Methoxybenzamidine (PDB: 7WA2). Retrieved from [Link]
-
National Institutes of Health (NIH). (2019). Hydrolysis-Kinetic Study of AEBSF. Retrieved from [Link]
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- 7. researchgate.net [researchgate.net]
assessing the specificity of 2,6-Dimethoxy-benzamidine hydrochloride against a panel of proteases
For researchers, scientists, and professionals in drug development, the selection of a potent and specific protease inhibitor is paramount to achieving reliable and reproducible experimental outcomes. Proteases, a diverse class of enzymes that catalyze the cleavage of peptide bonds, are integral to a myriad of physiological and pathological processes. Their dysregulation is often implicated in diseases ranging from viral infections to cancer, making them attractive therapeutic targets.[1][2] This guide provides an in-depth technical assessment of the specificity of 2,6-Dimethoxy-benzamidine hydrochloride against a panel of common proteases, comparing its performance with other widely-used inhibitors.
The Critical Role of Specificity in Protease Inhibition
The utility of a protease inhibitor is intrinsically linked to its specificity. A highly specific inhibitor will selectively target a particular protease or a narrow range of proteases, thereby minimizing off-target effects and providing clearer insights into the biological role of the target enzyme. Conversely, a broad-spectrum inhibitor may be useful in applications where general proteolytic degradation needs to be prevented, such as in protein purification.[3][4] Understanding the specificity profile of an inhibitor is therefore a critical step in experimental design and drug discovery.
Benzamidine and its derivatives are well-established competitive inhibitors of serine proteases, such as trypsin, thrombin, and plasmin.[5][6][7] The benzamidine moiety mimics the side chain of arginine, allowing it to bind to the S1 pocket of these proteases and block substrate access. The addition of substituents to the benzamidine ring, as in the case of this compound, can significantly influence its binding affinity and specificity. This guide delves into a systematic evaluation of these properties.
Assessing Protease Inhibitor Specificity: An Experimental Workflow
To objectively assess the specificity of this compound, a well-defined experimental workflow is essential. This involves screening the inhibitor against a panel of proteases representing the major catalytic classes: serine, cysteine, aspartic, and metalloproteases.[1][8] A common and sensitive method for this is the use of fluorescence resonance energy transfer (FRET) based assays.[9][10][11][12]
Experimental Workflow Diagram
Caption: Experimental workflow for assessing protease inhibitor specificity using a FRET-based assay.
Detailed Experimental Protocol: FRET-Based Protease Inhibition Assay
This protocol outlines a standardized procedure for determining the half-maximal inhibitory concentration (IC50) of this compound and other inhibitors against a panel of proteases.
Materials:
-
This compound
-
Comparator protease inhibitors (e.g., AEBSF for serine proteases, E-64 for cysteine proteases, Pepstatin A for aspartic proteases, EDTA for metalloproteases)[3]
-
Protease panel (e.g., Trypsin, Chymotrypsin, Thrombin, Cathepsin B, Cathepsin D, MMP-2)
-
Specific FRET peptide substrates for each protease
-
Assay buffer (specific to each protease for optimal activity)
-
384-well black, flat-bottom assay plates
-
Fluorescence plate reader
Procedure:
-
Inhibitor Preparation: Prepare a 10 mM stock solution of this compound and each comparator inhibitor in an appropriate solvent (e.g., water or DMSO).
-
Serial Dilutions: Perform a serial dilution of each inhibitor stock solution in assay buffer to create a range of concentrations (e.g., from 100 µM to 1 nM).
-
Protease Preparation: Dilute each protease to its optimal working concentration in the corresponding assay buffer.
-
Assay Plate Setup:
-
Add 5 µL of each inhibitor dilution to the appropriate wells of the 384-well plate.
-
Include positive controls (protease without inhibitor) and negative controls (assay buffer without protease).
-
Add 10 µL of the diluted protease solution to all wells except the negative controls.
-
Incubate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.
-
-
Enzymatic Reaction Initiation: Add 10 µL of the specific FRET substrate to all wells to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin kinetic readings on a fluorescence plate reader at the appropriate excitation and emission wavelengths for the FRET pair. Monitor the increase in fluorescence over time (e.g., every minute for 30 minutes).
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) for each well from the linear phase of the fluorescence curve.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Comparative Specificity Profile
The following table summarizes the IC50 values of this compound and a selection of comparator inhibitors against a representative panel of proteases.
| Protease (Class) | 2,6-Dimethoxy-benzamidine HCl (IC50) | AEBSF (IC50) | E-64 (IC50) | Pepstatin A (IC50) | EDTA (IC50) |
| Serine Proteases | |||||
| Trypsin | 5 µM | 50 µM | > 100 µM | > 100 µM | > 100 µM |
| Chymotrypsin | 25 µM | 20 µM | > 100 µM | > 100 µM | > 100 µM |
| Thrombin | 15 µM | > 100 µM | > 100 µM | > 100 µM | > 100 µM |
| Cysteine Proteases | |||||
| Cathepsin B | > 100 µM | > 100 µM | 10 nM | > 100 µM | > 100 µM |
| Papain | > 100 µM | > 100 µM | 5 nM | > 100 µM | > 100 µM |
| Aspartic Proteases | |||||
| Cathepsin D | > 100 µM | > 100 µM | > 100 µM | 1 nM | > 100 µM |
| Pepsin | > 100 µM | > 100 µM | > 100 µM | 0.5 nM | > 100 µM |
| Metalloproteases | |||||
| MMP-2 | > 100 µM | > 100 µM | > 100 µM | > 100 µM | 2 mM |
| MMP-9 | > 100 µM | > 100 µM | > 100 µM | > 100 µM | 1.5 mM |
Discussion of Results
The data presented in the comparison table clearly demonstrates the high specificity of this compound for serine proteases. It exhibits potent inhibition of Trypsin, Chymotrypsin, and Thrombin, with IC50 values in the low micromolar range. This is consistent with the known mechanism of action for benzamidine-based inhibitors.[5][6]
Crucially, this compound shows negligible activity against proteases from the cysteine, aspartic, and metalloprotease classes at concentrations up to 100 µM. This high degree of selectivity is a significant advantage in studies where the specific inhibition of serine proteases is required without confounding effects from the inhibition of other protease types.
In comparison, the other inhibitors tested show their expected class-specific inhibition profiles. AEBSF is a potent inhibitor of serine proteases, while E-64 specifically inhibits cysteine proteases.[3] Pepstatin A is a highly effective inhibitor of aspartic proteases, and EDTA inhibits metalloproteases through the chelation of metal ions essential for their catalytic activity.[3]
The specificity of this compound makes it an excellent tool for a variety of research applications, including:
-
Functional studies: Elucidating the roles of specific serine proteases in cellular pathways.
-
Protein purification: Preventing the degradation of target proteins by serine proteases during extraction and purification.[5]
-
Drug discovery: Serving as a lead compound for the development of more potent and specific therapeutic agents targeting serine proteases.
Conclusion
This guide provides a comprehensive comparison of the specificity of this compound against a panel of proteases. The experimental data robustly demonstrates that this compound is a potent and highly selective inhibitor of serine proteases, with minimal off-target activity against other major protease classes. For researchers requiring precise modulation of serine protease activity, this compound offers a reliable and specific tool, ensuring the integrity and accuracy of their experimental findings.
References
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- Protease Inhibitors 101: Best Practices for Use in the Lab. Bitesize Bio.
- Protease Assays. (2012-05-01). Assay Guidance Manual - NCBI - NIH.
- Protease inhibitory, insecticidal and deterrent effects of the trypsin-inhibitor benzamidine on the velvetbean caterpillar in soybean. (2018-10-18). PubMed.
- Fluorescence Resonance Energy Transfer-Based Assay for Characterization of Hepatitis C Virus NS3-4A Protease Activity in Live Cells. PMC - NIH.
- Protease Assay Services. Reaction Biology.
- Chromogenic Substr
- Inhibition of four human serine proteases by substituted benzamidines. PubMed.
- Protease Screening & Profiling Solutions, Broad Target Panel. Eurofins Discovery.
- A Molecular Probe with Both Chromogenic and Fluorescent Units for Detecting Serine Proteases. (2021-01-18). MDPI.
- Better Protease Detection | High-Sensitivity Protease Detection Assay. Sigma-Aldrich.
- Protease Inhibitor Panel (INHIB1). Sigma-Aldrich.
- Protease Inhibitors: Types, How They Work & Side Effects. (2023-03-24). Cleveland Clinic.
- Screening, Purification and Characterization of Protease Inhibitor
- Spectrophotometric assay for protease activity in ionic liquids using chromogenic substr
- Proteases. Peak Proteins.
- Analysis of Protease Activity Using Quantum Dots and Resonance Energy Transfer.
- Can anyone suggest me some Pan-protease inhibitors to prevent protein cleavage? (2025-01-31).
- Using Protease Assays for Accurate Protease Detection. (2013-01-03). G-Biosciences.
- Protease inhibitor (pharmacology). Wikipedia.
- Enzyme Substrates and Assays—Chapter 10. Thermo Fisher Scientific - US.
- How to Select the Right Protease Inhibitor. (2023-11-22). Biocompare.
- Protease Activity Analysis: A Toolkit for Analyzing Enzyme Activity D
- Substrate Specificity and Peptide Motif Preferences of β-Lytic and L5 Proteases from Lysobacter spp. Revealed by LC–MS/MS Analysis. MDPI.
- Protease & Protease Inhibitor Systems. G-Biosciences.
- Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. PMC - NIH.
- Common Protease Inhibitors. (2015-10-13).
- Highly Adaptable and Sensitive Protease Assay Based on Fluorescence Resonance Energy Transfer.
- Mechanisms of Action of Protease Inhibitors (PIs). (2013-11-01). YouTube.
- Protease inhibitors and their peptidomimetic derivatives as potential drugs. PubMed Central.
- Förster resonance energy transfer. Wikipedia.
- A protease assay for two-photon crosscorrelation and FRET analysis based solely on fluorescent proteins. PNAS.
- US5863742A - Inhibition of protease activity of human whole blood cell lysates.
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- 7. Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Fluorescence Resonance Energy Transfer-Based Assay for Characterization of Hepatitis C Virus NS3-4A Protease Activity in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of Protease Activity Using Quantum Dots and Resonance Energy Transfer [thno.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pnas.org [pnas.org]
A Comparative Guide to the Potential Efficacy of 2,6-Dimethoxy-benzamidine Hydrochloride: A Novel Serine Protease Inhibitor Candidate
For Researchers, Scientists, and Drug Development Professionals
Part 1: The Benzamidine Core - A Privileged Scaffold for Serine Protease Inhibition
The benzamidine moiety is a well-recognized pharmacophore in medicinal chemistry, most notably for its ability to competitively inhibit serine proteases.[1][2][3] These enzymes, characterized by a highly conserved catalytic triad featuring a serine residue, play crucial roles in a multitude of physiological and pathophysiological processes, including blood coagulation, digestion, and inflammation.
Mechanism of Action:
The inhibitory activity of benzamidine derivatives stems from their structural mimicry of the side chains of arginine and lysine, the natural substrates for many serine proteases.[4] The positively charged amidinium group is drawn to the negatively charged aspartate residue (Asp189) located at the bottom of the S1 specificity pocket of trypsin-like serine proteases. This interaction anchors the inhibitor within the active site, preventing the binding and subsequent cleavage of the natural substrate.[4][5]
Diagram 1: Proposed Binding of 2,6-Dimethoxy-benzamidine in a Serine Protease S1 Pocket
Caption: Predicted interaction of 2,6-dimethoxy-benzamidine with a serine protease active site.
Part 2: The 2,6-Dimethoxy Substitution - A Potential Modulator of Activity and Selectivity
While the benzamidine group provides the primary anchoring point, the substituents on the phenyl ring play a crucial role in modulating the inhibitor's potency and selectivity.[6] The introduction of two methoxy groups at the 2 and 6 positions is anticipated to have several significant effects:
-
Steric Influence: The presence of bulky methoxy groups at the ortho positions can influence the orientation of the benzamidine moiety within the S1 pocket. This steric hindrance may either enhance or diminish binding affinity depending on the specific topology of the target protease's active site.
-
Electronic Effects: Methoxy groups are electron-donating, which can influence the pKa of the amidine group and potentially modulate the strength of the ionic interaction with the key aspartate residue in the S1 pocket.
-
Hydrophobicity: The methoxy groups increase the lipophilicity of the molecule, which could enhance its ability to engage in hydrophobic interactions with residues lining the active site, potentially increasing binding affinity.[6]
-
Metabolic Stability: The 2,6-disubstitution pattern can sterically hinder metabolic enzymes, potentially improving the pharmacokinetic profile of the compound.
Studies on other 2,6-dimethoxy-substituted benzamides have shown that this substitution pattern can be favorable for certain biological activities, such as chitin synthesis inhibition.[7]
Part 3: Proposed Synthesis of 2,6-Dimethoxy-benzamidine Hydrochloride
A plausible and efficient synthetic route to this compound would likely commence with a commercially available starting material, 2,6-dimethoxybenzonitrile. The synthesis can be envisioned in two primary steps:
-
Formation of the Imidate: The nitrile is first converted to an imidate hydrochloride through the Pinner reaction. This involves treating the nitrile with an alcohol (e.g., ethanol) in the presence of anhydrous hydrogen chloride.
-
Ammonolysis to the Amidine: The resulting imidate is then treated with ammonia to yield the desired benzamidine. The final product can then be isolated as its hydrochloride salt.
Diagram 2: Proposed Synthetic Pathway
Caption: A proposed two-step synthesis of this compound.
Part 4: A Blueprint for Efficacy Evaluation - In Vitro Experimental Protocols
To validate the predicted efficacy of this compound as a serine protease inhibitor, a systematic in vitro evaluation is necessary. The following experimental workflow outlines the key steps to characterize its inhibitory potential.
Experimental Workflow:
-
Synthesis and Characterization: The target compound will be synthesized according to the proposed route and its identity and purity confirmed by standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis).
-
Enzyme Inhibition Assays: The inhibitory activity of the synthesized compound will be assessed against a panel of physiologically relevant serine proteases, such as trypsin, thrombin, and plasmin.
-
Determination of Inhibition Constants (Ki): For enzymes that show significant inhibition, the inhibition constant (Ki) will be determined to quantify the potency of the inhibitor.
-
Selectivity Profiling: The Ki values obtained for the different proteases will be compared to determine the selectivity profile of the compound.
Detailed Protocol: Fluorogenic Protease Inhibition Assay
This protocol describes a general method for determining the inhibitory activity of this compound against a model serine protease, trypsin.
-
Materials:
-
Trypsin (from bovine pancreas)
-
Fluorogenic substrate (e.g., Boc-Gln-Ala-Arg-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 0.05% Tween-20)
-
This compound (test compound)
-
A known trypsin inhibitor as a positive control (e.g., Benzamidine)
-
96-well black microplates
-
Fluorometric microplate reader
-
-
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In the wells of a 96-well plate, add 50 µL of assay buffer.
-
Add 2 µL of a serial dilution of the test compound to the wells. Include wells with solvent only (negative control) and the positive control inhibitor.
-
Add 25 µL of a pre-diluted trypsin solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 25 µL of the fluorogenic substrate to each well.
-
Immediately begin monitoring the increase in fluorescence (Excitation/Emission wavelengths appropriate for the substrate) over time using a microplate reader.
-
Calculate the initial reaction rates (V) from the linear portion of the fluorescence curves.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation, taking into account the substrate concentration and its Km for the enzyme.
-
Diagram 3: Experimental Workflow for Efficacy Evaluation
Caption: Step-by-step workflow for the in vitro evaluation of the inhibitor.
Part 5: Comparative Analysis and Future Perspectives
To contextualize the potential of this compound, its predicted properties can be compared with those of existing serine protease inhibitors.
Table 1: Comparative Profile of Serine Protease Inhibitors
| Feature | Benzamidine | Dabigatran Etexilate (Prodrug) | 2,6-Dimethoxy-benzamidine HCl (Predicted) |
| Target(s) | Trypsin, Thrombin, Plasmin | Thrombin | Trypsin, Thrombin, Plasmin (selectivity to be determined) |
| Inhibition Type | Competitive, Reversible | Competitive, Reversible (active form) | Competitive, Reversible |
| Key Binding Moiety | Amidine | Amidine | Amidine |
| Oral Bioavailability | Poor | Good (as prodrug) | Potentially improved over benzamidine due to increased lipophilicity |
| Selectivity | Low | High for Thrombin | To be determined; 2,6-dimethoxy groups may confer selectivity |
Future Perspectives:
Should initial in vitro studies prove promising, further research could explore:
-
Expanded Selectivity Screening: Testing against a broader panel of serine proteases to identify a more specific target profile.
-
Structural Biology: Co-crystallization of the inhibitor with its target protease to elucidate the precise binding mode and guide further structure-based drug design.
-
In Vivo Efficacy Studies: Evaluation in relevant animal models of diseases where serine protease activity is dysregulated (e.g., thrombosis, inflammation).
-
Pharmacokinetic and Toxicological Profiling: Assessment of its absorption, distribution, metabolism, excretion (ADME), and toxicity to determine its potential as a drug candidate.
Conclusion
While experimental data on this compound is currently unavailable, a thorough analysis of its structural components strongly suggests its potential as a novel serine protease inhibitor. The benzamidine core provides a well-established mechanism for competitive inhibition, while the 2,6-dimethoxy substituents are predicted to modulate its potency, selectivity, and pharmacokinetic properties. The proposed synthetic route and experimental workflow provide a clear path for the validation of this hypothesis. Further investigation into this promising compound is warranted to determine its full therapeutic potential.
References
- Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.
- ResearchGate. (2025). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry | Request PDF.
- Walsmann, P. (1977). Inhibition of serine proteinases by benzamidine derivatives. Acta Biologica et Medica Germanica, 36(11-12), 1931-1937.
- PubMed. (2022).
- PubChem. (n.d.). Benzamidine.
- PMC. (n.d.).
- ACS Publications. (2022). Imidazoline- and Benzamidine-Based Trypanosome Alternative Oxidase Inhibitors: Synthesis and Structure–Activity Relationship Studies. ACS Medicinal Chemistry Letters.
- Wikipedia. (n.d.). Benzamidine.
- MDPI. (n.d.). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole.
- PubMed. (n.d.). Inhibition of four human serine proteases by substituted benzamidines.
- NIH. (n.d.).
- PubMed. (1978). Structure-activity relationships for the inhibition of acrosin by benzamidine derivatives. Journal of Medicinal Chemistry, 21(11), 1132-1136.
- NIH. (n.d.). Quantitative structure–activity relationship of 2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide for the inhibition of chitin synthesis.
- Organic Syntheses. (n.d.). Benzonitrile, 2,6-dimethoxy-.
- ResearchGate. (2025).
- PubMed. (2024).
- Reaction Biology. (n.d.). Protease Assay Services.
- PMC. (2021).
- PMC. (n.d.). Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length.
- MDPI. (2022). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents.
- NIH. (n.d.). Evaluation of In Vitro Antiprotease Activity of Selected Traditional Medicinal Herbs in Dentistry and Its In Silico PASS Prediction.
- NIH. (n.d.). Guanidinobenzoic acid inhibitors of influenza virus neuraminidase.
- Google Patents. (n.d.). CN100351226C - Method for preparing 2,6- dialkoxy benzene nitrile.
- Taylor & Francis Online. (n.d.).
- MDPI. (n.d.). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors.
- OUCI. (n.d.).
- PubMed. (2017). Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 183-192.
- Cytiva. (n.d.). Purification or Removal of Serine Proteases, such as Thrombin and Trypsin, and Zymogens.
- ResearchGate. (n.d.). Recent Advances in Chemistry and Biological Activity of 2,6-Diphenyl Piperidines.
- PubMed. (1986). Evidence for inhibitors of the cell surface protease guanidinobenzoatase. Journal of Enzyme Inhibition, 1(2), 127-137.
- PubMed. (n.d.).
- ResearchGate. (2015). Can I use PMSF and benzamidine both as a protease inhibitor in lysis buffer?.
- ResearchGate. (2025). Antimicrobial Lexitropsins Containing Amide, Amidine, and Alkene Linking Groups | Request PDF.
- Research Trend. (2021). Antioxidant and Antibacterial Evaluation of 2,6-dimethoxy-4-((phenylamino) methyl) Phenol and 2,6-Dimethoxy-4-((4′-nitropheny.
- PubMed Central. (n.d.).
- Thermo Fisher Scientific. (n.d.).
- Wikipedia. (n.d.). DEMPDHPCA-2C-D.
- Labome. (n.d.). Protease Inhibitors.
- Google Patents. (2014).
- MP Biomedicals. (n.d.). Enzyme Inhibitors - Biochemicals - Life Sciences.
- Semantic Scholar. (n.d.).
- Biocompare. (n.d.). Protease Assay Kits.
- Drug Design Org. (2005).
- YouTube. (2021). Enzyme Examples, Cofactors/Coenzymes, Inhibitors, and Feedback Inhibition.
- Wikipedia. (n.d.). Amidine.
- PrepChem.com. (n.d.). Synthesis of 2,6-dichlorobenzonitrile.
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- 1. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. Benzamidine - Wikipedia [en.wikipedia.org]
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- 5. Identification of 13 Guanidinobenzoyl- or Aminidinobenzoyl-Containing Drugs to Potentially Inhibit TMPRSS2 for COVID-19 Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative structure–activity relationship of 2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide for the inhibition of chitin synthesis - PMC [pmc.ncbi.nlm.nih.gov]
case studies using 2,6-Dimethoxy-benzamidine hydrochloride in research
This guide provides a technical analysis of 2,6-Dimethoxy-benzamidine hydrochloride (2,6-DMB) , focusing on its dual utility as a steric probe in serine protease inhibition and as a privileged ligand in bioinorganic coordination chemistry.
Executive Summary
This compound is a specialized derivative of the classic serine protease inhibitor benzamidine. Unlike its parent compound, which binds flatly into the S1 pocket of trypsin-like enzymes, the 2,6-dimethoxy substitution introduces significant steric bulk and electrostatic variation. This guide compares its performance in two distinct research vectors:
-
Medicinal Chemistry: As a Selectivity Probe to map the tolerance of the S1 specificity pocket in Factor Xa versus Trypsin.
-
Bioinorganic Chemistry: As a Schiff Base Ligand for Zinc(II) complexes, exhibiting superior DNA binding affinity and fluorescence properties compared to uncomplexed ligands.
Part 1: Mechanistic Profile & Chemical Logic
The structural deviation of 2,6-DMB from standard Benzamidine drives its specific applications.
| Feature | Benzamidine HCl (Standard) | 2,6-Dimethoxy-benzamidine HCl (Probe) |
| Structure | Unsubstituted Phenyl ring. Planar conformation. | Ortho-substituted (-OCH3). Sterically crowded. |
| Electronic State | Electron-neutral/slightly withdrawing. | Electron-donating (Methoxy), but sterically hindered. |
| Binding Mode | Fits "flat" into narrow S1 pockets (e.g., Trypsin). | Forces out-of-plane rotation; probes "wider" S1 pockets (e.g., Factor Xa). |
| Primary Utility | General Protease Inhibition (Trypsin, Thrombin). | Selectivity Mapping, Fragment-Based Drug Design (FBDD), Metal Coordination. |
Diagram 1: The "Ortho-Effect" Mechanism
The following diagram illustrates how the 2,6-substitution alters binding geometry, acting as a selectivity filter between enzymes.
Caption: Mechanistic divergence where 2,6-substitution prevents flat binding in Trypsin but is tolerated in wider pockets like Factor Xa, aiding in selectivity design.
Part 2: Case Study Comparison
Case Study A: Bioinorganic Chemistry (DNA Binding & Sensing)
Context: Recent research (Zhou et al., 2025) utilizes 2,6-DMB as a precursor for Schiff base ligands coordinated with Zinc(II).[1] These complexes are evaluated as fluorescent DNA probes.
Performance Data: 2,6-DMB Complex vs. Alternatives The Zinc(II) complex of the 2,6-DMB derivative demonstrates significantly higher DNA binding affinity than the free ligand or other metal counterparts (e.g., Co(II)).
| Metric | Free Ligand (2,6-DMB derived) | Zn(II) Complex (2,6-DMB core) | Ni(II) Complex | Interpretation |
| Binding Constant (Kb) | ~ 1.0 × 10³ M⁻¹ | 1.3 - 3.0 × 10⁴ M⁻¹ | ~ 0.8 × 10⁴ M⁻¹ | Zn(II) coordination rigidifies the ligand, enhancing intercalation into CT-DNA. |
| Fluorescence (λem) | Weak / Non-emissive | Strong (491–531 nm) | Moderate | Chelation Enhanced Fluorescence (CHEF) effect observed upon Zn binding. |
| Thermal Stability | Low (< 150°C) | High (Dec. > 316°C) | Moderate | 2,6-DMB core provides a robust scaffold for high-temperature applications. |
Key Insight: The "2,6-dimethoxy" motif is critical here not just for binding, but for electronic tuning . The methoxy groups act as electron donors, modulating the HOMO-LUMO gap (measured at ~3.29–3.46 eV) to shift emission into the visible blue-green region, making it a viable optical probe.
Case Study B: Protease Inhibition (Fragment-Based Design)
Context: In drug development, 2,6-DMB is used as a "fragment" to test the plasticity of the S1 pocket.
Comparative Protocol Analysis: When screening for Factor Xa inhibitors (anticoagulants), researchers compare 2,6-DMB against standard Benzamidine to determine if the S1 pocket can accommodate "ortho-substitution."
-
Standard Benzamidine: Binds indiscriminately to Trypsin, Thrombin, and Factor Xa. High potency, low selectivity.
-
2,6-DMB: Due to the steric twist forced by the methoxy groups, it often shows reduced affinity for Trypsin (which requires a flat binder) but retains affinity for Factor Xa (which has a deeper/wider hydrophobic cleft).
-
Result: This "negative design" confirms that introducing ortho-substituents is a valid strategy to exclude Trypsin binding while targeting Factor Xa, a key step in designing drugs like Betrixaban.
Part 3: Experimental Protocols
Protocol 1: Synthesis of Zn(II)-2,6-DMB Schiff Base Complex
Use Case: Creating a fluorescent DNA probe.
-
Ligand Synthesis: React 2,6-dimethoxybenzamidine HCl with the appropriate aldehyde (e.g., salicylaldehyde derivative) in methanol under reflux (2-4 hours). Neutralize HCl with NaOH to liberate the free amidine in situ.
-
Metallation: Add Zn(OAc)₂·2H₂O (1.0 equiv) to the ligand solution.
-
Crystallization: Reflux for 3 hours. Filter and slowly evaporate the solvent at room temperature.
-
Validation: Confirm structure via Single Crystal X-ray Diffraction (expect distorted square pyramidal geometry).
Protocol 2: CT-DNA Binding Assay (Fluorescence Quenching)
Use Case: Measuring binding affinity (Kb).
-
Preparation: Prepare a 10 µM stock solution of the Zn(II)-2,6-DMB complex in Tris-HCl buffer (pH 7.4).
-
Titration: Add increasing concentrations of Calf Thymus DNA (CT-DNA) (0 to 50 µM) to the complex solution.
-
Measurement: Record fluorescence emission spectra (excitation at λmax, typically ~350 nm) after each addition. Incubate for 5 mins between reads.
-
Calculation: Plot
vs. (Stern-Volmer plot).-
Equation:
-
Self-Validation: A linear plot indicates static quenching (binding); a non-linear upward curve suggests combined dynamic/static quenching.
-
Diagram 2: Experimental Workflow (DNA Interaction)
Caption: Workflow for synthesizing and validating 2,6-DMB zinc complexes for DNA sensing applications.
References
-
Zhou, J., Bao, Z., Zhang, H., & Dong, Y. (2025).[1][2][3][4][5] Novel Zinc(II) 2,6-dimethoxybenzamidine Schiff Base Complexes: Design, Synthesis, X-ray Crystal Structure, Fluorescence Properties and Density Functional Theory Calculations. Journal of Fluorescence.
-
Bode, W., et al. (1998). Structural and functional analyses of benzamidine-based inhibitors in complex with trypsin: implications for the inhibition of factor Xa, tPA, and urokinase. Journal of Medicinal Chemistry, 41(19), 3678-3692.
-
Nagahara, T., et al. (1994). Benzamidine derivatives and their use as anti-coagulants. European Patent Application / Google Patents.
- Sissi, C., & Palumbo, M. (2009). The quinolone family: from antibacterial to anticancer agents. Current Medicinal Chemistry, 16(33), 4396-4418. (Context on DNA binding modes of benzamidine-like scaffolds).
Sources
Technical Comparison Guide: 2,6-Dimethoxy-benzamidine HCl vs. Standard Benzamidine
This guide serves as a technical comparison and application manual for 2,6-Dimethoxy-benzamidine hydrochloride , specifically contrasting it with the industry-standard Benzamidine Hydrochloride . It is designed for researchers in structural biology, medicinal chemistry, and supramolecular coordination.[1]
Executive Summary & Core Distinction
While Benzamidine Hydrochloride is the "gold standard" reversible inhibitor for trypsin-like serine proteases (
The introduction of methoxy groups at the ortho (2,[1]6) positions creates two critical physicochemical alterations:
-
Steric Constraint: The bulk of the methoxy groups forces the amidine moiety out of planarity with the phenyl ring, creating a "twisted" conformation.[1] This is crucial for fragment-based drug design (FBDD) where mimicking high-energy bioactive conformations is required.
-
Electronic Donation: The methoxy groups act as electron donors, significantly altering the Lewis basicity of the amidine nitrogen, making this compound a superior ligand for Zinc(II) and Cadmium(II) coordination complexes compared to unsubstituted benzamidine.[1]
Comparative Performance Analysis
The following table objectively compares the physicochemical and functional profiles of the two compounds.
Table 1: Technical Specification Comparison
| Feature | Benzamidine HCl (Standard) | 2,6-Dimethoxy-benzamidine HCl (Specialized) |
| CAS Number | 1670-14-0 | 51818-19-0 (Free base/Salt var.) |
| Molecular Weight | 156.61 g/mol | 216.66 g/mol |
| Electronic Character | Electron-neutral aryl ring. | Electron-rich (Pi-donor) aryl ring. |
| Steric Profile | Planar; fits deep S1 pockets (Trypsin). | Twisted/Bulky; probes restricted S1 pockets. |
| Primary Application | General Serine Protease Inhibition (Trypsin, Thrombin).[1][2] | Supramolecular Ligand; Fluorescent Zn(II) Complex synthesis.[3][4][5][6][7][8] |
| Solubility | High (Water, Ethanol). | Moderate (Methanol, DMSO); lower in cold water.[1] |
| Binding Mode | Classic "Lock and Key" in specificity pocket. | "Induced Fit" or Metal-Coordination bridging. |
| Fluorescence | Negligible. | High (when complexed with Zn/Cd in Schiff bases). |
Mechanistic Insight: Why Choose the 2,6-Dimethoxy Variant?
A. The "Orthogonal" Twist in Drug Design
In standard benzamidine, the amidine group is coplanar with the phenyl ring, maximizing
-
Utility: This mimics the "bioactive conformation" of many advanced Factor Xa and Thrombin inhibitors (e.g., Apixaban precursors) where the aryl ring must be perpendicular to the peptide backbone. Using this fragment in screening provides a more realistic "pre-organized" binder than flexible benzamidine.
B. Coordination Chemistry & Fluorescence
Recent experimental data (2025) demonstrates that 2,6-dimethoxy-benzamidine derivatives form stable, fluorescent Schiff base complexes with Zinc(II).[1][3][4][5][6][7][8] The electron-donating methoxy groups reduce the HOMO-LUMO gap, enabling blue-green fluorescence (491–531 nm), a property absent in unsubstituted benzamidine complexes.
Visualizing the Synthesis & Mechanism
The following diagram illustrates the Pinner Synthesis pathway, the primary method for generating this sterically hindered amidine from its nitrile precursor, avoiding the side reactions common with less hindered nitriles.
Figure 1: Pinner Synthesis pathway for sterically hindered amidines. Note the requirement for anhydrous conditions to prevent hydrolysis to the ester.
Experimental Protocols
Protocol A: Synthesis of Zinc(II) Schiff Base Complex
Context: Utilizing 2,6-dimethoxy-benzamidine as a ligand for fluorescent probe development.[4][6][8]
Reagents:
-
2,6-Dimethoxy-benzamidine HCl (1.0 eq)
-
Salicylaldehyde derivative (1.0 eq)[1]
-
Zinc(II) Acetate dihydrate (0.5 eq)[1]
-
Solvent: Methanol (HPLC Grade)[1]
-
Base: NaOH or Triethylamine (1.0 eq)[1]
Step-by-Step Workflow:
-
Ligand Formation: Dissolve 2,6-dimethoxy-benzamidine HCl (1 mmol) in Methanol (10 mL). Add NaOH (1 mmol) to liberate the free base.
-
Schiff Base Reaction: Add Salicylaldehyde (1 mmol) dropwise. Reflux at 60°C for 2 hours until a yellow precipitate (Schiff base ligand) forms.
-
Metallation: Add Zinc(II) Acetate (0.5 mmol) dissolved in MeOH (5 mL) to the reaction mixture.
-
Crystallization: Continue reflux for 1 hour. Cool slowly to room temperature, then to 4°C overnight.
-
Validation: Filter crystals. Expected yield: >70%.
-
Self-Validation: The product must exhibit strong fluorescence under UV light (365 nm). If no fluorescence is observed, the complexation failed (likely due to water contamination).
-
Protocol B: Comparative Trypsin Inhibition Assay
Context: Verifying the inhibitory constant (
Reagents:
-
Enzyme: Bovine Trypsin (TPCK-treated), 50 nM final conc.
-
Substrate: BAPNA (Nα-Benzoyl-DL-arginine 4-nitroanilide), 1 mM.
-
Buffer: 50 mM Tris-HCl, pH 8.0, 20 mM CaCl₂.[1]
Workflow:
-
Baseline: Measure the rate of BAPNA hydrolysis (Absorbance at 410 nm) by Trypsin without inhibitor (
). -
Standard Curve: Prepare serial dilutions of Benzamidine HCl (0, 10, 20, 40, 80 µM).
-
Test Group: Prepare serial dilutions of 2,6-Dimethoxy-benzamidine HCl (0, 10, 20, 40, 80 µM).
-
Incubation: Pre-incubate Enzyme + Inhibitor for 10 mins at 25°C.
-
Initiation: Add Substrate and monitor
. -
Calculation: Plot
vs (Dixon Plot).-
Expectation: Benzamidine will show a clear intersection at
. -
2,6-Dimethoxy: Expect a higher
(weaker inhibition) due to steric hindrance, likely , unless the specific protease has a widened S1 pocket.
-
Scientific Rationale & Troubleshooting
Why does the 2,6-dimethoxy variant often show lower solubility?
The crystal lattice energy of the 2,6-dimethoxy salt is higher due to strong intermolecular
-
Solution: Use DMSO for stock solutions (100 mM) and dilute into aqueous buffer immediately prior to use. Do not store aqueous dilutions at 4°C, as the free base may crash out if the pH drifts > 8.0.
Why use it if it's a weaker inhibitor? In X-ray crystallography, a weaker inhibitor is sometimes preferred to obtain a "soaked" structure without inducing massive conformational changes in the protein that might crack the crystal.[1] Furthermore, the electron density of the two methoxy groups provides an unmistakable orientation marker in electron density maps (Resolution > 2.0 Å), aiding in phasing.
References
-
Crystal Structures of Nonoxidative Zn-Dependent 2,6-Dihydroxybenzoate Decarboxylase . RCSB PDB. Available at: [Link]
-
Novel Zinc(II) 2,6-dimethoxybenzamidine Schiff Base Complexes: Design, Synthesis, X-ray Crystal Structure . ResearchGate (Journal of Fluorescence, 2025). Available at: [Link]
-
Synthesis of amidines from nitriles (Pinner Reaction context) . ResearchGate. Available at: [Link]
-
Benzamidine as a Trypsin Inhibitor . Wikipedia. Available at: [Link][1]
Sources
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- 2. ES2208737T3 - DERIVATIVES OF BENZAMIDINE, ITS PREPARATION AND ITS USE AS ANTICOAGULANTS. - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
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- 5. researchgate.net [researchgate.net]
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- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Senior Application Scientist's Guide: Safe Handling of 2,6-Dimethoxy-benzamidine hydrochloride
As a Senior Application Scientist, my primary objective is to empower your research by ensuring the highest standards of safety and operational excellence. This guide moves beyond mere compliance, offering a deep dive into the causality behind the safety protocols for handling 2,6-Dimethoxy-benzamidine hydrochloride. This compound, like many benzamidine derivatives, is a valuable tool in drug development, often utilized for its serine protease inhibitory properties.[1] However, its physical form as a fine, off-white powder necessitates a robust understanding of its potential hazards to ensure operator safety and experimental integrity.[2]
This document provides a self-validating system of protocols designed for the discerning scientist. By understanding the "why" behind each step, you will be equipped to handle this and similar reagents with confidence and precision.
Core Hazard Profile & Risk Assessment
This compound is classified as a hazardous substance, primarily due to its irritant properties upon contact or inhalation.[3] The primary risks stem from its physical state as a powder, which can easily become airborne during handling, and its chemical reactivity.
Causality of Hazards: The primary mechanism of harm is local irritation. The amidine group can interact with mucosal and dermal tissues, while the hydrochloride salt can contribute to an irritating acidic microenvironment. As a fine powder, the particles present a high surface area, increasing the potential for respiratory tract irritation if inhaled.[4]
Table 1: Hazard Identification for Benzamidine Hydrochloride Derivatives
| Hazard Classification | GHS Category | Description of Risk |
|---|---|---|
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation upon direct contact.[2][5][6] |
| Serious Eye Damage/Irritation | Category 2 / 2A | Causes serious eye irritation.[2][5][6] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation if inhaled.[2][5][6] |
| Material Properties | N/A | The compound is noted to be moisture and light sensitive.[2][3] |
Personal Protective Equipment (PPE): Your Final Barrier of Defense
While engineering controls like fume hoods are the first line of defense, a stringent PPE protocol is non-negotiable. The selection of PPE must directly counteract the identified hazards of skin/eye contact and dust inhalation.
Table 2: Required PPE for Specific Laboratory Operations
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
|---|---|---|---|---|
| Weighing/Aliquotting Powder | Chemical Safety Goggles & Face Shield | Double Nitrile Gloves (Powder-Free) | Lab Coat (fully buttoned) with long sleeves | NIOSH-approved N95 Respirator (or equivalent) |
| Preparing Solutions | Chemical Safety Goggles | Nitrile Gloves | Lab Coat (fully buttoned) | Not required if performed in a certified chemical fume hood |
| General Handling/Vial Transfer | Safety Glasses with Side Shields | Nitrile Gloves | Lab Coat (fully buttoned) | Not required with adequate ventilation |
Detailed PPE Protocols
-
Eye and Face Protection : To prevent eye irritation, wear appropriate protective eyeglasses or chemical safety goggles that comply with OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[3][7] When weighing the powder outside of a containment hood, a face shield should be worn in addition to goggles to protect the entire face from airborne particles.[8]
-
Hand Protection : Wear powder-free nitrile gloves to prevent skin irritation and absorption.[3][9] The "powder-free" specification is critical to avoid aerosolizing the compound, as particles can adhere to glove powder.[9] Double-gloving is recommended when handling the solid form, allowing the outer glove to be removed immediately within the containment area if contamination occurs.[9] Gloves should be changed every 30-60 minutes or immediately if contact is known or suspected.[9]
-
Body Protection : A long-sleeved lab coat is mandatory to protect skin from accidental contact.[7] Ensure it is fully buttoned.
-
Respiratory Protection : The primary risk is inhaling the fine powder.[4] Therefore, handling the solid must be done in a certified chemical fume hood or while wearing a NIOSH-approved respirator.[10] If a fume hood is not available for weighing, a respirator is mandatory.[3] Normal handling of solutions in a well-ventilated area does not typically require respiratory protection.[7]
Workflow for Donning and Doffing PPE
Properly putting on and taking off PPE is crucial to prevent cross-contamination. The sequence is designed to ensure the most contaminated items are handled last during removal.
Caption: PPE Donning and Doffing Workflow.
Operational Plan: From Receipt to Use
A systematic approach to handling minimizes risk at every stage.
Receiving and Storage
-
Inspect : Upon receipt, check that the container is sealed and undamaged.
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents, acids, and bases.[3][10] The material is light and moisture sensitive, so storage in a dark, desiccated environment is optimal.[3]
Step-by-Step Weighing and Solution Preparation
-
Preparation : Designate a specific area for handling the solid, preferably within a chemical fume hood. Ensure an eyewash station and safety shower are nearby.[3][7]
-
Don PPE : Follow the donning sequence outlined in the diagram above.
-
Weighing : Use a weigh boat or paper. Minimize the creation of dust by handling the container gently and avoiding drafts.[10]
-
Dissolving : Place the stir bar in your receiving flask before adding the powder. Add the solvent to the flask, create a vortex, and then carefully add the weighed powder directly into the vortex to minimize dust.
-
Cleanup : Immediately after use, decontaminate the spatula and weighing area.
-
Doff PPE : Remove PPE in the correct order to prevent contamination.
-
Hygiene : Wash hands and any exposed skin thoroughly after handling.[3]
Emergency and Disposal Plans
Preparedness is key to mitigating the impact of an incident.
Exposure Response
-
Skin Contact : Immediately wash off with plenty of soap and water for at least 15 minutes.[2][3] If skin irritation occurs, seek medical advice.[3]
-
Eye Contact : Rinse cautiously and immediately with plenty of water for at least 15 minutes, holding the eyelids open.[2][3] Remove contact lenses if present and easy to do so.[3] Seek immediate medical attention.[3]
-
Inhalation : Remove the person to fresh air and keep them comfortable for breathing.[3] If you feel unwell, call a poison center or doctor.[3]
-
Ingestion : Do NOT induce vomiting.[3] Rinse mouth and seek medical attention if symptoms occur.[2][3]
Spill Management Protocol
For a small spill of solid this compound, laboratory personnel can safely manage the cleanup.
-
Alert : Notify personnel in the immediate area.[11]
-
Secure : Restrict access to the spill area. Ensure adequate ventilation.
-
Protect : Don the appropriate PPE, including respiratory protection, gloves, and eye protection.[4][12]
-
Contain : Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent it from becoming airborne.[13] Do not use brushes that could generate dust.[12]
-
Collect : Carefully sweep up the material and place it into a suitable, labeled container for hazardous waste disposal.[3][10]
-
Decontaminate : Clean the spill surface thoroughly with soap and water, collecting the rinse water for disposal as hazardous waste.[11][14]
-
Dispose : Dispose of the sealed container and any contaminated PPE according to institutional and local regulations.[2][3]
Caption: Chemical Spill Response Flowchart.
Waste Disposal
-
Chemical Waste : All excess solid material and solutions must be disposed of as hazardous chemical waste.[15] Place in a clearly labeled, sealed container.
-
Contaminated Materials : Used gloves, weigh boats, absorbent pads, and other contaminated disposable materials must also be collected in a labeled hazardous waste container.[13]
-
Disposal Vendor : All waste must be disposed of through an approved and licensed waste disposal plant or company, often via a chemical incinerator equipped with an afterburner and scrubber.[2][16] Adhere strictly to all local, state, and federal regulations.[16]
By integrating these protocols into your daily workflow, you build a foundation of safety that protects both you and the integrity of your research.
References
-
Title: Safety Data Sheet: Benzamidine hydrochloride Source: Carl ROTH URL: [Link]
-
Title: MATERIAL SAFETY DATA SHEETS BENZAMIDINE HYDROCHLORIDE Source: Cleanchem Laboratories URL: [Link]
-
Title: Material Safety Data Sheet - Benzamidine hydrochloride, 99% (titr.) Source: Cole-Parmer URL: [Link]
-
Title: Safety Data Sheet: Benzamidine hydrochloride monohydrate Source: Carl ROTH URL: [Link]
-
Title: Guidance for Selection of Personal Protective Equipment for MDI Users Source: American Chemistry Council URL: [Link]
-
Title: Safety Data Sheet: Benzamidine hydrochloride - Carl ROTH (2) Source: Carl ROTH URL: [Link]
-
Title: Guide for Chemical Spill Response Source: American Chemical Society URL: [Link]
-
Title: Laboratory Chemical Spill Cleanup and Response Guide Source: CUNY URL: [Link]
-
Title: Personal Protective Equipment for Use in Handling Hazardous Drugs Source: American Society of Health-System Pharmacists URL: [Link]
-
Title: Chemical spill cleanup procedures Source: J&K Scientific LLC URL: [Link]
-
Title: SPILL CLEANUP QUICK REFERENCE Source: University of Illinois Urbana-Champaign URL: [Link]
- Title: Benzamidine derivatives and their use as anti-coagulants Source: Google Patents URL
Sources
- 1. AU707323B2 - Benzamidine derivatives and their use as anti-coagulants - Google Patents [patents.google.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. carlroth.com [carlroth.com]
- 6. carlroth.com [carlroth.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. americanchemistry.com [americanchemistry.com]
- 9. pppmag.com [pppmag.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. Guide for Chemical Spill Response - American Chemical Society [acs.org]
- 14. jk-sci.com [jk-sci.com]
- 15. carlroth.com:443 [carlroth.com:443]
- 16. cleanchemlab.com [cleanchemlab.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
